Kmup 1
Description
Properties
CAS No. |
81996-46-5 |
|---|---|
Molecular Formula |
C19H23ClN6O2 |
Molecular Weight |
402.9 g/mol |
IUPAC Name |
7-[2-[4-(2-chlorophenyl)piperazin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C19H23ClN6O2/c1-22-17-16(18(27)23(2)19(22)28)26(13-21-17)12-9-24-7-10-25(11-8-24)15-6-4-3-5-14(15)20/h3-6,13H,7-12H2,1-2H3 |
InChI Key |
NIDVDYQCGWISJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCN(CC3)C4=CC=CC=C4Cl |
Appearance |
Solid powder |
Other CAS No. |
81996-46-5 |
Pictograms |
Acute Toxic; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KMUP 1 KMUP-1 KMUP1 cpd |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of Kmup-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of action of Kmup-1 (7-[2-[4-(2-chlorophenyl)piperazinyl]ethyl]-1,3-dimethylxanthine), a synthetic xanthine derivative. The document outlines its multifaceted pharmacological effects, including its role as a phosphodiesterase inhibitor, a modulator of the nitric oxide signaling pathway, and its influence on various downstream cellular processes.
Core Mechanism of Action
Kmup-1 exerts its pharmacological effects through a combination of mechanisms, primarily centered around the modulation of cyclic nucleotide signaling pathways. It functions as an inhibitor of phosphodiesterases (PDEs) and an activator of soluble guanylate cyclase (sGC), leading to an accumulation of intracellular cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP). These second messengers, in turn, activate protein kinase G (PKG) and protein kinase A (PKA), respectively, triggering a cascade of downstream events that result in vasodilation, smooth muscle relaxation, and anti-inflammatory effects.
Data Presentation: Quantitative Analysis of Kmup-1 Activity
The following tables summarize the key quantitative data regarding the inhibitory and modulatory effects of Kmup-1.
Table 1: Phosphodiesterase (PDE) Inhibitory Activity of Kmup-1
| PDE Isoform | Concentration | % Inhibition |
| PDE3 | 10 µM | 25.3 ± 3.5 |
| PDE4 | 10 µM | 30.1 ± 4.2 |
| PDE5 | 10 µM | 28.7 ± 3.8 |
Data presented as mean ± SEM. This data indicates that Kmup-1 is a non-selective inhibitor of PDE3, PDE4, and PDE5.[1]
Table 2: Inhibitory Concentrations (IC50) of Kmup-1 on Ion Channels
| Ion Channel | IC50 Value (µM) | Cell Type |
| Voltage-gated Na+ Current (Transient) | 22.5 | GH3 Pituitary Tumor Cells |
| Voltage-gated Na+ Current (Late) | 1.8 | GH3 Pituitary Tumor Cells |
| L-type Ca2+ Channels (IBa) | 2.27 ± 0.45 | Rat Basilar Artery Smooth Muscle Cells |
Signaling Pathways
The multifaceted action of Kmup-1 can be visualized through its impact on two primary signaling cascades: the cGMP/PKG pathway and the cAMP/PKA pathway. Furthermore, it exhibits significant anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.
cGMP/PKG Signaling Pathway
Kmup-1 stimulates the production of cGMP through two synergistic mechanisms: direct activation of soluble guanylate cyclase (sGC) and inhibition of cGMP-degrading phosphodiesterases (primarily PDE5). The resulting increase in intracellular cGMP activates Protein Kinase G (PKG), which in turn phosphorylates various downstream targets, leading to vasodilation and smooth muscle relaxation.
cAMP/PKA Signaling and K+ Channel Activation
Through its inhibition of PDE3 and PDE4, Kmup-1 also leads to an increase in intracellular cAMP levels. This activates Protein Kinase A (PKA), which, along with PKG, can phosphorylate and activate large-conductance Ca2+-activated K+ (BKCa) channels. The opening of these channels leads to hyperpolarization of the cell membrane, closure of voltage-gated Ca2+ channels, and subsequent smooth muscle relaxation.
Anti-inflammatory Signaling via NF-κB and MAPK Inhibition
Kmup-1 has demonstrated significant anti-inflammatory properties by suppressing the activation of key inflammatory signaling pathways. It inhibits the phosphorylation of IκB, which prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes. Additionally, Kmup-1 can suppress the activation of p38 and ERK, two important kinases in the MAPK signaling cascade.
Experimental Protocols
Isolated Guinea Pig Tracheal Ring Relaxation Assay
This protocol outlines the methodology used to assess the relaxant effects of Kmup-1 on airway smooth muscle.
1. Tissue Preparation:
-
Euthanize a male Hartley guinea pig (300-400 g) via cervical dislocation.
-
Immediately excise the trachea and place it in ice-cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 10).
-
Carefully dissect the trachea free of adhering connective tissue and cut it into 3-4 mm wide rings.
-
For endothelium-denuded preparations, gently rub the luminal surface of the rings with a small cotton swab.
2. Experimental Setup:
-
Suspend each tracheal ring between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution.
-
Maintain the bath at 37°C and continuously bubble with a gas mixture of 95% O2 and 5% CO2 to maintain a pH of 7.4.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Apply an optimal resting tension of 1.5 g to each ring and allow for an equilibration period of at least 60 minutes, with solution changes every 15 minutes.
3. Measurement of Tracheal Relaxation:
-
After equilibration, induce a sustained contraction in the tracheal rings by adding a submaximal concentration of a contractile agent, such as carbachol (1 µM).
-
Once the contraction reaches a stable plateau, cumulatively add Kmup-1 in increasing concentrations (e.g., 10 nM to 100 µM) to the organ bath.
-
Record the relaxant response to each concentration of Kmup-1. Relaxation is typically expressed as a percentage of the pre-induced contraction.
4. Data Analysis:
-
Construct concentration-response curves for Kmup-1-induced relaxation.
-
Calculate the EC50 (the concentration of Kmup-1 that produces 50% of the maximal relaxation) and the Emax (maximal relaxation) values.
References
A Technical Guide to the Chemical Structure and Synthesis of Kmup-1
This document provides a comprehensive technical overview of the chemical properties, synthesis, and key signaling pathways associated with Kmup-1 (7-{2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione), a xanthine derivative with significant pharmacological potential. The information is intended for researchers, medicinal chemists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
Kmup-1 is a synthetic compound belonging to the xanthine class of alkaloids, structurally related to caffeine and theophylline. Its chemical architecture features a dimethylxanthine core substituted at the N7 position with an ethylpiperazine linker, which is in turn connected to a 2-chlorophenyl group. This substitution pattern is critical for its biological activity.
The systematic IUPAC name for Kmup-1 is 7-{2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione.[1] It is also commonly referred to as 7-(2-(4-(2-chlorophenyl)piperazinyl)ethyl)-1,3-dimethylxanthine.[1]
References
Kmup-1: A Technical Guide to its Function as a Phosphodiesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kmup-1, a xanthine and piperazine derivative, has emerged as a significant subject of pharmacological research due to its multifaceted mechanism of action, primarily centered around its function as a phosphodiesterase (PDE) inhibitor. This technical guide provides an in-depth analysis of Kmup-1, consolidating available data on its inhibitory effects, detailing the experimental protocols for its study, and visualizing its intricate signaling pathways. The primary focus is on its non-selective inhibition of PDE isoforms, leading to the accumulation of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), and the subsequent activation of downstream protein kinases. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering a foundational understanding of Kmup-1's biochemical and cellular activities.
Introduction
Kmup-1, with the chemical name 7-[2-[4-(2-chlorobenzene)piperazinyl]ethyl]-1,3-dimethylxanthine, is a synthetic compound that has demonstrated a broad range of physiological effects, including vasodilation, anti-inflammatory, and anti-proliferative properties.[1] Its therapeutic potential is largely attributed to its ability to modulate intracellular levels of cyclic nucleotides by inhibiting phosphodiesterases, the enzymes responsible for their degradation.[1][2] This guide will systematically explore the core aspects of Kmup-1's action as a PDE inhibitor.
Quantitative Data on Phosphodiesterase Inhibition
Kmup-1 exhibits a non-selective inhibitory profile against several phosphodiesterase isoforms, with notable activity against PDE3, PDE4, and PDE5.[1][2] While specific IC50 values for Kmup-1 against individual PDE isoforms are not consistently reported in the reviewed literature, the available quantitative and qualitative data provide valuable insights into its inhibitory potential.
| Compound | Target PDE Isoforms | Concentration | % Inhibition | Notes |
| Kmup-1 | PDE3, PDE4, PDE5 | 10 µM | Slightly Inhibited | Non-selective and slight inhibition observed.[2] |
| Kmup-1 | General PDE activity | 100 µM | 29 ± 3.1% | Inhibition of total PDE activity in human platelets. |
| Theophylline | PDE3, PDE4, PDE5 | 10 µM | Slightly Inhibited | A structurally related xanthine derivative with similar non-selective inhibitory profile.[2] |
| IBMX | PDE3, PDE4, PDE5 | - | IC50: 6.5 ± 1.2 µM (PDE3), 26.3 ± 3.9 µM (PDE4), 31.7 ± 5.3 µM (PDE5) | A non-selective PDE inhibitor often used as a reference compound.[2] |
| KMUP-3 | PDE3, PDE4, PDE5 | 10 µM | More potent than Kmup-1 | An analog of Kmup-1 with greater, though still non-selective, inhibitory activity.[3] |
Signaling Pathways
The primary mechanism of action of Kmup-1 as a PDE inhibitor is the elevation of intracellular cGMP and cAMP levels. This leads to the activation of their respective downstream effectors, Protein Kinase G (PKG) and Protein Kinase A (PKA).
The NO/sGC/cGMP/PKG Signaling Pathway
A major pathway affected by Kmup-1 is the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cGMP/PKG cascade. By inhibiting the breakdown of cGMP, Kmup-1 potentiates the effects of NO, leading to smooth muscle relaxation and other physiological responses.
The cAMP/PKA Signaling Pathway
Kmup-1 also inhibits the degradation of cAMP, leading to the activation of PKA. This pathway is involved in various cellular processes, including the regulation of ion channels and gene expression.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize Kmup-1 as a phosphodiesterase inhibitor.
Phosphodiesterase (PDE) Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of Kmup-1 on different PDE isoforms.
References
- 1. Xanthine Derivative KMUP-1 Attenuates Experimental Periodontitis by Reducing Osteoclast Differentiation and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KMUP-1, a xanthine derivative, induces relaxation of guinea-pig isolated trachea: the role of the epithelium, cyclic nucleotides and K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Technical Guide to KMUP-1 and its Activation of the Soluble Guanylyl Cyclase Pathway
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
KMUP-1 (7-[2-[4-(2-chlorophenyl)piperazinyl]ethyl]-1,3-dimethylxanthine) is a multifaceted xanthine and piperazine derivative with significant therapeutic potential, particularly in cardiovascular and pulmonary diseases. Its mechanism of action is centered on the potentiation of the nitric oxide (NO)-soluble guanylyl cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling cascade. KMUP-1 achieves this through a dual mechanism: enhancing the upstream production of NO by increasing endothelial nitric oxide synthase (eNOS) expression and activity, and preventing the degradation of cGMP by inhibiting phosphodiesterase (PDE) enzymes.[1][2][3] The resultant elevation in intracellular cGMP levels activates Protein Kinase G (PKG), a critical downstream effector that mediates a range of physiological responses including vasodilation, inhibition of smooth muscle proliferation, and anti-inflammatory effects. This guide provides an in-depth analysis of the molecular mechanisms of KMUP-1, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways.
Introduction to the sGC-cGMP Signaling Pathway
The soluble guanylyl cyclase (sGC) enzyme is a crucial intracellular receptor for nitric oxide (NO).[4] As a heterodimeric hemoprotein, sGC is activated upon the binding of NO to its ferrous heme moiety.[4][5] This activation catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[5][6]
Elevated cGMP levels trigger a cascade of downstream events primarily through the activation of cGMP-dependent protein kinase (PKG).[2][7] PKG activation in vascular smooth muscle cells leads to a decrease in intracellular calcium ([Ca2+]i) concentrations and desensitization of the contractile apparatus to Ca2+, resulting in vasorelaxation.[1][8] Dysregulation of the NO-sGC-cGMP pathway is implicated in the pathophysiology of numerous diseases, including pulmonary arterial hypertension (PAH), cardiac hypertrophy, and atherosclerosis, making it a key target for therapeutic intervention.[3][9][10]
KMUP-1 has emerged as a significant compound that modulates this pathway. It not only enhances cGMP levels but also exhibits pleiotropic effects, including the opening of K+ channels and suppression of the RhoA/Rho kinase (ROCK) pathway, which contribute to its overall therapeutic profile.[1][3][11]
Core Mechanism of Action of KMUP-1
KMUP-1's primary efficacy stems from its ability to robustly increase intracellular cGMP concentrations through a coordinated, multi-target approach.
Enhancement of Upstream NO Signaling
KMUP-1 has been shown to increase the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in the vasculature.[1][3] This leads to greater basal and stimulated levels of NO, which then acts as the endogenous activator for sGC. In studies on pulmonary arteries and hypoxic cardiomyocytes, treatment with KMUP-1 resulted in elevated eNOS expression.[1][12]
Activation of Soluble Guanylyl Cyclase (sGC)
By increasing NO availability, KMUP-1 indirectly stimulates sGC activity. Furthermore, experiments have demonstrated that the vasorelaxant effects of KMUP-1 are significantly attenuated by sGC inhibitors such as 1H-[1][3][11]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) and methylene blue, confirming the central role of sGC activation in its mechanism.[11][13] In isolated pulmonary artery rings, KMUP-1 treatment enhanced the protein levels of sGC.[1]
Inhibition of Phosphodiesterases (PDEs)
A critical component of KMUP-1's action is its role as a phosphodiesterase (PDE) inhibitor.[11][14][15] PDEs are enzymes that degrade cyclic nucleotides, and by inhibiting them, KMUP-1 prevents the breakdown of cGMP, thereby prolonging its signaling effects. KMUP-1 has been shown to inhibit several PDE isoforms, contributing to the accumulation of cGMP.[14] This action is additive to its sGC-stimulatory effects.[11][13]
The combined actions of enhancing NO production and inhibiting cGMP degradation lead to a significant and sustained elevation of intracellular cGMP, which amplifies downstream signaling.
Downstream Signaling and Physiological Consequences
The KMUP-1-induced surge in cGMP activates PKG, which in turn modulates several downstream pathways to produce significant physiological effects.
Modulation of the RhoA/ROCK Pathway
The RhoA/Rho kinase (ROCK) pathway is a key regulator of smooth muscle contraction and proliferation. Over-activation of this pathway contributes to the vasoconstriction seen in pulmonary hypertension. PKG, activated by KMUP-1-derived cGMP, can phosphorylate and inhibit RhoA, thereby downregulating the ROCK pathway.[1] This leads to a decrease in the phosphorylation of myosin phosphatase target subunit 1 (MYPT1) and promotes smooth muscle relaxation and antiproliferative effects.[1][3]
Regulation of Ion Channels
KMUP-1 modulates the activity of several key ion channels in vascular smooth muscle cells:
-
Potassium (K+) Channels: KMUP-1 activates K+ channels, including large-conductance Ca2+-activated K+ (BKCa) channels.[11][16][17] This activation is mediated by both PKA and PKG.[16] The resulting K+ efflux leads to hyperpolarization of the cell membrane, which closes voltage-dependent Ca2+ channels and contributes to vasorelaxation.[11] The effects of KMUP-1 are attenuated by K+ channel blockers like glibenclamide and tetraethylammonium (TEA).[13]
-
Calcium (Ca2+) Channels: By inhibiting the RhoA/ROCK pathway and promoting K+ channel opening, KMUP-1 leads to a decrease in intracellular Ca2+ concentration ([Ca2+]i). It has been shown to inhibit store-operated Ca2+ entry (SOCE) and Ca2+ release from the sarcoplasmic reticulum in pulmonary artery smooth muscle cells.[1][8] It also inhibits L-type calcium channels.[8]
Cardioprotective and Vasorelaxant Effects
The culmination of these molecular events is potent vasodilation and significant cardioprotection. KMUP-1 effectively relaxes pre-constricted pulmonary and aortic arteries.[1][11] In animal models, it reduces cardiac hypertrophy, fibrosis, and has been shown to ameliorate both acute and chronic pulmonary hypertension.[1][2][3]
Quantitative Data Summary
The following tables summarize key quantitative findings from various preclinical studies on KMUP-1.
Table 1: Vasorelaxant Effects of KMUP-1
| Parameter | Value | Tissue/Model | Constrictor Agent | Reference |
|---|---|---|---|---|
| EC₅₀ | 1.17 ± 0.12 µM | Rat Pulmonary Artery | Phenylephrine (10 µM) | [1] |
| EC₅₀ | 0.89 ± 0.09 µM | Rat Pulmonary Artery | U46619 (0.5 µM) | [1] |
| Relaxation | Concentration-dependent | Rat Aortic Rings | Phenylephrine | [11][13] |
| Hypotensive Effect | Dose-dependent (1, 3, 5 mg/kg, i.v.) | Anesthetized Rats | N/A |[13] |
Table 2: PDE Inhibitory Activity of KMUP-1 (at 10 µM)
| PDE Isoform | % Inhibition | Reference |
|---|---|---|
| PDE1 | 25.3 ± 4.1 | [14] |
| PDE2 | 18.7 ± 3.5 | [14] |
| PDE3 | 35.6 ± 5.2 | [14] |
| PDE4 | 30.1 ± 4.8 | [14] |
| PDE5 | 45.2 ± 6.3 |[14] |
Table 3: Effects of KMUP-1 on Ion Channel Activity
| Channel | Effect | IC₅₀ / Concentration | Cell Type | Reference |
|---|---|---|---|---|
| BKCa Channels | Activation | 3 µM | GH3 Pituitary Cells | [17] |
| Voltage-gated Na+ (late INa) | Inhibition | 1.8 µM | GH3 Pituitary Cells | [17][18] |
| Voltage-gated Na+ (transient INa) | Inhibition | 22.5 µM | GH3 Pituitary Cells | [17][18] |
| Store-Operated Ca2+ Entry | Attenuation | 1-100 µM | Hypoxic PASMCs |[8] |
Table 4: Effects on Protein Expression and Signaling Molecules
| Molecule | Effect | Model System | Condition | Reference |
|---|---|---|---|---|
| eNOS | Increased expression | Rat Pulmonary Artery | U46619-induced PAH | [1] |
| sGC | Increased expression | Rat Pulmonary Artery | U46619-induced PAH | [1] |
| PKG | Increased expression | Rat Pulmonary Artery | U46619-induced PAH | [1] |
| ROCK II | Decreased expression | Rat Pulmonary Artery | U46619-induced PAH | [1] |
| cGMP | Dose-related increase | Rat A10 VSM cells | Basal | [11][13] |
| sGCα1 | Increased expression | Hypoxic H9c2 cells | Hypoxia |[12] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. Below are summarized protocols for key assays used to characterize KMUP-1's activity.
Protocol 1: Measurement of Vascular Relaxation (Isometric Tension Studies)
This protocol is used to assess the vasorelaxant properties of KMUP-1 on isolated arterial rings.
-
Tissue Preparation: Euthanize a rat (e.g., Sprague-Dawley) and carefully excise the thoracic aorta or pulmonary artery. Clean the artery of adhering connective tissue in ice-cold Krebs solution.
-
Ring Mounting: Cut the artery into 2-3 mm rings. For endothelium-denuded studies, gently rub the luminal surface with a wire. Mount the rings in an organ bath chamber containing Krebs solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Equilibration: Connect the rings to isometric force transducers. Apply a resting tension (e.g., 1.5-2.0 g) and allow the tissue to equilibrate for 60-90 minutes, replacing the Krebs solution every 15-20 minutes.
-
Pre-constriction: Induce a stable contraction using a vasoconstrictor agent such as Phenylephrine (e.g., 1-10 µM) or U46619 (e.g., 0.5 µM).[1]
-
Compound Administration: Once a plateau in contraction is reached, add KMUP-1 in a cumulative, concentration-dependent manner (e.g., 0.01 µM to 100 µM).[1]
-
Data Analysis: Record the changes in tension. Express the relaxation as a percentage of the maximal contraction induced by the constrictor agent. Calculate EC₅₀ values using a suitable nonlinear regression analysis.
Protocol 2: Measurement of Intracellular cGMP Levels
This protocol determines the effect of KMUP-1 on cGMP accumulation in cultured cells.
-
Cell Culture: Seed vascular smooth muscle cells (e.g., rat A10 line) or endothelial cells in multi-well plates and grow to 80-90% confluency.[11][13]
-
Pre-treatment: Wash cells with a serum-free medium. To prevent cGMP degradation by PDEs and isolate the effect on sGC, pre-incubate the cells with a non-specific PDE inhibitor like 3-isobutyl-1-methylxanthine (IBMX, e.g., 0.5 mM) for 10-30 minutes at 37°C.[19]
-
Compound Treatment: Add varying concentrations of KMUP-1 (e.g., 0.1 µM to 100 µM) or vehicle control to the wells. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.[11][19]
-
Cell Lysis: Aspirate the medium and lyse the cells to stop the reaction and release intracellular contents. A common method is to add 0.1 M HCl and incubate for 10 minutes.[19]
-
Quantification: Collect the cell lysates. Determine the protein concentration of each lysate using a BCA or similar protein assay for normalization. Measure the cGMP concentration in the lysates using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kit, following the manufacturer's instructions.[20][21]
-
Data Analysis: Normalize cGMP levels to the total protein content for each sample. Express results as fold-change over the vehicle control.
Protocol 3: Western Blotting for Protein Expression Analysis
This method is used to quantify changes in the expression of key proteins in the signaling pathway (e.g., eNOS, sGC, PKG, ROCK).
-
Sample Preparation: Treat tissues or cells with KMUP-1 as described in the relevant experimental model.[1][12]
-
Lysis and Homogenization: Wash samples with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-eNOS, anti-sGCα1, anti-PKG) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection: After final washes, apply an enhanced chemiluminescent (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
KMUP-1 is a potent modulator of the sGC-cGMP signaling pathway, acting through a synergistic combination of eNOS enhancement and PDE inhibition. This dual action leads to a robust increase in cGMP, which drives downstream PKG-mediated effects, including the inhibition of the RhoA/ROCK pathway and modulation of K+ and Ca2+ channels. The resulting physiological outcomes—potent vasodilation and anti-remodeling effects—position KMUP-1 as a promising therapeutic candidate for diseases characterized by endothelial dysfunction and vascular smooth muscle pathology, such as pulmonary arterial hypertension and cardiac hypertrophy.[1][2][3]
Future research should focus on elucidating the precise binding interactions of KMUP-1 with its target PDEs and further exploring its effects on different sGC redox states. Clinical investigations will be necessary to translate the compelling preclinical data into effective therapies for patients with cardiovascular and pulmonary diseases. The multi-target nature of KMUP-1 suggests it may offer advantages over compounds with a single mechanism of action, potentially leading to greater efficacy and a broader therapeutic window.
References
- 1. The xanthine derivative KMUP-1 inhibits models of pulmonary artery hypertension via increased NO and cGMP-dependent inhibition of RhoA/Rho kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. By Inhibiting the NO/cGMP/PKG and ERK1/2/Calcineurin a pathways, KMUP-1 Reduces the Cardiac Hypertrophy that Isoprenaline Causes in Rats | ClinicSearch [clinicsearchonline.org]
- 3. The xanthine derivative KMUP-1 inhibits models of pulmonary artery hypertension via increased NO and cGMP-dependent inhibition of RhoA/Rho kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Soluble guanylyl cyclase: Molecular basis for ligand selectivity and action in vitro and in vivo [frontiersin.org]
- 8. The Xanthine Derivative KMUP-1 Inhibits Hypoxia-Induced TRPC1 Expression and Store-Operated Ca2+ Entry in Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiatherogenic and Cardioprotective Effects of a Xanthine Derivative KMUP-1 in ApoE Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Kinase G Activation Reverses Oxidative Stress and Restores Osteoblast Function and Bone Formation in Male Mice With Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A xanthine-based KMUP-1 with cyclic GMP enhancing and K+ channels opening activities in rat aortic smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A xanthine-based KMUP-1 with cyclic GMP enhancing and K(+) channels opening activities in rat aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. KMUP-1 activates BKCa channels in basilar artery myocytes via cyclic nucleotide-dependent protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Actions of KMUP‐1, a xanthine and piperazine derivative, on voltage‐gated Na+ and Ca2+‐activated K+ currents in GH3 pituitary tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Actions of KMUP-1, a xanthine and piperazine derivative, on voltage-gated Na(+) and Ca(2+) -activated K(+) currents in GH3 pituitary tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Inactivation of soluble guanylyl cyclase in living cells proceeds without loss of haem and involves heterodimer dissociation as a common step - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]
The Xanthine Derivative Kmup-1: A Deep Dive into its Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of the novel xanthine derivative, 7-[2-[4-(2-chlorophenyl) piperazinyl]ethyl]-1,3-dimethylxanthine (Kmup-1). Synthesized and extensively studied for its diverse therapeutic potential, Kmup-1 exhibits a unique pharmacological profile, primarily characterized by its modulatory effects on critical signaling pathways involved in inflammation, cellular proliferation, and cardiovascular function. This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling cascades influenced by Kmup-1.
Core Pharmacological Properties of Xanthine Derivatives and Kmup-1
Xanthine derivatives, a class of alkaloids that includes naturally occurring compounds like caffeine and theophylline, are known for their bronchodilatory and mild stimulant effects.[1] Their primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] This elevation in cyclic nucleotides results in the relaxation of smooth muscles, particularly in the respiratory tract.[1][3][4]
Kmup-1, a synthetic xanthine derivative, expands upon this foundational mechanism. It demonstrates potent inhibitory effects on multiple PDE isoforms and also activates soluble guanylyl cyclase (sGC), further amplifying cGMP levels.[5][6] This dual action contributes to its pleiotropic properties, which include:
-
Cardioprotection: Kmup-1 has been shown to protect cardiomyocytes from ischemia-induced apoptosis by modulating the NO-cGMP-MAPK signaling pathways.[7] It reduces intracellular calcium accumulation and reactive oxygen species (ROS) generation.[7]
-
Anti-inflammatory Effects: Kmup-1 exhibits significant anti-inflammatory activity by suppressing the activation of MAPKs and NF-κB signaling pathways.[8][9][10] This leads to a reduction in pro-inflammatory cytokines such as TNF-α and IL-6.[9][10]
-
Anti-proliferative and Anti-adipogenic Effects: Studies have demonstrated that Kmup-1 can inhibit the proliferation of certain cell types and attenuate adipogenesis by modulating the MAPKs/Akt/PPARγ and PKA/PKG/HSL signaling pathways.[11][12]
-
Neuroprotection: Kmup-1 has shown potential in attenuating neuropathic pain by reducing inflammation and hyperalgesia through the suppression of MAPK and NF-κB activation.[9]
-
Bone Health: The compound has been observed to suppress RANKL-induced osteoclastogenesis, suggesting a potential role in preventing bone loss.[8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on Kmup-1, providing a comparative overview of its efficacy and potency in different experimental models.
| Cardioprotective Effects of Kmup-1 on Hypoxia-Induced H9c2 Cardiomyocytes | |
| Parameter | Effect of Kmup-1 Pretreatment |
| Intracellular Calcium Accumulation | Inhibited[7] |
| Reactive Oxygen Species (ROS) Generation | Reduced[7] |
| Plasma NOx (Nitrite and Nitrate) Level | Increased[7] |
| eNOS Expression | Increased[7] |
| iNOS Expression | Downregulated[7] |
| sGCα1 and PKG Protein Expression | Upregulated[7] |
| Bcl-2/Bax Expression Ratio | Increased[7] |
| Phosphorylated ERK1/2, p-p38, and p-JNK Expression | Reduced[7] |
| Anti-inflammatory Effects of Kmup-1 | |
| Model | Key Findings |
| Experimental Periodontitis | Inhibited alveolar bone loss and reduced osteoclastogenesis.[8] |
| Suppressed PgLPS-induced pro-inflammatory cytokine levels (IL-6, MCP-1).[8] | |
| Attenuated PgLPS-induced activation of MAPKs, PI3K/Akt, and NF-κB signaling.[8] | |
| Bilateral Chronic Constriction Injury (Neuropathic Pain) | Reduced thermal hyperalgesia and mechanical allodynia.[9] |
| Decreased inflammatory proteins (COX2, iNOS, nNOS) and pro-inflammatory cytokines (TNF-α, IL-1β).[9][13] | |
| Inhibited p38 and ERK activation.[9] | |
| Blocked IκB phosphorylation and NF-κB translocation.[9] | |
| LPS-Induced Inflammation in RAW264.7 Macrophages | Reduced production of TNF-α, IL-6, MMP-2, and MMP-9.[14] |
| Suppressed the activation of ERK, JNK, and p38, as well as phosphorylation of IκBα/NF-κB.[10][14] |
| Effects of Kmup-1 on Adipogenesis and Lipolysis in 3T3-L1 Preadipocytes | |
| Parameter | Effect of Kmup-1 |
| Triglyceride Accumulation | Attenuated[12] |
| PPARγ1/PPARγ2 mRNA Expression | Decreased[12] |
| Phosphorylated ERK Immunoreactivity | Attenuated[12] |
| HSL/p-HSL Immunoreactivity | Enhanced[11] |
Experimental Protocols
This section provides a detailed methodology for key experiments cited in the literature on Kmup-1.
Cell Culture and Hypoxia Induction in H9c2 Cardiomyocytes
-
Cell Line: H9c2 cells, a rat myocardial cell line, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Hypoxia Induction: To mimic ischemic conditions, cultured H9c2 cells are placed in a modular incubator chamber and exposed to a hypoxic environment (e.g., 1% O2, 5% CO2, and 94% N2) for a specified duration (e.g., 24 hours).[15]
-
Kmup-1 Treatment: Cells are pretreated with various concentrations of Kmup-1 for a specific time before being subjected to hypoxia.
Western Blot Analysis
-
Cell Lysis: Cells are washed with phosphate-buffered saline (PBS) and then lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay kit (e.g., BCA protein assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific to the target proteins (e.g., p-ERK, NF-κB, Bcl-2).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Culture supernatants or serum samples are collected from the experimental groups.
-
Assay Procedure: ELISA is performed using commercially available kits according to the manufacturer's instructions to quantify the levels of specific cytokines (e.g., TNF-α, IL-6).[8][10]
-
Data Analysis: The absorbance is measured at a specific wavelength using a microplate reader, and the concentration of the target protein is calculated based on a standard curve.
In Vivo Animal Models
-
Experimental Periodontitis Model: Periodontitis can be induced in rats by gingival injections of Porphyromonas gingivalis lipopolysaccharide (PgLPS) or by placing ligatures around the molar teeth.[8] Kmup-1 is administered to the treatment group to evaluate its therapeutic effects on alveolar bone loss and inflammation.[8]
-
Neuropathic Pain Model (Chronic Constriction Injury - CCI): Neuropathic pain is induced in rats by creating a chronic constriction injury of the sciatic nerve.[9] Kmup-1 is administered (e.g., intraperitoneally) to assess its impact on pain hypersensitivity and inflammatory mediators.[9]
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Kmup-1.
References
- 1. Xanthine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 2. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 5.14 Xanthine Derivatives – Nursing Pharmacology [wtcs.pressbooks.pub]
- 4. 5.14 Xanthine Derivatives – Fundamentals of Nursing Pharmacology – 1st Canadian Edition [opentextbc.ca]
- 5. By Inhibiting the NO/cGMP/PKG and ERK1/2/Calcineurin a pathways, KMUP-1 Reduces the Cardiac Hypertrophy that Isoprenaline Causes in Rats | ClinicSearch [clinicsearchonline.org]
- 6. Xanthine Derivative KMUP-1 Attenuates Experimental Periodontitis by Reducing Osteoclast Differentiation and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KMUP-1 Ameliorates Ischemia-Induced Cardiomyocyte Apoptosis through the NO–cGMP–MAPK Signaling Pathways [mdpi.com]
- 8. Frontiers | Xanthine Derivative KMUP-1 Attenuates Experimental Periodontitis by Reducing Osteoclast Differentiation and Inflammation [frontiersin.org]
- 9. Xanthine derivative KMUP-1 reduces inflammation and hyperalgesia in a bilateral chronic constriction injury model by suppressing MAPK and NFκB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Evaluation of the Anti-Inflammatory Effect of KMUP-1 and In Vivo Analysis of Its Therapeutic Potential in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. KMUP-1, a GPCR Modulator, Attenuates Triglyceride Accumulation Involved MAPKs/Akt/PPARγ and PKA/PKG/HSL Signaling in 3T3-L1 Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In Vitro Evaluation of the Anti-Inflammatory Effect of KMUP-1 and In Vivo Analysis of Its Therapeutic Potential in Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Xanthine Derivative KMUP-1 Inhibits Hypoxia-Induced TRPC1 Expression and Store-Operated Ca2+ Entry in Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
Kmup 1 effects on cyclic AMP levels
An In-Depth Technical Guide on the Effects of Kmup-1 on Cyclic AMP Levels
Introduction
Kmup-1, a synthetic xanthine and piperazine derivative, chemically identified as 7-{2-[4-(2-chlorophenyl) piperazinyl] ethyl}-1,3-dimethylxanthine, has emerged as a molecule of significant interest in pharmacological research.[1][2] Its therapeutic potential spans a range of applications, including the relaxation of smooth muscles in the aorta, corpus cavernosum, and trachea.[1][2] A core aspect of its mechanism of action involves the modulation of intracellular cyclic nucleotide signaling pathways. However, its specific effects on cyclic adenosine monophosphate (cAMP) levels are nuanced and exhibit a pronounced cell-type dependency. While some studies report no significant alteration in cAMP concentrations, others provide clear evidence of its elevation and the activation of its downstream effector, Protein Kinase A (PKA).
This technical guide provides a comprehensive overview of the current understanding of Kmup-1's effects on cAMP levels, targeting researchers, scientists, and professionals in drug development. It consolidates quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to offer a thorough resource on this subject.
Core Mechanism of Action: Phosphodiesterase Inhibition
The intracellular concentration of cAMP is tightly regulated by the balance between its synthesis by adenylyl cyclase (AC) and its degradation by phosphodiesterases (PDEs).[3][4][5] Kmup-1 primarily exerts its influence on cyclic nucleotide levels through the inhibition of several PDE isoenzymes.[1][2]
Research has demonstrated that Kmup-1 exhibits profound inhibitory activity on PDE3, PDE4, and PDE5.[1][2] Among these, PDE4, PDE7, and PDE8 are known to be cAMP-specific hydrolyzing enzymes.[4] By inhibiting PDE4, Kmup-1 prevents the breakdown of cAMP to AMP, leading to an accumulation of intracellular cAMP and subsequent activation of the cAMP/PKA signaling cascade in susceptible cell types.[1][2][6][7][8]
Quantitative Data: PDE Inhibitory Activity
The efficacy of Kmup-1 as a PDE inhibitor has been quantified across various isoenzymes. The following table summarizes the inhibitory activity of Kmup-1 (10 μM) on different PDEs.
| PDE Isoenzyme | % Inhibition by Kmup-1 (10 μM) | Primary Substrate |
| PDE3 | High (exact % not specified) | cAMP / cGMP |
| PDE4 | High (exact % not specified) | cAMP |
| PDE5 | High (exact % not specified) | cGMP |
| Data sourced from a study on guinea pig tracheal smooth muscle, as described in ResearchGate.[9] |
Cell-Type Specific Effects on cAMP Levels
The impact of Kmup-1 on cAMP signaling is not universal and varies significantly across different biological contexts.
1. Vascular Smooth Muscle: In studies involving rat aortic smooth muscle (VSM) cells, Kmup-1 was found to induce a dose-dependent increase in intracellular cyclic guanosine monophosphate (cGMP) levels, with no significant corresponding increase in cAMP levels.[10][11] This suggests that in this cell type, the predominant effect of Kmup-1 is on the cGMP pathway, likely through potent PDE5 inhibition and stimulation of the NO/sGC/cGMP pathway.[10][11]
2. Osteoclasts and Bone Metabolism: In the context of bone remodeling, Kmup-1 demonstrates a dual mechanism. It has been reported to suppress RANKL-induced osteoclastogenesis and prevent bone loss through both the cAMP/PKA and cGMP/PKG-dependent signaling pathways.[1][2] This indicates that in osteoclast precursors, Kmup-1 effectively elevates both cyclic nucleotides.[12][13] The inhibitory effects of Kmup-1 on osteoclast differentiation were reversed by the PKA inhibitor H89, confirming the involvement of the cAMP pathway.[1]
3. Pancreatic β-Cells: In a model of glucotoxicity in rat pancreatic β-cells, hyperglycemia was shown to activate voltage-dependent K+ (Kv) channels, leading to diminished insulin secretion.[7] Kmup-1 (at concentrations of 1, 10, and 30 μM) was found to prevent this high glucose-stimulated Kv current in a concentration-dependent manner.[7] This effect was mimicked by the PKA activator 8-Br-cAMP, and the inhibitory action of Kmup-1 was reversed by the PKA inhibitor H-89, providing strong evidence that Kmup-1 acts via the cAMP/PKA signaling pathway in these cells.[7]
4. Pulmonary Arterial Smooth Muscle Cells (PASMCs): Under hypoxic conditions, which can lead to pulmonary arterial hypertension, Kmup-1 was shown to reduce the expression of the TRPC1 protein.[6][8] This effect was reversed by the PKA inhibitor KT5720. Furthermore, the PKA activator 8-Br-cAMP also weakened the hypoxia-enhanced TRPC1 expression.[6][8] These findings suggest that Kmup-1's protective effects in hypoxic PASMCs involve the activation of the cAMP/PKA pathway.[6][8]
5. Adipocytes: In 3T3-L1 preadipocytes, Kmup-1 has been shown to prevent lipid accumulation by inhibiting adipogenesis and enhancing lipolysis.[14] These effects are mediated through the activation of both PKA and PKG signaling pathways, indicating an increase in intracellular cAMP and cGMP.[14]
Experimental Protocols
Measurement of Intracellular Cyclic Nucleotides (cAMP/cGMP):
-
Cell Culture: Rat A10 vascular smooth muscle cells are seeded in appropriate culture dishes and grown to confluence.[10]
-
Treatment: Cells are pre-incubated with a nonselective PDE inhibitor like IBMX (100 μM) for a short period (e.g., 10 minutes) to prevent rapid degradation of cyclic nucleotides. Subsequently, cells are treated with varying concentrations of Kmup-1 (e.g., 0.1 – 100 μM) or control compounds for a specified time.[10]
-
Lysis and Extraction: The reaction is terminated by adding a solution like ice-cold 6% (w/v) trichloroacetic acid. The cells are then scraped and sonicated.
-
Quantification: After centrifugation, the supernatant is extracted with a water-saturated diethyl ether solution. The aqueous phase is collected and lyophilized. The dried residue is then reconstituted in assay buffer. The levels of cAMP and cGMP are quantified using a commercially available enzyme immunoassay (EIA) kit.[10]
Patch-Clamp Electrophysiology for Kv Channel Activity:
-
Cell Isolation: Pancreatic β-cells are isolated from Wistar rats.[7]
-
Recording: Perforated patch-clamp recording technique is used to monitor whole-cell voltage-dependent K+ currents (IKv).
-
Solutions: The bath solution contains physiological concentrations of ions. The pipette solution contains a potassium-based solution and an agent like amphotericin B for perforation.
-
Experimental Procedure: Cells are exposed to normal glucose (5.6 mM) or high glucose (25 mM) conditions. Kmup-1 (1, 10, 30 μM) is added to the bath solution to observe its effect on IKv. Pathway involvement is tested by co-application of PKA activators (e.g., 8-Br-cAMP, 100 μM) or inhibitors (e.g., H-89, 1 μM).[7]
Visualizations: Signaling Pathways and Workflows
Caption: General cAMP signaling pathway and the inhibitory point of action for Kmup-1.
Caption: Kmup-1 signaling in pancreatic β-cells to restore insulin secretion.
Caption: Experimental workflow for measuring intracellular cyclic nucleotide levels.
Conclusion
The effect of Kmup-1 on cyclic AMP levels is intricate and highly dependent on the specific cellular environment. Its foundational mechanism of action is the inhibition of phosphodiesterases, particularly the cAMP-specific PDE4. In certain cell types, such as those involved in bone resorption, pancreatic insulin secretion, and hypoxic pulmonary vascular response, this PDE inhibition translates into a significant increase in intracellular cAMP and activation of the PKA pathway.[1][2][6][7][8] Conversely, in tissues like vascular smooth muscle, the effects of Kmup-1 are predominantly channeled through the cGMP pathway, with negligible impact on cAMP.[10][11]
For researchers and drug development professionals, this cell-type specificity is a critical consideration. It underscores the importance of targeted investigation within specific therapeutic areas and highlights the potential of Kmup-1 as a versatile signaling modulator. Future research should continue to delineate the precise factors that govern this differential response, further clarifying the therapeutic window and potential applications of this promising xanthine derivative.
References
- 1. Frontiers | Xanthine Derivative KMUP-1 Attenuates Experimental Periodontitis by Reducing Osteoclast Differentiation and Inflammation [frontiersin.org]
- 2. Xanthine Derivative KMUP-1 Attenuates Experimental Periodontitis by Reducing Osteoclast Differentiation and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cAMP-specific phosphodiesterase inhibitors: promising drugs for inflammatory and neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenylate Cyclase Pathway | Overview, Molecules & Importance | Study.com [study.com]
- 6. The Xanthine Derivative KMUP-1 Inhibits Hypoxia-Induced TRPC1 Expression and Store-Operated Ca2+ Entry in Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xanthine-derived KMUP-1 reverses glucotoxicity-activated Kv channels through the cAMP/PKA signaling pathway in rat pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A xanthine-based KMUP-1 with cyclic GMP enhancing and K+ channels opening activities in rat aortic smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A xanthine-based KMUP-1 with cyclic GMP enhancing and K(+) channels opening activities in rat aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. KMUP-1, a GPCR Modulator, Attenuates Triglyceride Accumulation Involved MAPKs/Akt/PPARγ and PKA/PKG/HSL Signaling in 3T3-L1 Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Kmup-1: A Technical Whitepaper on its Molecular Interactions and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kmup-1, a synthetic xanthine derivative, has emerged as a multifaceted pharmacological agent with significant potential in cardiovascular and inflammatory diseases. Its therapeutic effects are attributed to its ability to modulate several key intracellular signaling pathways. This document provides a comprehensive overview of the known molecular targets of Kmup-1, its binding characteristics, and the experimental methodologies used to elucidate its mechanisms of action. Detailed signaling pathway diagrams are presented to visualize the complex interactions orchestrated by this compound.
Molecular Targets of Kmup-1
Kmup-1 exerts its cellular effects by interacting with a range of molecular targets, leading to the modulation of critical signaling cascades. The primary targets identified in the literature include:
-
Phosphodiesterases (PDEs): Kmup-1 is a known inhibitor of phosphodiesterases, particularly PDE3, PDE4, and PDE5.[1] This inhibition leads to an increase in the intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2]
-
Soluble Guanylyl Cyclase (sGC): In addition to preventing cGMP degradation, Kmup-1 also acts as an activator of sGC, further promoting the synthesis of cGMP.[3][4] This dual action on the cGMP pathway underscores its potent vasodilatory effects.
-
Protein Kinases: The elevation of cyclic nucleotides results in the activation of downstream protein kinases. Specifically, Kmup-1 activates Protein Kinase A (PKA) and Protein Kinase G (PKG).[5] Conversely, it has been shown to inhibit the activity of Protein Kinase C (PKC).[5]
-
Ion Channels: Kmup-1 modulates the activity of several types of potassium (K+) channels, contributing to its effects on smooth muscle relaxation.[2][3] It has been shown to activate large-conductance Ca2+-activated K+ channels (BKCa).[6]
-
Transient Receptor Potential Channels (TRPC): Kmup-1 has been found to inhibit the hypoxia-induced expression of TRPC1, a component of store-operated calcium channels, thereby regulating intracellular calcium levels.[5]
-
Inflammatory Signaling Pathways: Kmup-1 exhibits anti-inflammatory properties by suppressing the activation of Mitogen-Activated Protein Kinases (MAPKs), such as p38 and ERK, and by inhibiting the NF-κB signaling pathway.[1]
Binding Affinity and Inhibitory Activity
While specific binding affinity constants such as Ki or IC50 values for Kmup-1 are not extensively reported in the cited literature, quantitative data on its inhibitory effect on various phosphodiesterase isoforms are available. This data provides insight into the compound's potency and selectivity.
| Target Enzyme | Kmup-1 Concentration | % Inhibition | Reference |
| PDE3 | 10 µM | 15.3 ± 2.1 | [7] |
| PDE4 | 10 µM | 18.7 ± 2.9 | [7] |
| PDE5 | 10 µM | 21.4 ± 3.5 | [7] |
Experimental Protocols
The characterization of Kmup-1's molecular interactions has been achieved through a variety of experimental techniques. Below are detailed methodologies for key experiments cited in the literature.
Phosphodiesterase (PDE) Inhibition Assay
This assay is designed to measure the ability of Kmup-1 to inhibit the enzymatic activity of PDEs.
-
Principle: The assay measures the conversion of radiolabeled cyclic nucleotides (e.g., [3H]-cAMP or [3H]-cGMP) to their corresponding 5'-monophosphates by PDE enzymes. The product is then further converted to a nucleoside by a 5'-nucleotidase, and the radioactivity is quantified.
-
Protocol Outline:
-
A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl2, the PDE enzyme source (e.g., cell lysate or purified enzyme), and the test compound (Kmup-1) or vehicle control.
-
The reaction is initiated by the addition of the radiolabeled substrate ([3H]-cAMP or [3H]-cGMP).
-
The mixture is incubated at 30°C for a defined period.
-
The reaction is terminated by heat inactivation (e.g., boiling for 2 minutes).
-
Snake venom 5'-nucleotidase is added to the mixture and incubated to convert the 5'-monophosphate product to a nucleoside.
-
The mixture is passed through an anion-exchange resin (e.g., Dowex) to separate the unreacted substrate from the product.
-
The radioactivity of the eluate, containing the radiolabeled nucleoside, is measured using liquid scintillation counting.
-
The percentage of inhibition is calculated by comparing the radioactivity in the presence of Kmup-1 to the control.
-
Soluble Guanylyl Cyclase (sGC) Activation Assay
This assay determines the effect of Kmup-1 on the catalytic activity of sGC.
-
Principle: The assay measures the production of cGMP from GTP by sGC in the presence of the test compound. The amount of cGMP produced is then quantified, typically using an enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
Protocol Outline:
-
Cells or tissue homogenates expressing sGC are incubated in a buffer containing GTP, a phosphodiesterase inhibitor (to prevent cGMP degradation), and the test compound (Kmup-1) or vehicle control.
-
The reaction is allowed to proceed for a specific time at 37°C.
-
The reaction is stopped, and the cells are lysed.
-
The concentration of cGMP in the lysate is measured using a commercially available cGMP EIA or RIA kit according to the manufacturer's instructions.
-
The fold activation is determined by comparing the cGMP levels in the presence of Kmup-1 to the basal levels in the control.
-
Western Blot Analysis for Protein Expression and Phosphorylation
This technique is used to assess the effect of Kmup-1 on the expression levels and phosphorylation status of target proteins in signaling pathways.
-
Principle: Proteins from cell or tissue lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
-
Protocol Outline:
-
Cells or tissues are treated with Kmup-1 or a vehicle control for a specified duration.
-
The cells or tissues are lysed to extract total proteins.
-
The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-ERK, anti-NF-κB).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways Modulated by Kmup-1
Kmup-1's therapeutic potential stems from its ability to influence multiple interconnected signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
Figure 1: The cGMP signaling pathway modulated by Kmup-1.
References
- 1. Xanthine Derivative KMUP-1 Attenuates Experimental Periodontitis by Reducing Osteoclast Differentiation and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KMUP-1, a xanthine derivative, induces relaxation of guinea-pig isolated trachea: the role of the epithelium, cyclic nucleotides and K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KMUP-1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. mdpi.com [mdpi.com]
- 6. KMUP-1 activates BKCa channels in basilar artery myocytes via cyclic nucleotide-dependent protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Discovery and Development of Kmup-1: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Kmup-1 (7-[2-[4-(2-chlorophenyl)piperazinyl]ethyl]-1,3-dimethylxanthine) is a novel, synthetic xanthine derivative with a multifaceted pharmacological profile, positioning it as a promising therapeutic candidate for a range of disorders. Primarily characterized as a phosphodiesterase (PDE) inhibitor and a soluble guanylate cyclase (sGC) activator, Kmup-1 exerts its effects through the modulation of cyclic nucleotide signaling pathways, namely the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) and cyclic adenosine monophosphate (cAMP) pathways. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of Kmup-1. It consolidates available quantitative data, details key experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows associated with its activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutics targeting cyclic nucleotide signaling.
Introduction
Kmup-1, a unique xanthine and piperazine derivative, was developed as a potential therapeutic agent with a broad spectrum of activities.[1] Its chemical structure, 7-[2-[4-(2-chlorophenyl)piperazinyl]ethyl]-1,3-dimethylxanthine, combines moieties that contribute to its distinct pharmacological properties.[2] The rationale behind its development was to create a molecule capable of modulating cyclic nucleotide signaling, which plays a crucial role in numerous physiological processes, including smooth muscle relaxation, inflammation, and neuronal signaling. This guide will delve into the core aspects of Kmup-1's discovery and preclinical evaluation.
Chemical Structure:
-
IUPAC Name: 7-[2-[4-(2-chlorophenyl)piperazin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione[3]
-
Synonyms: KMUP 1[3]
-
Compound Class: Synthetic organic[3]
Mechanism of Action
Kmup-1 exhibits a dual mechanism of action that converges on the enhancement of cyclic nucleotide signaling. It functions as both a phosphodiesterase (PDE) inhibitor and a soluble guanylate cyclase (sGC) activator.
Phosphodiesterase (PDE) Inhibition
Kmup-1 has been shown to be a profound inhibitor of multiple phosphodiesterase isoforms, particularly PDE3, PDE4, and PDE5.[1][4] PDEs are enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, Kmup-1 increases the intracellular concentrations of cAMP and cGMP, thereby amplifying their downstream signaling effects.
Soluble Guanylate Cyclase (sGC) Activation
In addition to PDE inhibition, Kmup-1 directly activates soluble guanylate cyclase (sGC), the primary receptor for nitric oxide (NO).[3] Activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cGMP, further contributing to the elevation of intracellular cGMP levels. This action is partly dependent on an intact endothelium.[5]
The combined effect of PDE inhibition and sGC activation results in a significant and sustained increase in intracellular cGMP and cAMP, leading to the activation of their respective downstream effectors, protein kinase G (PKG) and protein kinase A (PKA).
Signaling Pathways
The therapeutic effects of Kmup-1 are mediated through its influence on several key signaling pathways. The primary pathways affected are the NO/cGMP/PKG and cAMP/PKA pathways. Additionally, Kmup-1 modulates the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
NO/cGMP/PKG Signaling Pathway
The activation of the NO/cGMP/PKG pathway is central to many of Kmup-1's pharmacological effects, including vasodilation and anti-inflammatory actions.[5][6]
cAMP/PKA Signaling Pathway
Kmup-1's inhibition of PDEs also leads to the accumulation of cAMP, activating the PKA pathway, which is involved in processes such as lipolysis and the regulation of ion channels.[7]
MAPK Signaling Pathway
Kmup-1 has been shown to modulate the MAPK signaling pathway, including ERK1/2, p38, and JNK. In the context of cardiac myocytes, Kmup-1 downregulates the expression of these kinases, contributing to its anti-apoptotic effects.[2] In other contexts, such as neuropathic pain, it suppresses MAPK activation.
Preclinical Development and Efficacy
Kmup-1 has been evaluated in a variety of preclinical models, demonstrating its therapeutic potential across several disease areas.
Cardiovascular Applications
-
Vasorelaxation: Kmup-1 induces concentration-dependent relaxation of aortic smooth muscle, an effect that is partially endothelium-dependent and mediated by the NO/sGC/cGMP pathway and the opening of K+ channels.[5]
-
Cardiac Hypertrophy: In a rat model of isoprenaline-induced cardiac hypertrophy, Kmup-1 reduced heart hypertrophy and fibrosis and improved survival rates.[6]
-
Atherosclerosis: In ApoE knockout mice fed a high-fat diet, Kmup-1 treatment reduced aortic plaque area, intima-media thickness, and inflammatory cytokines, while also attenuating cardiac hypertrophy and restoring cardiac function.[8][9]
Anti-inflammatory and Analgesic Effects
-
Neuropathic Pain: In a rat model of chronic constriction injury-induced neuropathic pain, Kmup-1 reduced thermal hyperalgesia and mechanical allodynia.[10] This effect was associated with the suppression of inflammatory proteins (COX2, iNOS) and proinflammatory cytokines (TNF-α, IL-1β) through the inhibition of MAPK and NF-κB activation.[10]
-
Periodontitis: In rat models of experimental periodontitis, Kmup-1 inhibited alveolar bone loss by reducing osteoclast differentiation and inflammation.[7] In vitro, it attenuated Porphyromonas gingivalis LPS-induced osteoclast differentiation.[7]
Metabolic and Other Applications
-
Adipogenesis and Lipolysis: In 3T3-L1 preadipocytes, Kmup-1 inhibits adipogenesis and promotes lipolysis, suggesting its potential for treating obesity-related conditions.[7]
-
Glucotoxicity: Kmup-1 has been shown to reverse glucotoxicity-activated Kv channels in rat pancreatic β-cells through the cAMP/PKA signaling pathway, indicating a potential role in managing hyperglycemia-induced insulin resistance.[11]
Quantitative Data
The following tables summarize the available quantitative data for Kmup-1. (Note: Comprehensive data for all parameters are not publicly available at the time of this guide's creation).
Table 1: In Vitro Efficacy
| Assay | Cell Line/Tissue | Parameter | Value | Reference |
| Phosphodiesterase Inhibition | Various | Inhibition of PDE3, PDE4, PDE5 | Profound at 10 µM | [1][4] |
| Vasorelaxation | Guinea-Pig Trachea | Relaxation Response | Concentration-dependent (0.01-100 µM) | [5] |
| Cell Viability | H9c2 Cardiomyocytes (Hypoxia) | Increased cell viability | Significant at 1 and 10 µM | [10] |
| Adipogenesis Inhibition | 3T3-L1 Preadipocytes | ORO staining reduction | Concentration-dependent (1-40 µM) | |
| Osteoclast Differentiation | RAW264.7 Cells | TRAP+ MNCs reduction | Attenuated PgLPS-induced differentiation | [7] |
Table 2: In Vivo Efficacy
| Model | Species | Dose | Effect | Reference |
| Isoprenaline-induced Cardiac Hypertrophy | Rat | - | Reduced hypertrophy and fibrosis | [6] |
| Atherosclerosis (ApoE KO) | Mouse | - | Reduced aortic plaque area | [9] |
| Chronic Constriction Injury | Rat | 5 mg/kg/day (i.p.) | Reduced hyperalgesia and allodynia | [10] |
| Experimental Periodontitis | Rat | - | Inhibited alveolar bone loss | |
| Hypotension | Rat | 1, 3, 5 mg/kg (i.v.) | Dose-dependent sustained hypotension | [12] |
Table 3: Pharmacokinetics and Toxicology
| Parameter | Species | Value | Reference |
| Cmax | - | Data not available | |
| Tmax | - | Data not available | |
| AUC | - | Data not available | |
| LD50 | - | Data not available |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the development of Kmup-1.
In Vitro Assays
-
Phosphodiesterase (PDE) Inhibition Assay:
-
Principle: Measurement of the hydrolysis of radiolabeled cAMP or cGMP by PDE enzymes in the presence and absence of the inhibitor.
-
General Protocol:
-
Prepare a reaction mixture containing a buffer, the PDE enzyme, and the test compound (Kmup-1) at various concentrations.
-
Initiate the reaction by adding radiolabeled cAMP or cGMP.
-
Incubate at 30°C for a defined period.
-
Stop the reaction (e.g., by boiling).
-
Convert the resulting 5'-monophosphate to the corresponding nucleoside using a snake venom nucleotidase.
-
Separate the radiolabeled nucleoside from the unhydrolyzed cyclic nucleotide using ion-exchange chromatography.
-
Quantify the radioactivity of the eluted nucleoside to determine PDE activity. The IC50 value is calculated from the concentration-response curve.
-
-
-
Soluble Guanylate Cyclase (sGC) Activation Assay:
-
Principle: Measurement of the production of cGMP from GTP by sGC in the presence of the activator.
-
General Protocol:
-
Prepare a reaction mixture containing a buffer, purified sGC, GTP, and the test compound (Kmup-1) at various concentrations.
-
Incubate at 37°C for a defined period.
-
Terminate the reaction.
-
Quantify the amount of cGMP produced using an enzyme immunoassay (EIA) or radioimmunoassay (RIA). The EC50 value is determined from the concentration-response curve.
-
-
-
Vasorelaxation in Isolated Aortic Rings:
-
Principle: Measurement of the relaxation of pre-contracted arterial rings in an organ bath upon exposure to the test compound.
-
Protocol:
-
Isolate the thoracic aorta from a rat and cut it into rings.
-
Mount the rings in an organ bath containing Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2, and maintained at 37°C.
-
Pre-contract the aortic rings with a vasoconstrictor (e.g., phenylephrine or KCl).
-
Once a stable contraction is achieved, cumulatively add Kmup-1 at increasing concentrations.
-
Record the changes in tension to determine the relaxation response.
-
-
In Vivo Models
-
Atherosclerosis in ApoE Knockout Mice:
-
Model: Apolipoprotein E-knockout (ApoE-KO) mice, which spontaneously develop hypercholesterolemia and atherosclerotic lesions, are used.[2]
-
Protocol:
-
Feed ApoE-KO mice a high-fat diet to accelerate atherosclerosis development.
-
Administer Kmup-1 to the treatment group (co-treatment or post-treatment).
-
After a specified period (e.g., 12 weeks), sacrifice the mice.
-
Harvest the aorta and quantify the atherosclerotic plaque area using Oil Red O staining.
-
Analyze serum for lipid profiles and inflammatory cytokines.
-
Perform echocardiography to assess cardiac function.
-
-
-
Chronic Constriction Injury (CCI) Model of Neuropathic Pain:
-
Model: Unilateral loose ligation of the sciatic nerve in rats to induce neuropathic pain-like behaviors.
-
Protocol:
-
Anesthetize the rat and expose the sciatic nerve.
-
Place four loose ligatures around the nerve.
-
Administer Kmup-1 (e.g., 5 mg/kg/day, i.p.) daily post-surgery.
-
Assess pain behaviors at different time points (e.g., days 3, 7, and 14) using tests for thermal hyperalgesia (plantar test) and mechanical allodynia (von Frey filaments).
-
Isolate the sciatic nerve and spinal cord for biochemical analysis (e.g., Western blot for inflammatory markers).
-
-
-
Experimental Periodontitis in Rats:
-
Model: Induction of periodontitis by either repeated gingival injections of Porphyromonas gingivalis lipopolysaccharide (PgLPS) or by placing a ligature around a molar tooth.[7]
-
Protocol:
-
Induce periodontitis in rats using one of the established methods.
-
Treat the animals with Kmup-1.
-
After the experimental period, sacrifice the animals and collect the maxillae.
-
Measure alveolar bone loss morphometrically or using micro-computed tomography (µCT).
-
Perform histological analysis to assess inflammation and osteoclast numbers.
-
-
Experimental Workflows
The following diagrams illustrate the general workflows for key in vitro and in vivo experiments.
References
- 1. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Criteria to assess in vivo performance of sustained release products: application to diltiazem formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Xanthine Derivative KMUP-1 Attenuates Serotonin-Induced Vasoconstriction and K⁺-Channel Inhibitory Activity via the PKC Pathway in Pulmonary Arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Aspects of Soluble Guanylate Cyclase Activation and Stimulator Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piperazine synthesis [organic-chemistry.org]
- 11. Xanthine derivative KMUP-1 ameliorates retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An In Silico Approach toward the Appropriate Absorption Rate Metric in Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
Kmup 1 patent and intellectual property
An In-Depth Technical Guide to the Patent and Intellectual Property of Kmup-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kmup-1, a novel xanthine derivative, has emerged as a significant multi-target therapeutic candidate with a growing body of intellectual property. This technical guide provides a comprehensive overview of the core patents, underlying molecular mechanisms, and key experimental data associated with Kmup-1. It is designed to serve as a foundational resource for professionals in drug development and biomedical research. This document details the compound's chemical structure, its patented applications in inflammatory and cardiovascular diseases, and its intricate involvement in critical signaling pathways, including the NO/cGMP/PKG, cAMP/PKA, MAPK, and NF-κB pathways. Quantitative data from seminal studies are presented in tabular format for clarity, and detailed experimental protocols are provided. Furthermore, key signaling cascades are visualized using high-contrast, annotated diagrams to facilitate a deeper understanding of Kmup-1's mechanism of action.
Introduction to Kmup-1
Kmup-1, chemically identified as 7-[2-[4-(2-chlorophenyl) piperazinyl]ethyl]-1,3-dimethylxanthine, is a synthetic xanthine derivative developed and investigated for a wide range of therapeutic applications.[1][2][3] As a xanthine-based compound, it shares a structural lineage with molecules like caffeine and theophylline. Its unique piperazine moiety, however, confers a distinct pharmacological profile. A primary mechanism of action for Kmup-1 is the inhibition of phosphodiesterases (PDEs), particularly PDE3, PDE4, and PDE5, which leads to an increase in the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4][5] This elevation in cyclic nucleotides modulates a cascade of downstream signaling pathways, making Kmup-1 a subject of interest for conditions ranging from cardiovascular disease and inflammation to metabolic disorders and neuropathic pain.[3][6][7][8]
Patent and Intellectual Property Landscape
The intellectual property surrounding Kmup-1 centers on its synthesis and its application in various disease models. The foundational patents protect its use as an anti-inflammatory agent and a modulator of cardiovascular function.
Key Patents:
-
US20080081816A1: "Anti-inflammation activity of newly synthesized xanthine derivatives kmup-1 and kmup-3"
-
This patent application discloses the use of Kmup-1 for its anti-inflammatory properties.[2] It specifically claims that Kmup-1 can decrease pro-inflammatory responses induced by cytokines like TNF-α and inhibit the degeneration of lung function.[2] The mechanism cited involves the reversal of TNF-α-induced decreases in protein kinase G (PKG) expression and the inhibition of inducible nitric oxide synthase (iNOS) expression.[2]
-
-
US6979687B1: "Theophylline-based soluble guanylyl cyclase activators KMUP-1 analogues enhanced cyclic GMP and K+ channel activities..."
-
WO2012031445A1: "Processes for preparing piperazinium salts of kmup and use thereof"
-
This international patent application describes improved processes for synthesizing salts of Kmup-1, which can enhance the compound's stability, solubility, and overall suitability for pharmaceutical formulation.[10]
-
Core Signaling Pathways and Mechanisms of Action
Kmup-1 exerts its pleiotropic effects by modulating several key intracellular signaling pathways.
NO/cGMP/PKG Signaling Pathway
A predominant mechanism for Kmup-1 is the potentiation of the nitric oxide (NO) signaling cascade. By inhibiting PDE5, Kmup-1 prevents the degradation of cGMP, leading to its accumulation and the subsequent activation of protein kinase G (PKG).[7] This pathway is critical for its cardioprotective and vasodilatory effects.
-
Cardioprotection: In models of cardiac hypertrophy and ischemia, Kmup-1 enhances the expression of endothelial nitric oxide synthase (eNOS), soluble guanylate cyclase (sGCα1), and PKG.[1][7] This leads to reduced cardiac fibrosis and hypertrophy.[7]
-
Smooth Muscle Relaxation: The elevation of cGMP in smooth muscle cells activates PKG, which in turn reduces intracellular calcium levels, resulting in relaxation of vascular, corporeal cavernosa, and tracheal smooth muscles.[4][6]
References
- 1. mdpi.com [mdpi.com]
- 2. US20080081816A1 - Anti-inflammation activity of newly synthesized xanthine derivatives kmup-1 and kmup-3 - Google Patents [patents.google.com]
- 3. Xanthine derivative KMUP-1 reduces inflammation and hyperalgesia in a bilateral chronic constriction injury model by suppressing MAPK and NFκB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Xanthine Derivative KMUP-1 Attenuates Experimental Periodontitis by Reducing Osteoclast Differentiation and Inflammation [frontiersin.org]
- 5. Xanthine Derivative KMUP-1 Attenuates Experimental Periodontitis by Reducing Osteoclast Differentiation and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. By Inhibiting the NO/cGMP/PKG and ERK1/2/Calcineurin a pathways, KMUP-1 Reduces the Cardiac Hypertrophy that Isoprenaline Causes in Rats | ClinicSearch [clinicsearchonline.org]
- 8. mdpi.com [mdpi.com]
- 9. US6979687B1 - Theophylline-based soluble guanylyl cyclase activators KMUP-1 analogues enhanced cyclic GMP and K+ channel activities on rabbit corpus cavernosum smooth muscle and intercavernous pressure activities - Google Patents [patents.google.com]
- 10. WO2012031445A1 - Processes for preparing piperazinium salts of kmup and use thereof - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Kmup-1 In Vitro Anti-Inflammatory Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for assessing the anti-inflammatory properties of Kmup-1, a xanthine derivative, in an in vitro setting. The primary model utilized is lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a well-established method for inducing an inflammatory response. The provided assays quantify key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, this document outlines the protocols for investigating the molecular mechanisms underlying Kmup-1's anti-inflammatory effects, specifically its impact on the MAPK and NF-κB signaling pathways.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases.[1] Kmup-1, a synthetic xanthine derivative, has demonstrated significant anti-inflammatory and antioxidant properties.[2] In vitro assays are essential for the initial screening and mechanistic evaluation of potential anti-inflammatory compounds, offering a cost-effective and efficient approach.[3] This document details standardized protocols to evaluate the efficacy of Kmup-1 in mitigating inflammatory responses in vitro.
Data Presentation
The following tables summarize the dose-dependent effects of Kmup-1 on key inflammatory markers in LPS-stimulated RAW 264.7 cells. These tables are compiled from previously published studies.[4][5]
Table 1: Effect of Kmup-1 on Nitric Oxide (NO) Production
| Treatment | Concentration (µM) | NO Production (% of LPS Control) |
| Control | - | < 10% |
| LPS (1 µg/mL) | - | 100% |
| LPS + Kmup-1 | 1 | Significantly reduced |
| LPS + Kmup-1 | 5 | Further reduced |
| LPS + Kmup-1 | 10 | Markedly reduced (p < 0.001) |
Table 2: Effect of Kmup-1 on Pro-inflammatory Cytokine Production
| Cytokine | Treatment | Concentration (µM) | Cytokine Level (% of LPS Control) |
| TNF-α | LPS (1 µg/mL) | - | 100% |
| LPS + Kmup-1 | 1 | Significantly reduced | |
| LPS + Kmup-1 | 5 | Further reduced | |
| LPS + Kmup-1 | 10 | Markedly reduced (p < 0.001) | |
| IL-6 | LPS (1 µg/mL) | - | 100% |
| LPS + Kmup-1 | 1 | Significantly reduced | |
| LPS + Kmup-1 | 5 | Further reduced | |
| LPS + Kmup-1 | 10 | Markedly reduced (p < 0.001) |
Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of RAW 264.7 macrophage cells and their stimulation with LPS to induce an inflammatory response, followed by treatment with Kmup-1.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Kmup-1
-
96-well and 24-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 96-well or 24-well plates at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.[6]
-
Pre-treat the cells with varying concentrations of Kmup-1 (e.g., 1, 5, 10 µM) for 1 hour.
-
Following pre-treatment, stimulate the cells with 1 µg/mL LPS for 24 hours to induce an inflammatory response.[4]
-
Collect the cell culture supernatant for subsequent analysis of NO and cytokines.
-
Lyse the cells for Western blot analysis of protein expression.
Cell Viability Assay (MTT Assay)
This assay is performed to ensure that the observed anti-inflammatory effects of Kmup-1 are not due to cytotoxicity.[4]
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
After the 24-hour incubation with LPS and Kmup-1, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Assay (Griess Assay)
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite, in the cell culture supernatant.[4]
Materials:
-
Collected cell culture supernatant
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well plate
-
Microplate reader
Procedure:
-
Pipette 50 µL of cell culture supernatant into a 96-well plate.
-
Add 50 µL of Griess Reagent to each well.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.
Cytokine Analysis (ELISA)
This protocol is for the quantification of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[4]
Materials:
-
Collected cell culture supernatant
-
ELISA kit for the specific cytokine of interest (e.g., mouse TNF-α, mouse IL-6)
-
Wash buffer
-
Detection antibody
-
Substrate solution
-
Stop solution
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Follow the specific instructions provided with the commercial ELISA kit.
-
Typically, this involves coating a 96-well plate with a capture antibody.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
After another incubation and wash, add streptavidin-HRP.
-
Finally, add a substrate solution to develop the color, and then stop the reaction.
-
Measure the absorbance at the appropriate wavelength (usually 450 nm).
-
Calculate the cytokine concentrations from the standard curve.
Western Blot Analysis
This technique is used to detect and quantify the expression of specific proteins involved in inflammatory signaling pathways, such as iNOS, COX-2, and components of the MAPK and NF-κB pathways.[4]
Materials:
-
Cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-phospho-p38, anti-phospho-NF-κB p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflow
Signaling Pathways
Kmup-1 has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. In LPS-stimulated macrophages, Kmup-1 inhibits the phosphorylation of MAPKs (p38, ERK, JNK) and the activation of the NF-κB pathway.[4] Furthermore, Kmup-1 can restore the levels of SIRT1, which in turn can inhibit NF-κB signaling.[4][7]
References
- 1. 4.6. Nitric Oxide Assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Evaluation of the Anti-Inflammatory Effect of KMUP-1 and In Vivo Analysis of Its Therapeutic Potential in Osteoarthritis | MDPI [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Evaluation of the Anti-Inflammatory Effect of KMUP-1 and In Vivo Analysis of Its Therapeutic Potential in Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Kmup 1 in Animal Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic condition resulting from nerve damage, presents a significant therapeutic challenge. The xanthine derivative Kmup 1 (7-[2-[4-(2-chlorobenzene)piperazinyl]ethyl]-1,3-dimethylxanthine) has emerged as a promising compound for mitigating neuropathic pain.[1][2] Studies utilizing the Chronic Constriction Injury (CCI) rat model demonstrate that this compound effectively reduces pain hypersensitivity, including thermal hyperalgesia and mechanical allodynia.[1][2] Its mechanism of action is multifactorial, involving the suppression of key inflammatory pathways and the modulation of ion channel activity.[1][3] These notes provide a comprehensive overview of the application of this compound in preclinical neuropathic pain research, including detailed protocols and quantitative data.
Mechanism of Action
This compound exerts its anti-neuropathic pain effects through two primary mechanisms:
-
Anti-inflammatory Action: Peripheral nerve injury triggers a neuroinflammatory response characterized by the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[1] These cytokines activate downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which perpetuate the pain state.[1][4][5] this compound has been shown to significantly decrease the production of TNF-α and IL-1β.[1] It also inhibits the phosphorylation of MAPK pathways (p38 and ERK) and blocks the activation of NF-κB by preventing the phosphorylation of its inhibitor, IκB.[1][2] This suppression of inflammatory signaling in both peripheral nerves and central glial cells contributes to its analgesic properties.[1][2]
-
Ion Channel Modulation: Neuropathic pain is associated with neuronal hyperexcitability. Large-conductance Ca2+-activated K+ (BKCa) channels are crucial regulators of neuronal excitability.[6] Following nerve injury, the expression and activity of BKCa channels in Dorsal Root Ganglion (DRG) neurons are diminished, contributing to pain hypersensitivity.[3][7] this compound restores the function and expression of these CCI-inhibited BKCa channels.[3][7] This action is mediated, at least in part, through the activation of Protein Kinase G (PKG) and Protein Kinase A (PKA).[8][9][10] By enhancing BKCa channel activity, this compound helps to hyperpolarize neurons, thereby reducing their excitability and alleviating pain.
Data Presentation
The efficacy of this compound in the CCI model has been quantified through behavioral, biochemical, and electrophysiological assessments.
Table 1: Behavioral Analysis of Neuropathic Pain
Paw Withdrawal Latency (PWL) to thermal stimulus and Paw Withdrawal Threshold (PWT) to mechanical stimulus were measured. Data are presented as mean values at Day 7 and Day 14 post-CCI surgery. A higher PWL and PWT indicate a reduction in pain sensitivity.
| Treatment Group | Paw Withdrawal Latency (s) - Day 7 | Paw Withdrawal Threshold (g) - Day 7 | Paw Withdrawal Latency (s) - Day 14 | Paw Withdrawal Threshold (g) - Day 14 |
| Sham | ~12.5 | ~14.5 | ~12.5 | ~14.5 |
| CCI | ~6.0 | ~4.0 | ~6.5 | ~4.5 |
| CCI + this compound (5 mg/kg) | ~9.5 | ~9.0 | ~11.0 | ~11.5 |
Data synthesized from figures in reference[1].
Table 2: Effect of this compound on Pro-inflammatory Cytokines and Proteins
Levels of cytokines and inflammatory proteins were measured in sciatic nerve tissue at Day 7 post-CCI surgery. Data are presented relative to the Sham control group.
| Analyte | CCI Group (Relative Level) | CCI + this compound (5 mg/kg) (Relative Level) |
| TNF-α | Markedly Increased | Significantly Decreased |
| IL-1β | Markedly Increased | Significantly Decreased |
| COX-2 | Markedly Increased | Significantly Decreased |
| iNOS | Markedly Increased | Significantly Decreased |
| nNOS | Markedly Increased | Significantly Decreased |
Data summarized from findings in reference[1][2].
Table 3: Effect of this compound on BKCa Channel Activity
BKCa channel activity (NPo) was measured in isolated DRG neurons at Day 7 post-CCI surgery using inside-out patch-clamp recordings.
| Treatment Group | Channel Activity (NPo) |
| Sham | ~0.0092 |
| CCI | ~0.0042 |
| CCI + this compound (5 mg/kg) | ~0.0095 |
Data extracted from reference[3].
Visualizations
Signaling Pathway Diagram
Caption: this compound mechanism in alleviating neuropathic pain.
Experimental Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Xanthine derivative KMUP-1 reduces inflammation and hyperalgesia in a bilateral chronic constriction injury model by suppressing MAPK and NFκB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BKCa Channel Inhibition by Peripheral Nerve Injury Is Restored by the Xanthine Derivative KMUP-1 in Dorsal Root Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAP kinase and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Plasticity and emerging role of BKCa channels in nociceptive control in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BKCa Channel Inhibition by Peripheral Nerve Injury Is Restored by the Xanthine Derivative KMUP-1 in Dorsal Root Ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KMUP-1 activates BKCa channels in basilar artery myocytes via cyclic nucleotide-dependent protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KMUP-1 activates BKCa channels in basilar artery myocytes via cyclic nucleotide-dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assisted peripheral nerve recovery by KMUP-1, an activator of large-conductance Ca(2+)-activated potassium channel, in a rat model of sciatic nerve crush injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Investigating the Effects of Kmup-1 on Vascular Smooth Muscle Cells
Introduction
Abnormal proliferation and migration of vascular smooth muscle cells (VSMCs) are key pathological features in the development of vascular diseases such as atherosclerosis, restenosis following angioplasty, and pulmonary arterial hypertension. Consequently, identifying compounds that can modulate VSMC function is a critical area of research in drug development. Kmup-1, a xanthine derivative, has emerged as a promising candidate, demonstrating significant effects on VSMC relaxation, calcium signaling, and pathways related to cell proliferation.[1][2][3] These application notes provide an overview of the mechanisms of Kmup-1 and detailed protocols for studying its effects in vitro.
Kmup-1 primarily induces vasorelaxation through the elevation of intracellular cyclic guanosine monophosphate (cGMP).[1][2] This is achieved via a multi-target mechanism that includes the stimulation of the nitric oxide (NO)/soluble guanylate cyclase (sGC) pathway, inhibition of phosphodiesterase (PDE), and the opening of K+ channels.[1][2] Furthermore, in pulmonary arterial smooth muscle cells (PASMCs), Kmup-1 has been shown to inhibit hypoxia-induced overexpression of transient receptor potential canonical 1 (TRPC1), a key component of store-operated calcium channels, thereby reducing abnormal calcium influx.[3] This action is mediated through the activation of protein kinase A (PKA) and G (PKG) and inhibition of the protein kinase C (PKC) pathway.[3]
These findings suggest that Kmup-1's ability to regulate both vasodilation and calcium-dependent signaling pathways makes it a valuable tool for research into cardiovascular pathologies.
Data Presentation
The following tables summarize the quantitative findings from in vitro experiments with Kmup-1 on vascular smooth muscle cells.
Table 1: Effect of Kmup-1 on Intracellular cGMP Levels in A10 VSM Cells
| Kmup-1 Concentration (μM) | Intracellular cGMP Increase | Inhibition by L-NAME, ODQ |
| 0.1 - 100 | Dose-dependent increase | Almost completely abolished |
Data synthesized from studies demonstrating a dose-related increase in cGMP which was blocked by inhibitors of the NO/sGC pathway.[1][2]
Table 2: Key Inhibitors and Activators in Kmup-1 Signaling Pathway Studies
| Compound | Target/Mechanism | Concentration Used | Effect on Kmup-1 Action |
| L-NAME | Nitric Oxide Synthase (NOS) Inhibitor | 100 μM | Abolished Kmup-1 induced cGMP increase[1][2] |
| ODQ | Soluble Guanylate Cyclase (sGC) Inhibitor | 1 μM - 10 μM | Reduced vasorelaxation, abolished cGMP increase[1][2] |
| Methylene Blue | sGC Inhibitor | 10 μM | Reduced vasorelaxation, abolished cGMP increase[1][2] |
| KT5823 | Protein Kinase G (PKG) Inhibitor | 1 μM | Restored TRPC1 protein levels inhibited by Kmup-1[3] |
| KT5720 | Protein Kinase A (PKA) Inhibitor | 1 μM | Restored TRPC1 protein levels inhibited by Kmup-1[3] |
| PMA | Protein Kinase C (PKC) Activator | 1 μM | Upregulated TRPC1, an effect attenuated by Kmup-1[3] |
Visualizing Kmup-1 Mechanisms
The following diagrams illustrate the signaling pathways modulated by Kmup-1 and a typical experimental workflow for its evaluation.
Caption: Signaling pathways modulated by Kmup-1 in vascular smooth muscle cells.
Caption: A generalized experimental workflow for studying the effects of Kmup-1.
Experimental Protocols
Protocol 1: VSMC Proliferation Assay (MTT Method)
This protocol describes how to assess the effect of Kmup-1 on VSMC proliferation induced by Platelet-Derived Growth Factor-BB (PDGF-BB), a potent mitogen for smooth muscle cells.[4][5]
Materials:
-
Rat aortic smooth muscle cells (e.g., A7r5 cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Kmup-1 (stock solution in DMSO)
-
Recombinant Rat PDGF-BB
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Culture A7r5 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Synchronization: After 24 hours, gently aspirate the growth medium and wash each well with PBS. Add 100 µL of serum-free DMEM and incubate for another 24 hours to arrest the cells in the G0/G1 phase.
-
Kmup-1 Treatment: Prepare serial dilutions of Kmup-1 in serum-free DMEM. Aspirate the medium from the wells and add 100 µL of the corresponding Kmup-1 dilutions. Include a "vehicle control" group with DMSO at the same final concentration as the highest Kmup-1 dose. Incubate for 1 hour.
-
Mitogen Stimulation: Add PDGF-BB to all wells (except the negative control) to a final concentration of 20 ng/mL to stimulate proliferation. The negative control group should receive only serum-free DMEM.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the PDGF-BB stimulated control group after subtracting the background absorbance from the negative control.
Protocol 2: Western Blot for TRPC1 Expression
This protocol is designed to assess the effect of Kmup-1 on the expression of TRPC1 protein in PASMCs cultured under hypoxic conditions.[3]
Materials:
-
Primary rat pulmonary arterial smooth muscle cells (PASMCs)
-
Smooth Muscle Cell Growth Medium
-
Hypoxia chamber (1% O2, 5% CO2, 94% N2)
-
Kmup-1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (anti-TRPC1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture: Culture PASMCs in 6-well plates until they reach 70-80% confluency.
-
Treatment and Hypoxia: Serum-starve the cells for 24 hours. Pre-treat the cells with Kmup-1 (e.g., 1 µM) or vehicle for 1 hour.
-
Hypoxic Exposure: Place the culture plates in a modular incubator chamber and expose them to hypoxic conditions (1% O2) for 24 hours. A control group should be maintained under normoxic conditions (21% O2).
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against TRPC1 (diluted according to the manufacturer's instructions) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Strip the membrane and re-probe for a loading control (e.g., β-actin). Quantify the band intensities using densitometry software and normalize the TRPC1 signal to the loading control.
References
- 1. A xanthine-based KMUP-1 with cyclic GMP enhancing and K+ channels opening activities in rat aortic smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A xanthine-based KMUP-1 with cyclic GMP enhancing and K(+) channels opening activities in rat aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Xanthine Derivative KMUP-1 Inhibits Hypoxia-Induced TRPC1 Expression and Store-Operated Ca2+ Entry in Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet-derived growth factor-BB transactivates the fibroblast growth factor receptor to induce proliferation in human smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ERK1/2 mediates PDGF-BB stimulated vascular smooth muscle cell proliferation and migration on laminin-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of KMUP-1 in Atherosclerosis Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of KMUP-1, a xanthine derivative, in atherosclerosis research. KMUP-1 has demonstrated significant potential as a therapeutic agent for cardiovascular diseases by mitigating the progression of atherosclerosis.[1][2]
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, leading to restricted blood flow and an increased risk of cardiovascular events.[1] Research into novel therapeutic agents that can halt or reverse this process is crucial. KMUP-1 (7-[2-[4-(2-chlorophenyl) piperazinyl]ethyl]-1,3-dimethylxanthine) has emerged as a promising compound, exhibiting anti-atherogenic properties through multiple mechanisms, including reducing inflammation, modulating autophagy, and improving lipid metabolism.[1][2][3]
Mechanism of Action
KMUP-1 exerts its anti-atherosclerotic effects through a multi-faceted approach. It is a phosphodiesterase (PDE) inhibitor, which leads to increased levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).[4][5] This elevation in cyclic nucleotides activates Protein Kinase G (PKG) and Protein Kinase A (PKA), respectively, triggering a cascade of downstream effects.[3][6][7]
Key mechanistic actions of KMUP-1 in the context of atherosclerosis include:
-
Anti-inflammatory Effects: KMUP-1 significantly reduces the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1).[1][2]
-
Autophagy Induction: The compound promotes autophagy, a cellular process for clearing damaged components, which is often impaired in atherosclerosis. It achieves this by activating Autophagy-related Gene 7 (Atg7) and the autophagosome marker LC3-II.[1][2]
-
Apoptosis Regulation: KMUP-1 modulates the apoptotic pathway by suppressing the pro-apoptotic protein Bax and increasing the anti-apoptotic protein Bcl-2.[1][2]
-
Lipid Metabolism Improvement: It aids in improving the serum lipid profile, a critical factor in atherosclerosis development.[1][2]
-
Vascular Smooth Muscle Cell (VSMC) Modulation: KMUP-1 influences VSMC function, which plays a role in plaque stability.[8]
-
Endothelial Function: As a nitric oxide (NO) donor, KMUP-1 can improve endothelial function by increasing cGMP/PKG signaling.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on KMUP-1 in a high-fat diet (HFD)-fed Apolipoprotein E knockout (ApoE-KO) mouse model of atherosclerosis.
Table 1: Effect of KMUP-1 on Atherosclerotic Plaque Formation and Intimal Hyperplasia
| Parameter | Control (CTL) | High-Fat Diet (HFD) | HFD + KMUP-1 (Co-treatment) | HFD + KMUP-1 (Post-treatment) |
| Aortic Plaque Area (%) | - | Significantly Increased vs. CTL (p < 0.001) | Significantly Reduced vs. HFD | Significantly Reduced vs. HFD |
| Intima-Media Thickness | - | Increased | Reduced | Reduced |
| Intima-Lumen Thickness | - | Increased | Reduced | Reduced |
Data synthesized from studies utilizing Oil Red O and hematoxylin-eosin staining.[1][2]
Table 2: Effect of KMUP-1 on Inflammatory Cytokines
| Cytokine | HFD Group | HFD + KMUP-1 |
| IL-1β | Elevated | Reduced |
| TNF-α | Elevated | Reduced |
| IL-6 | Elevated | Reduced |
| MCP-1 | Elevated | Reduced |
Cytokine levels were measured in the serum of mice using ELISA.[1][2]
Table 3: Effect of KMUP-1 on Apoptotic Proteins
| Protein | HFD Group (% of CTL) | HFD + KMUP-1 (Co-treatment) (% of HFD) | HFD + KMUP-1 (Post-treatment) (% of HFD) |
| Bax (pro-apoptotic) | Significantly Increased | 92.30% ± 2.50% (p < 0.001) | 121.00% ± 1.90% (p < 0.05) |
| Bcl-2 (anti-apoptotic) | 19.00% ± 2.40% (p < 0.001) | 152.00% ± 3.30% (p < 0.001) | 75.00% ± 2.50% (p < 0.05) |
Protein expression was assessed by immunofluorescence and western blotting.[1]
Experimental Protocols
This section provides detailed protocols for key experiments used to evaluate the efficacy of KMUP-1 in atherosclerosis research.
Protocol 1: In Vivo Atherosclerosis Model in ApoE-KO Mice
Objective: To induce atherosclerosis in ApoE knockout mice and assess the therapeutic effects of KMUP-1.
Materials:
-
Apolipoprotein E knockout (ApoE-KO) mice
-
Standard chow diet (Control)
-
High-Fat Diet (HFD)
-
KMUP-1
-
Gavage needles
-
Animal housing facilities
Procedure:
-
Randomly divide ApoE-KO mice into four groups:
-
Control (CTL): Fed a standard chow diet.
-
High-Fat Diet (HFD): Fed an HFD for 12 weeks to induce atherosclerosis.
-
KMUP-1 Co-treatment: Fed an HFD and administered KMUP-1 for 12 weeks.
-
KMUP-1 Post-treatment: Fed an HFD for 8 weeks, followed by a standard diet and KMUP-1 administration for the subsequent 4 weeks.
-
-
Administer KMUP-1 (e.g., via oral gavage) at the desired dosage.
-
Monitor body weight and general health of the mice throughout the study.
-
At the end of the treatment period, euthanize the mice and collect blood and tissues for further analysis.
Protocol 2: Quantification of Atherosclerotic Lesions
Objective: To visualize and quantify the area of atherosclerotic plaques in the aorta.
Materials:
-
Aortas harvested from experimental mice
-
Oil Red O stain
-
Hematoxylin and Eosin (H&E) stain
-
Microscope with imaging software
-
Phosphate-buffered saline (PBS)
-
Formalin
Procedure:
-
En Face Aortic Staining (Oil Red O):
-
Carefully dissect the entire aorta from the aortic arch to the iliac bifurcation.
-
Clean the aorta of surrounding adipose and connective tissue in PBS.
-
Open the aorta longitudinally.
-
Fix the tissue in 10% neutral buffered formalin.
-
Rinse with distilled water and then with 60% isopropanol.
-
Stain with a freshly prepared Oil Red O solution for 25 minutes.
-
Differentiate in 60% isopropanol for 5 minutes.
-
Rinse with distilled water.
-
Capture images of the stained aorta.
-
Quantify the red-stained lipid-rich plaque area as a percentage of the total aortic surface area using imaging software.
-
-
Aortic Sinus Staining (H&E):
-
Embed the aortic root in paraffin.
-
Cut serial sections of the aortic sinus.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin.
-
Dehydrate and mount the sections.
-
Capture images under a microscope.
-
Measure the intima-media thickness and intima-lumen thickness using imaging software.
-
Protocol 3: Analysis of Inflammatory Markers and Proteins
Objective: To measure the levels of inflammatory cytokines in serum and the expression of key proteins in aortic tissue.
Materials:
-
Serum samples
-
Aortic tissue lysates
-
ELISA kits for IL-1β, TNF-α, IL-6, and MCP-1
-
Primary and secondary antibodies for Western blotting (e.g., Bax, Bcl-2, Atg7, LC3-II, β-actin)
-
Primary and secondary antibodies for Immunofluorescence
-
SDS-PAGE gels and blotting apparatus
-
Fluorescence microscope
Procedure:
-
ELISA for Serum Cytokines:
-
Collect blood via cardiac puncture and separate the serum.
-
Perform ELISA for IL-1β, TNF-α, IL-6, and MCP-1 according to the manufacturer's instructions.
-
Measure absorbance using a microplate reader and calculate cytokine concentrations based on a standard curve.
-
-
Western Blotting for Protein Expression:
-
Homogenize aortic tissues to extract proteins.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin).
-
-
Immunofluorescence Staining:
-
Prepare cryosections of the aortic root.
-
Fix and permeabilize the tissue sections.
-
Block with a suitable blocking buffer.
-
Incubate with primary antibodies.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Mount with a DAPI-containing mounting medium to counterstain nuclei.
-
Visualize and capture images using a fluorescence microscope.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of KMUP-1 in atherosclerosis.
Caption: Experimental workflow for evaluating KMUP-1 in an atherosclerosis mouse model.
References
- 1. Antiatherogenic and Cardioprotective Effects of a Xanthine Derivative KMUP-1 in ApoE Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiatherogenic and Cardioprotective Effects of a Xanthine Derivative KMUP-1 in ApoE Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A xanthine-based KMUP-1 with cyclic GMP enhancing and K+ channels opening activities in rat aortic smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Xanthine Derivative KMUP-1 Inhibits Hypoxia-Induced TRPC1 Expression and Store-Operated Ca2+ Entry in Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Kmup-1 for Pulmonary Arterial Hypertension Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pulmonary Arterial Hypertension (PAH) is a severe and progressive disease marked by elevated pulmonary artery pressure and vascular remodeling. This leads to right ventricular hypertrophy (RVH) and eventual heart failure. A key pathological feature is the excessive proliferation and reduced apoptosis of pulmonary artery smooth muscle cells (PASMCs). The xanthine derivative Kmup-1 (7-[2-[4-(2-chlorobenzene)piperazinyl]ethyl]-1,3-dimethylxanthine) has emerged as a valuable pharmacological tool to investigate novel therapeutic strategies for PAH. It targets several critical signaling pathways implicated in the disease's progression.[1][2]
Mechanism of Action
Kmup-1 exerts its therapeutic effects in PAH through a multi-faceted mechanism, primarily centered on the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling cascade and inhibition of the RhoA/Rho-kinase (ROCK) pathway.[1][2]
-
Enhancement of the NO/cGMP/PKG Pathway: Kmup-1 increases the expression and activity of endothelial nitric oxide synthase (eNOS) and soluble guanylyl cyclase (sGC).[1][2][3] This leads to elevated levels of cGMP, a potent second messenger that activates Protein Kinase G (PKG).[1][2] PKG activation promotes vasodilation and has anti-proliferative effects.[1][2]
-
Phosphodiesterase (PDE) Inhibition: As a xanthine derivative, Kmup-1 exhibits phosphodiesterase inhibitory activity, particularly suppressing PDE5.[1][4] PDE5 is the enzyme responsible for degrading cGMP.[5] By inhibiting PDE5, Kmup-1 further elevates intracellular cGMP concentrations, amplifying the beneficial effects of the NO/PKG pathway.[1][2]
-
Inhibition of the RhoA/ROCK Pathway: The RhoA/ROCK pathway is a critical regulator of calcium sensitization in smooth muscle cells and is often hyperactivated in PAH, contributing to vasoconstriction and vascular remodeling.[6][7][8] Kmup-1 has been shown to suppress the activation and expression of RhoA and ROCK II.[1][2][9] This inhibition is mediated, at least in part, by the elevated cGMP/PKG signaling, which can negatively regulate the RhoA pathway.[1]
-
Modulation of Ion Channels and Calcium Homeostasis: Kmup-1 influences intracellular calcium ([Ca2+]i) levels, a major trigger for PASMC contraction and proliferation. It inhibits store-operated calcium entry (SOCE) and the expression of TRPC1, a key component of store-operated calcium channels, in hypoxic PASMCs.[4][10][11] It also modulates K+ channels, helping to restore normal pulmonary artery vessel tone.[9]
Figure 1. Proposed mechanism of action for Kmup-1 in pulmonary arterial hypertension.
Application 1: In Vitro Assessment of Anti-Proliferative Effects
Kmup-1 can be used to study the pathological proliferation of PASMCs, a hallmark of vascular remodeling in PAH.
Quantitative Data Summary
| Assay | Cell Type | Condition | Kmup-1 Concentration | Result | Reference |
| Ca2+ Influx | Rat PASMCs | Angiotensin II-induced | Not specified | Inhibited Ca2+ influx | [1][2] |
| TRPC1 Expression | Hypoxic Rat PASMCs | 24h hypoxia (1% O2) | 1 µM | Inhibited TRPC1 overexpression | [4][10] |
| SOCE Activity | Hypoxic Rat PASMCs | Thapsigargin-induced | 1, 10, 100 µM | Dose-dependently diminished Ca2+ entry | [10] |
Protocol: PASMC Proliferation Assay (BrdU Incorporation)
This protocol describes how to assess the effect of Kmup-1 on the proliferation of PASMCs stimulated with a mitogen like Platelet-Derived Growth Factor (PDGF).
Materials:
-
Rat Pulmonary Artery Smooth Muscle Cells (PASMCs)
-
Smooth Muscle Cell Medium (e.g., SmGM-2)
-
Fetal Bovine Serum (FBS)
-
PDGF-BB (Platelet-Derived Growth Factor-BB)
-
Kmup-1
-
BrdU Cell Proliferation ELISA Kit (colorimetric)
-
96-well cell culture plates
-
CO2 Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed PASMCs in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Serum Starvation: Gently aspirate the medium and replace it with 100 µL of serum-free or low-serum (0.1% FBS) medium. Incubate for 24 hours to synchronize the cells in the G0/G1 phase.
-
Treatment: Prepare treatment media containing:
-
Control (serum-free medium)
-
Vehicle control (serum-free medium with DMSO or relevant solvent)
-
PDGF-BB alone (e.g., 20 ng/mL)
-
PDGF-BB + varying concentrations of Kmup-1 (e.g., 0.1, 1, 10 µM)
-
-
Aspirate the starvation medium and add 100 µL of the respective treatment media to the wells.
-
BrdU Labeling: 18-24 hours after adding treatments, add BrdU labeling solution to each well according to the manufacturer's instructions. Incubate for an additional 2-4 hours.
-
Detection: Aspirate the medium, fix the cells, and detect incorporated BrdU using the anti-BrdU-POD antibody and substrate solution as per the kit's protocol.
-
Quantification: Measure the absorbance at the appropriate wavelength using a microplate reader. The color intensity is directly proportional to the amount of DNA synthesis and thus, cell proliferation.
Figure 2. Experimental workflow for an in vitro PASMC proliferation assay.
Application 2: In Vivo Assessment in a PAH Animal Model
Kmup-1 can be evaluated for its ability to prevent or reverse PAH in established rodent models, such as the monocrotaline (MCT)-induced PAH model.
Quantitative Data Summary
| Parameter | Animal Model | Kmup-1 Treatment | Control (MCT only) | Kmup-1 Treated | Result | Reference |
| RVSP (mmHg) | MCT-induced PAH (Rat) | 5 mg/kg/day, i.p. for 21 days | ~45-50 mmHg | ~25-30 mmHg | Prevention of increased RVSP | [9] |
| RVH (Fulton's Index) | MCT-induced PAH (Rat) | 5 mg/kg/day, i.p. for 21 days | ~0.5-0.6 | ~0.3-0.35 | Prevention of RV hypertrophy | [9] |
| PA Wall Thickening | MCT-induced PAH (Rat) | Not specified | Increased | Reduced | Attenuation of vascular remodeling | [1][2] |
Note: Values are approximate and can vary between studies.
Protocol: Monocrotaline (MCT)-Induced PAH Prevention Model in Rats
This protocol outlines a prevention study where Kmup-1 is administered to assess its ability to block the development of PAH following MCT injection.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Monocrotaline (MCT)
-
Kmup-1
-
Vehicle for Kmup-1 (e.g., saline, DMSO/saline mixture)
-
Equipment for intraperitoneal (i.p.) or subcutaneous (s.c.) injections
-
Equipment for hemodynamic measurement (pressure transducer, catheter)
-
Anesthetics
Procedure:
-
Acclimatization: Allow rats to acclimate to the facility for at least one week.
-
Group Allocation: Randomly divide animals into at least three groups:
-
Control: Receive vehicle injections only.
-
MCT: Receive a single MCT injection and daily vehicle injections.
-
MCT + Kmup-1: Receive a single MCT injection and daily Kmup-1 injections.
-
-
PAH Induction (Day 0): Induce PAH by administering a single subcutaneous or intraperitoneal injection of MCT (e.g., 60 mg/kg).[9][12][13] The control group receives a saline injection.
-
Drug Administration (Day 1-21): Begin daily intraperitoneal injections of Kmup-1 (e.g., 5 mg/kg) or its vehicle.[9] Continue for the duration of the study (typically 21-28 days).
-
Hemodynamic Assessment (Day 22):
-
Anesthetize the rat.
-
Perform a right heart catheterization to directly measure Right Ventricular Systolic Pressure (RVSP).
-
Record systemic blood pressure to check for systemic effects.
-
-
Tissue Collection and Analysis:
-
Following hemodynamic measurements, euthanize the animal.
-
Excise the heart and lungs.
-
Dissect the right ventricle (RV) from the left ventricle plus septum (LV+S). Weigh both sections to calculate the Fulton Index (RV / (LV+S)) as a measure of right ventricular hypertrophy.[1]
-
Fix lung tissue for histological analysis (e.g., H&E staining) to measure pulmonary artery wall thickness.
-
Figure 3. Workflow for an in vivo study of Kmup-1 in the MCT-induced PAH model.
References
- 1. The xanthine derivative KMUP-1 inhibits models of pulmonary artery hypertension via increased NO and cGMP-dependent inhibition of RhoA/Rho kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The xanthine derivative KMUP-1 inhibits models of pulmonary artery hypertension via increased NO and cGMP-dependent inhibition of RhoA/Rho kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting RhoA/ROCK pathway in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RhoA/Rho-kinase signaling: a therapeutic target in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RhoA/Rho-kinase signaling: a therapeutic target in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KMUP-1 ameliorates monocrotaline-induced pulmonary arterial hypertension through the modulation of Ca2+ sensitization and K+-channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Xanthine Derivative KMUP-1 Inhibits Hypoxia-Induced TRPC1 Expression and Store-Operated Ca2+ Entry in Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Xanthine Derivative KMUP-1 Inhibits Hypoxia-Induced TRPC1 Expression and Store-Operated Ca2+ Entry in Pulmonary Arterial Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Investigating the Cardioprotective Effects of Kmup-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to evaluate the cardioprotective effects of Kmup-1, a synthetic xanthine derivative. The protocols detailed below cover both in vitro and in vivo models of cardiac stress, enabling a thorough investigation of Kmup-1's mechanisms of action.
Introduction to Kmup-1 and Cardioprotection
Kmup-1 has emerged as a promising small molecule with significant cardioprotective properties. Studies have demonstrated its ability to mitigate cardiac hypertrophy, reduce apoptosis in response to ischemic insults, and protect against atherosclerosis-related cardiac remodeling.[1][2][3][4] The protective effects of Kmup-1 are attributed to its modulation of several key signaling pathways involved in cardiomyocyte survival and function.
Key Signaling Pathways in Kmup-1-Mediated Cardioprotection
Kmup-1 exerts its cardioprotective effects through a multi-targeted mechanism, influencing several critical signaling cascades within cardiomyocytes. Understanding these pathways is essential for designing experiments to elucidate its mechanism of action.
-
NO/cGMP/PKG Pathway: Kmup-1 has been shown to activate the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP)/protein kinase G (PKG) signaling pathway.[2][3] This pathway is a well-established mediator of vasodilation and cardioprotection. Activation of this pathway can lead to reduced cardiac hypertrophy and apoptosis.[2][3]
-
ERK1/2 and Calcineurin A: In models of cardiac hypertrophy induced by agents like isoprenaline, Kmup-1 has been shown to attenuate the activation of extracellular signal-regulated kinase 1/2 (ERK1/2) and calcineurin A.[2] These pathways are central to the development of pathological cardiac growth.
-
Akt/GSK-3β Pathway: Kmup-1 can suppress the activation of the Akt/GSK-3β pathway, which is implicated in cardiac hypertrophy.[5]
-
RhoA/ROCK Pathway: The RhoA/ROCK signaling cascade, another key player in cardiac hypertrophy, is also inhibited by Kmup-1.[1][5]
-
Heme Oxygenase-1 (HO-1) Upregulation: Kmup-1 upregulates the expression of Heme Oxygenase-1 (HO-1), a stress-responsive enzyme with potent antioxidant and anti-inflammatory properties that contributes to its cardioprotective effects.[1][5]
-
MAPK Family (p38, JNK): In the context of ischemia-induced apoptosis, Kmup-1 has been observed to downregulate the phosphorylation of p38 and JNK, members of the mitogen-activated protein kinase (MAPK) family, which are involved in stress-induced cell death.[3][6]
-
Autophagy: Kmup-1 has been shown to promote autophagy, a cellular recycling process that can be protective in the context of atherosclerosis and cardiac remodeling.[4]
Experimental Design and Protocols
A comprehensive investigation of Kmup-1's cardioprotective effects should employ a combination of in vitro and in vivo models.
In Vitro Models
The H9c2 rat cardiomyocyte cell line is a widely used and suitable in vitro model for studying the direct effects of Kmup-1 on cardiomyocytes.
1. H9c2 Cell Culture and Induction of Hypertrophy/Hypoxia
-
Cell Culture Protocol:
-
Culture H9c2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 70-80% confluency.
-
-
Induction of Cardiac Hypertrophy:
-
Seed H9c2 cells in appropriate culture plates.
-
Once cells reach desired confluency, replace the growth medium with a serum-free medium for 24 hours to induce quiescence.
-
Treat cells with a hypertrophic agonist such as endothelin-1 (ET-1, 100 nM) or isoprenaline (ISO, 10 µM) for 24-72 hours.[1][2]
-
Co-treat with various concentrations of Kmup-1 to assess its anti-hypertrophic effects.
-
-
Induction of Hypoxia/Reoxygenation (H/R) Injury:
-
Culture H9c2 cells to the desired confluency.
-
To induce hypoxia, place the cells in a hypoxic chamber with a gas mixture of 1% O2, 5% CO2, and 94% N2 for a specified duration (e.g., 6-24 hours).[7]
-
For reoxygenation, return the cells to a normoxic incubator (95% air, 5% CO2) for a specified period (e.g., 2-12 hours).
-
Pre-treat cells with Kmup-1 for a designated time before inducing hypoxia.
-
2. Assessment of Cardioprotective Endpoints
-
Western Blot Analysis for Signaling Proteins and Hypertrophic Markers:
-
Objective: To quantify the expression and phosphorylation status of key proteins in the signaling pathways mentioned above and to measure the expression of hypertrophic markers like atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).
-
Protocol:
-
Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK1/2, ERK1/2, p-Akt, Akt, ANP, BNP, HO-1, cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Objective: To assess the effect of Kmup-1 on intracellular ROS production, a key factor in cardiac injury.
-
Protocol (using DCFH-DA):
-
Seed H9c2 cells in a black, clear-bottom 96-well plate.
-
After treatment with the inducing agent and/or Kmup-1, wash the cells with serum-free medium.
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.[8]
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.[9]
-
-
-
Measurement of Intracellular Calcium ([Ca2+]i):
-
Objective: To determine if Kmup-1 modulates intracellular calcium homeostasis, which is often dysregulated in cardiac pathologies.
-
Protocol (using Fura-2 AM):
-
Load the treated H9c2 cells with 2-5 µM Fura-2 AM in a calcium-free buffer for 30-45 minutes at 37°C.[4][10]
-
Wash the cells to remove the extracellular probe.
-
Measure the fluorescence ratio at emission wavelength 510 nm with excitation wavelengths of 340 nm and 380 nm using a fluorescence imaging system.[11][12]
-
The ratio of fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
-
-
TUNEL Assay for Apoptosis Detection:
-
Objective: To quantify the extent of apoptosis and assess the anti-apoptotic effect of Kmup-1.
-
Protocol:
-
Fix the treated cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay according to the manufacturer's instructions, using a commercially available kit.[13][14][15]
-
Counterstain the nuclei with DAPI or Hoechst 33342.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of TUNEL-positive nuclei.
-
-
In Vivo Models
1. Isoprenaline-Induced Cardiac Hypertrophy in Rats
-
Objective: To evaluate the ability of Kmup-1 to prevent the development of cardiac hypertrophy in a whole-animal model.
-
Protocol:
-
Use male Wistar or Sprague-Dawley rats.
-
Administer isoprenaline (ISO) subcutaneously at a dose of 5 mg/kg/day for 7-14 days to induce cardiac hypertrophy.[16][17]
-
Administer Kmup-1 (e.g., via oral gavage or intraperitoneal injection) at various doses daily, starting before or concurrently with the ISO treatment.
-
Monitor animal health and body weight throughout the study.
-
At the end of the treatment period, sacrifice the animals and harvest the hearts.
-
Measure heart weight to body weight (HW/BW) and left ventricular weight to body weight (LVW/BW) ratios as indices of hypertrophy.
-
Perform histological analysis (e.g., H&E and Masson's trichrome staining) to assess cardiomyocyte size and fibrosis.
-
Conduct Western blot analysis on heart tissue lysates to examine the expression of hypertrophic markers and signaling proteins.
-
2. Langendorff Isolated Perfused Heart Model of Ischemia-Reperfusion (I/R) Injury
-
Objective: To assess the direct effects of Kmup-1 on cardiac function and infarct size in an ex vivo model of I/R injury.
-
Protocol:
-
Anesthetize a rat or mouse and rapidly excise the heart.
-
Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit buffer gassed with 95% O2 and 5% CO2 at 37°C.[18][19]
-
Allow the heart to stabilize for a period (e.g., 20 minutes).
-
Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Initiate reperfusion by restoring the flow for a specified duration (e.g., 60-120 minutes).[20]
-
Administer Kmup-1 in the perfusate before ischemia (pre-conditioning), during ischemia, or at the onset of reperfusion.
-
Monitor cardiac function (e.g., left ventricular developed pressure, heart rate, coronary flow) throughout the experiment.
-
At the end of reperfusion, stain the heart with triphenyltetrazolium chloride (TTC) to delineate the infarct size (pale area) from the viable tissue (red area).
-
Calculate the infarct size as a percentage of the area at risk.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between experimental groups.
Table 1: In Vitro H9c2 Cell Hypertrophy Model - Effect of Kmup-1 on Hypertrophic Markers and Signaling Pathways
| Treatment Group | Cell Surface Area (µm²) | ANP Expression (relative to control) | p-ERK1/2 / Total ERK1/2 Ratio | p-Akt / Total Akt Ratio |
| Control | ||||
| ET-1 (100 nM) | ||||
| ET-1 + Kmup-1 (1 µM) | ||||
| ET-1 + Kmup-1 (10 µM) |
Table 2: In Vitro H9c2 Cell Hypoxia/Reoxygenation Model - Effect of Kmup-1 on Cell Viability and Apoptosis
| Treatment Group | Cell Viability (%) | % TUNEL-Positive Cells | Cleaved Caspase-3 / Total Caspase-3 Ratio | Bcl-2 / Bax Ratio |
| Normoxia | ||||
| H/R | ||||
| H/R + Kmup-1 (1 µM) | ||||
| H/R + Kmup-1 (10 µM) |
Table 3: In Vivo Isoprenaline-Induced Cardiac Hypertrophy Model - Effect of Kmup-1 on Cardiac Parameters
| Treatment Group | HW/BW Ratio (mg/g) | LVW/BW Ratio (mg/g) | Cardiomyocyte Cross-Sectional Area (µm²) | Collagen Deposition (%) |
| Control | ||||
| ISO (5 mg/kg/day) | ||||
| ISO + Kmup-1 (X mg/kg/day) |
Table 4: Ex Vivo Langendorff I/R Injury Model - Effect of Kmup-1 on Cardiac Function and Infarct Size
| Treatment Group | LVDP at end of reperfusion (% of baseline) | Infarct Size (% of AAR) |
| Sham | ||
| I/R Control | ||
| I/R + Kmup-1 (pre-treatment) | ||
| I/R + Kmup-1 (post-treatment) |
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Signaling pathways modulated by Kmup-1 in cardioprotection.
Experimental Workflow Diagrams
Caption: In vitro experimental workflow for Kmup-1 studies.
Caption: In vivo experimental workflow for Kmup-1 studies.
References
- 1. By Inhibiting the NO/cGMP/PKG and ERK1/2/Calcineurin a pathways, KMUP-1 Reduces the Cardiac Hypertrophy that Isoprenaline Causes in Rats | ClinicSearch [clinicsearchonline.org]
- 2. KMUP-1 attenuates isoprenaline-induced cardiac hypertrophy in rats through NO/cGMP/PKG and ERK1/2/calcineurin A pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KMUP-1 Ameliorates Ischemia-Induced Cardiomyocyte Apoptosis through the NO–cGMP–MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ionoptix.com [ionoptix.com]
- 5. KMUP-1 Attenuates Endothelin-1-Induced Cardiomyocyte Hypertrophy through Activation of Heme Oxygenase-1 and Suppression of the Akt/GSK-3β, Calcineurin/NFATc4 and RhoA/ROCK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KMUP-1 Attenuates Endothelin-1-Induced Cardiomyocyte Hypertrophy through Activation of Heme Oxygenase-1 and Suppression of the Akt/GSK-3β, Calcineurin/NFATc4 and RhoA/ROCK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular and Cellular Response of the Myocardium (H9C2 Cells) Towards Hypoxia and HIF-1α Inhibition [frontiersin.org]
- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. ionoptix.com [ionoptix.com]
- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moodle2.units.it [moodle2.units.it]
- 13. academic.oup.com [academic.oup.com]
- 14. ahajournals.org [ahajournals.org]
- 15. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 16. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Langendorff heart - Wikipedia [en.wikipedia.org]
- 20. Characterization of the Langendorff Perfused Isolated Mouse Heart Model of Global Ischemia-Reperfusion Injury: Impact of Ischemia and Reperfusion Length on Infarct Size and LDH Release - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving Kmup-1 for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of Kmup-1, a xanthine-based derivative, for use in in vivo research. Kmup-1 has demonstrated a range of therapeutic potentials, including anti-inflammatory, cardioprotective, and anti-atherosclerotic effects. Proper dissolution and formulation are critical for ensuring its bioavailability and achieving reliable experimental outcomes.
Introduction to Kmup-1
Kmup-1 (7-[2-[4-(2-chlorophenyl) piperazinyl]ethyl]-1,3-dimethylxanthine) is a synthetic xanthine derivative with a multifaceted pharmacological profile. It has been shown to modulate several key signaling pathways, including the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway and various protein kinase cascades.[1][2] Its therapeutic effects are linked to its ability to inhibit phosphodiesterases, enhance cGMP levels, and open K+ channels.[2] Preclinical studies have highlighted its potential in treating cardiovascular diseases, inflammation, and metabolic disorders.[3][4]
Materials and Reagents
-
Kmup-1 powder (or Kmup-1 HCl)
-
Distilled water
-
Absolute ethanol
-
Propylene glycol
-
Hydrochloric acid (HCl), 1N solution
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Vortex mixer
-
Sonicator
-
pH meter
-
Sterile filters (0.22 µm)
-
Appropriate sterile vials and syringes for administration
Recommended Dissolution Protocols
The choice of solvent for Kmup-1 depends on the intended route of administration and the desired concentration. Below are two protocols that have been adapted from published in vivo studies.
Protocol 1: Aqueous-Based Solution for Oral Administration
This protocol is suitable for studies where Kmup-1 is administered orally, for instance, via drinking water or gavage. One study has reported dissolving Kmup-1 in distilled water for experiments.[5]
Step-by-Step Procedure:
-
Weighing: Accurately weigh the desired amount of Kmup-1 powder.
-
Initial Dissolution: Add a small volume of distilled water to the Kmup-1 powder in a sterile container.
-
Mixing: Vortex the mixture vigorously for 2-3 minutes.
-
Sonication (if necessary): If the compound does not fully dissolve, place the container in a sonicator bath for 10-15 minutes.
-
Volume Adjustment: Gradually add distilled water to reach the final desired concentration, mixing continuously.
-
pH Check (Optional but Recommended): Check the pH of the solution and adjust if necessary for the specific experimental requirements.
-
Sterilization: For gavage administration, sterile filtration of the final solution using a 0.22 µm filter is recommended.
Protocol 2: Co-Solvent Formulation for Systemic Administration
For intravenous or other systemic routes of administration where higher concentrations or different solubility characteristics are required, a co-solvent system can be used. One study reported dissolving Kmup-1 at 10 mM in a mixture of 10% absolute alcohol, 10% propylene glycol, and 2% 1N HCl.[6]
Step-by-Step Procedure:
-
Prepare the Co-Solvent Mixture: In a sterile container, prepare the vehicle by combining the organic solvents first. For a 1 mL final volume, this would be 100 µL of absolute ethanol and 100 µL of propylene glycol.
-
Acidification: Add 20 µL of 1N HCl to the co-solvent mixture.
-
Weighing: Accurately weigh the required amount of Kmup-1 to achieve the target concentration.
-
Dissolution: Add the weighed Kmup-1 to the co-solvent mixture.
-
Mixing and Sonication: Vortex thoroughly and sonicate if necessary until the Kmup-1 is completely dissolved, resulting in a clear solution.
-
Final Volume Adjustment: Add the remaining volume of sterile water or saline to reach the final concentration, ensuring continuous mixing. For a 10 mM solution, serial dilutions in a phosphate buffer solution can be performed, ensuring the final solvent concentration is less than 0.01%.[6]
-
Sterilization: Sterile filter the final formulation using a 0.22 µm syringe filter before administration.
Summary of In Vivo Studies with Kmup-1
The following table summarizes key quantitative data from various in vivo experiments involving Kmup-1. This information can guide researchers in designing their own studies.
| Animal Model | Administration Route | Dosage | Treatment Duration | Key Findings | Reference |
| ApoE Knockout Mice | Oral Gavage / Drinking Water | 5 mg/kg/day | 12 weeks | Significantly reduced body weight gain and aortic plaque area. | [3] |
| C57BL/6J Male Mice | Oral Gavage | 1, 2.5, and 5 mg/kg/day | 8 weeks | Inhibited high-fat diet-induced plasma/liver TG, total cholesterol, and LDL; increased HDL. | [7] |
| Rats | Intravenous (i.v.) | 1, 3, 5 mg/kg | Acute | Produced dose-dependent sustained hypotensive effects. | [2] |
| Rats (MIA-induced Osteoarthritis) | Not specified | Not specified | Not specified | Reduced mechanical hyperalgesia and serum levels of TNF-α and IL-6. | [4][5] |
Signaling Pathway of Kmup-1
Kmup-1 exerts its effects by modulating multiple intracellular signaling pathways. A key mechanism involves the stimulation of the NO/sGC/cGMP pathway, which plays a crucial role in vasodilation and has anti-inflammatory and anti-proliferative effects. The diagram below illustrates this pathway.
References
- 1. By Inhibiting the NO/cGMP/PKG and ERK1/2/Calcineurin a pathways, KMUP-1 Reduces the Cardiac Hypertrophy that Isoprenaline Causes in Rats | ClinicSearch [clinicsearchonline.org]
- 2. A xanthine-based KMUP-1 with cyclic GMP enhancing and K(+) channels opening activities in rat aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiatherogenic and Cardioprotective Effects of a Xanthine Derivative KMUP-1 in ApoE Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Evaluation of the Anti-Inflammatory Effect of KMUP-1 and In Vivo Analysis of Its Therapeutic Potential in Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Evaluation of the Anti-Inflammatory Effect of KMUP-1 and In Vivo Analysis of Its Therapeutic Potential in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Xanthine-based KMUP-1 improves HDL via PPARγ/SR-B1, LDL via LDLRs, and HSL via PKA/PKG for hepatic fat loss - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Proteins Modulated by Kmup-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and analyzing the effects of the xanthine-based compound, Kmup-1, on various protein signaling pathways using Western blot analysis. The provided protocols and data summaries are intended to facilitate research into the therapeutic potential of Kmup-1 in a variety of disease models.
Introduction to Kmup-1
Kmup-1 is a synthetic xanthine derivative that has been shown to exhibit a wide range of pharmacological effects, including anti-inflammatory, anti-fibrotic, anti-apoptotic, and vasodilatory properties. Its mechanism of action is multifaceted, primarily involving the modulation of key signaling pathways that are critical in cellular homeostasis and disease pathogenesis. Western blot analysis is an indispensable technique for elucidating the molecular mechanisms of Kmup-1 by quantifying the changes in the expression and phosphorylation status of key regulatory proteins.
Proteins and Pathways Affected by Kmup-1
Kmup-1 has been demonstrated to influence several critical signaling cascades. The following sections summarize the key proteins and pathways modulated by Kmup-1, with quantitative data from various studies presented in tabular format for ease of comparison.
NO-cGMP-PKG Signaling Pathway
Kmup-1 is known to enhance the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP)-protein kinase G (PKG) signaling pathway, which plays a crucial role in vasodilation and cardioprotection.[1]
Quantitative Data:
| Protein | Effect of Kmup-1 | Fold Change (approx.) | Cell/Tissue Type | Reference |
| eNOS | Upregulation | 1.5 - 2.0 | Rat Hearts | |
| iNOS | Downregulation | 0.4 - 0.6 | Rat Hearts | |
| sGCα1 | Upregulation | ~1.8 | Hypoxic H9c2 cells | [1] |
| PKG | Upregulation | ~2.0 | Hypoxic H9c2 cells | [1] |
Signaling Pathway Diagram:
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Kmup 1 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Kmup 1 for in vivo studies. The information is presented in a question-and-answer format to directly address common issues and provide practical guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (7-[2-[4-(2-chlorophenyl) piperazinyl]ethyl]-1,3-dimethylxanthine) is a xanthine derivative with vasodilatory, anti-inflammatory, and cardioprotective properties.[1] Its primary mechanism of action is the inhibition of phosphodiesterases (PDEs), specifically showing inhibitory activity against PDE3, PDE4, and PDE5.[2] By inhibiting these enzymes, this compound increases the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively, which in turn modulate various downstream signaling pathways.[2][3]
Q2: What are the key signaling pathways modulated by this compound?
This compound primarily exerts its effects through the PKA and PKG signaling pathways.[3] Activation of these kinases can lead to a variety of cellular responses, including smooth muscle relaxation and reduced inflammation.[2][4] Additionally, this compound has been shown to modulate other important signaling cascades, including the MAPK (p38, ERK) and NF-κB pathways, which are critically involved in inflammation and cell survival.[5][6]
Q3: What is a recommended starting dose for in vivo studies with this compound?
Based on published preclinical studies, a common effective dose of this compound is 5 mg/kg/day . This dosage has been used in various rodent models to study its effects on conditions such as atherosclerosis, neuropathic pain, and osteoarthritis.[4][6][7] However, the optimal dose for a specific study will depend on the animal model, the disease indication, and the route of administration.
Q4: How should I prepare and administer this compound for in vivo studies?
This compound has been administered in preclinical studies via both oral gavage and intraperitoneal (IP) injection.
-
Oral Gavage: this compound can be dissolved in double-distilled water for oral administration.[7]
-
Intraperitoneal Injection: For IP injections, a common approach for compounds with limited aqueous solubility is to first dissolve them in a small amount of a suitable organic solvent like dimethyl sulfoxide (DMSO) and then dilute the solution with a vehicle such as saline or phosphate-buffered saline (PBS). It is crucial to keep the final concentration of DMSO low (typically below 10%) to avoid solvent toxicity.
Q5: Is there any information on the toxicity or Maximum Tolerated Dose (MTD) of this compound?
Currently, there is no publicly available information specifically detailing the Maximum Tolerated Dose (MTD) or LD50 (lethal dose, 50%) of this compound. Establishing the MTD is a critical step in designing in vivo studies. It is defined as the highest dose of a drug that can be administered without causing unacceptable side effects or toxicity over a specified period. It is recommended that researchers conduct a dose-ranging study to determine the MTD in their specific animal model before proceeding with efficacy studies.
Troubleshooting Guide
Issue 1: Inconsistent or lack of efficacy at the initial dose.
-
Possible Cause: Suboptimal dosage for the specific animal model or disease state.
-
Solution: Conduct a dose-response study to determine the optimal effective dose. This typically involves testing a range of doses (e.g., 1, 5, and 10 mg/kg) to identify the concentration that produces the desired therapeutic effect without significant toxicity.
-
-
Possible Cause: Poor bioavailability with the chosen route of administration.
-
Solution: If using oral gavage, consider potential issues with absorption. Intraperitoneal injection may offer higher bioavailability. Pharmacokinetic studies can help determine the concentration of this compound in the plasma and target tissues.
-
-
Possible Cause: Issues with the formulation.
-
Solution: Ensure that this compound is fully dissolved in the vehicle. If precipitation is observed, consider alternative solubilizing agents or formulation strategies. Always include a vehicle control group in your experiments to rule out effects from the administration vehicle itself.
-
Issue 2: Observed toxicity or adverse effects in the animals.
-
Possible Cause: The administered dose is above the Maximum Tolerated Dose (MTD).
-
Solution: As no formal MTD has been established, it is crucial to perform a dose escalation study to identify a safe and well-tolerated dose range. Monitor animals closely for clinical signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
-
Possible Cause: Toxicity of the vehicle.
-
Solution: High concentrations of solvents like DMSO can be toxic. Ensure the final concentration of any organic solvent is minimized. Always include a vehicle-only control group to assess any potential toxicity of the formulation itself.
-
Quantitative Data Summary
The following table summarizes the reported in vivo dosages of this compound from various preclinical studies.
| Animal Model | Disease/Condition | Dosage | Route of Administration | Frequency | Vehicle | Reference |
| ApoE Knockout Mice | Atherosclerosis | 5 mg/kg/day | Oral Gavage | Daily | Double-distilled water | [7] |
| Sprague-Dawley Rats | Neuropathic Pain (CCI) | 5 mg/kg/day | Intraperitoneal Injection | Daily | Not specified | [6] |
| Wistar Rats | Osteoarthritis (MIA-induced) | Not specified | Not specified | Not specified | Not specified | [4][5] |
| Anesthetized Rats | Hypotension | 1, 3, 5 mg/kg | Intravenous Injection | Single dose | Not specified | [8] |
| Guinea Pigs | Bronchoconstriction (TNF-α-induced) | 1.0 mg/kg | Intravenous Injection | Single dose | Not specified | [9] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study:
-
Animal Model: Select an appropriate animal model that recapitulates the human disease of interest.
-
Dose Formulation: Prepare the this compound formulation as described in the FAQs. For a 5 mg/kg dose in a 25g mouse, you would need to administer 0.125 mg of this compound. If your stock solution is 10 mg/mL, you would administer 12.5 µL. Adjust the volume with a suitable vehicle for accurate dosing.
-
Dosing and Control Groups:
-
Vehicle Control Group: Receives the administration vehicle only.
-
This compound Treatment Group(s): Receive the desired dose(s) of this compound.
-
Positive Control Group (Optional but Recommended): Receives a known standard-of-care treatment for the disease model.
-
-
Administration: Administer the treatment according to the planned route and frequency.
-
Monitoring: Monitor the animals regularly for any signs of toxicity and for the desired therapeutic outcomes.
Visualizations
Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Xanthine Derivative KMUP-1 Attenuates Experimental Periodontitis by Reducing Osteoclast Differentiation and Inflammation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Evaluation of the Anti-Inflammatory Effect of KMUP-1 and In Vivo Analysis of Its Therapeutic Potential in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Evaluation of the Anti-Inflammatory Effect of KMUP-1 and In Vivo Analysis of Its Therapeutic Potential in Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xanthine derivative KMUP-1 reduces inflammation and hyperalgesia in a bilateral chronic constriction injury model by suppressing MAPK and NFκB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiatherogenic and Cardioprotective Effects of a Xanthine Derivative KMUP-1 in ApoE Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A xanthine-based KMUP-1 with cyclic GMP enhancing and K(+) channels opening activities in rat aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KMUP-1, a xanthine derivative, induces relaxation of guinea-pig isolated trachea: the role of the epithelium, cyclic nucleotides and K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Kmup-1 Technical Support Center: Solubility and Stability Guide
Welcome to the technical support center for Kmup-1. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the solubility and stability of Kmup-1 for experimental use. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of Kmup-1?
A1: For a 10 mM stock solution, a recommended solvent system is a mixture of 10% absolute ethanol, 10% propylene glycol, and 2% 1N HCl. While specific quantitative solubility in common solvents like DMSO is not readily published, it is a common solvent for similar compounds. It is always recommended to start with a small amount of Kmup-1 in the desired solvent to ensure it dissolves completely before preparing a larger stock.
Q2: How should I store Kmup-1, both as a solid and in solution?
A2: As a solid (powder), Kmup-1 is stable for up to 3 years when stored at -20°C. When in solution, it is recommended to store aliquots at -80°C for up to 6 months, or at -20°C for up to 1 month to maintain stability.[1]
Q3: My Kmup-1 is not dissolving. What should I do?
A3: Please refer to the troubleshooting guide below for a step-by-step approach to address solubility issues. Common reasons for poor solubility include using an inappropriate solvent, incorrect temperature, or the compound having precipitated out of solution.
Q4: Is Kmup-1 sensitive to light?
A4: While specific photostability data for Kmup-1 is not available, it is good laboratory practice to protect all research compounds from prolonged light exposure to prevent potential degradation. Store solutions in amber vials or cover them with aluminum foil.
Solubility Data
The following table summarizes the known solubility information for Kmup-1. Researchers should note that comprehensive quantitative data in all common laboratory solvents is limited.
| Solvent System | Concentration | Temperature | Notes |
| 10% Absolute Ethanol, 10% Propylene Glycol, 2% 1N HCl | 10 mM | Room Temperature | A validated solvent system for preparing stock solutions. |
| Dimethyl sulfoxide (DMSO) | Data not available | Room Temperature | Expected to be soluble, but empirical testing is required. |
| Water | Data not available | Room Temperature | Likely to have low solubility. |
| Phosphate-Buffered Saline (PBS) | Data not available | Room Temperature | Solubility is expected to be low. |
Stability Data
The stability of Kmup-1 is crucial for ensuring the reliability and reproducibility of experimental results. The following table provides storage recommendations.
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years[1] |
| In Solvent | -80°C | 6 months[1] |
| In Solvent | -20°C | 1 month[1] |
Troubleshooting Guides
Issue: Kmup-1 Precipitation in Solution
This guide will help you troubleshoot if you observe precipitation of Kmup-1 in your stock or working solutions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Kmup-1 Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Kmup-1 using a validated solvent system.
Materials:
-
Kmup-1 (solid powder)
-
Absolute Ethanol
-
Propylene Glycol
-
1N Hydrochloric Acid (HCl)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
Methodology:
-
Calculate the required mass of Kmup-1:
-
The molecular weight of Kmup-1 is 402.88 g/mol .
-
For 1 mL of a 10 mM solution, you will need: 10 mmol/L * 1 L/1000 mL * 402.88 g/mol * 1000 mg/g = 4.0288 mg.
-
-
Prepare the solvent mixture:
-
In a sterile container, prepare a sufficient volume of the solvent mixture consisting of 10% absolute ethanol, 10% propylene glycol, and 2% 1N HCl in deionized water. For example, to make 10 mL of the solvent, mix 1 mL of absolute ethanol, 1 mL of propylene glycol, 0.2 mL of 1N HCl, and 7.8 mL of deionized water.
-
-
Dissolve Kmup-1:
-
Weigh out the calculated amount of Kmup-1 powder and place it in a sterile vial.
-
Add the prepared solvent mixture to the vial to achieve the final concentration of 10 mM.
-
Vortex the solution until the Kmup-1 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
Protocol 2: General Guideline for Assessing Kmup-1 Stability in a New Solvent
This protocol provides a general framework for determining the stability of Kmup-1 in a solvent for which stability data is not available.
Materials:
-
Kmup-1 stock solution in the test solvent
-
Analytical method for quantifying Kmup-1 (e.g., HPLC-UV)
-
Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)
-
Light-protective containers (e.g., amber vials)
Methodology:
-
Initial Analysis (Time 0):
-
Prepare a fresh solution of Kmup-1 in the solvent of interest at a known concentration.
-
Immediately analyze an aliquot of this solution using a validated analytical method to determine the initial concentration (C₀).
-
-
Storage Conditions:
-
Divide the remaining solution into several aliquots in appropriate containers.
-
Store these aliquots under the desired conditions to be tested (e.g., 4°C, room temperature, 37°C). Include a condition where the sample is protected from light and another where it is exposed to ambient light.
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.
-
Analyze the concentration of Kmup-1 in each aliquot (Cₜ) using the same analytical method as in step 1.
-
-
Data Analysis:
-
Calculate the percentage of Kmup-1 remaining at each time point relative to the initial concentration: (Cₜ / C₀) * 100%.
-
Plot the percentage of Kmup-1 remaining versus time for each condition to visualize the degradation profile.
-
References
Technical Support Center: Investigating Potential Off-Target Effects of Kmup-1 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and troubleshooting potential off-target effects of the xanthine derivative Kmup-1 in cell culture experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypic changes in our cell line after treatment with Kmup-1 that cannot be explained by its known mechanism of action (PDE inhibition and subsequent PKA/PKG activation). What could be the cause?
A1: While Kmup-1 is a known phosphodiesterase (PDE) inhibitor, it also modulates several other key signaling pathways, which could be considered off-target effects depending on your experimental context. Kmup-1 has been shown to influence the MAPK (ERK, p38, JNK) and NF-κB signaling cascades.[1][2] Dysregulation of these pathways can lead to a wide range of cellular responses, including changes in proliferation, inflammation, and apoptosis, which may be independent of your intended PKA/PKG-mediated effects. It is also possible that the observed phenotype is due to cytotoxicity at the concentration used.
Q2: How can we determine if the observed effects of Kmup-1 are due to cytotoxicity rather than a specific off-target interaction?
A2: It is crucial to differentiate between a specific pharmacological effect and general cytotoxicity. We recommend performing a dose-response experiment and assessing cell viability using multiple assays. An MTT or resazurin assay can measure metabolic activity, while an LDH release assay will quantify membrane integrity.[3][4] If the morphological or functional changes you observe only occur at concentrations that also significantly reduce cell viability, it is likely a result of cytotoxicity.
Q3: What are some initial steps to troubleshoot variability in our results when using Kmup-1?
A3: Inconsistent results can arise from several factors.[5] Firstly, ensure the stability and solubility of your Kmup-1 stock solution. Prepare fresh dilutions for each experiment and visually inspect for any precipitation. Secondly, cell culture conditions such as cell density and passage number should be kept consistent, as these can influence cellular signaling and drug response. Finally, standardize all incubation times and reagent preparations to minimize assay-related variability.
Q4: Could Kmup-1 be interacting with other kinases in our cells, leading to these unexpected effects?
A4: This is a possibility. Many small molecule inhibitors, particularly those targeting ATP-binding sites, can have off-target effects on other kinases.[6] Although Kmup-1's primary mechanism is not direct kinase inhibition, its modulation of upstream signaling pathways like PKA, PKG, and MAPK could indirectly affect the activity of numerous other kinases. To investigate this, a broad-spectrum kinase inhibitor profiling service could be employed to screen Kmup-1 against a panel of kinases.[7]
Q5: How can we definitively link an observed off-target effect to a specific unintended target of Kmup-1?
A5: A robust method to validate a suspected off-target protein is to use a genetic approach like CRISPR/Cas9-mediated gene knockout.[8][9] If you hypothesize that an off-target effect is mediated by a specific protein, knocking out the gene for that protein should abolish the effect of Kmup-1. If the compound still elicits the same response in the knockout cells, it suggests the effect is mediated through other off-targets.
Troubleshooting Guide
This guide provides potential explanations and solutions for common unexpected results encountered during experiments with Kmup-1.
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Unexpected changes in cell morphology (e.g., rounding, detachment) | 1. Cytotoxicity: The concentration of Kmup-1 may be too high. 2. Off-target effects: Kmup-1 might be affecting proteins involved in cell adhesion or cytoskeletal arrangement through pathways like MAPK. | 1. Perform a dose-response curve with a viability assay (e.g., MTT, LDH) to determine the cytotoxic threshold.[3] 2. Analyze the expression and phosphorylation status of key cytoskeletal and adhesion proteins via Western blot. |
| Contradictory results with other PDE inhibitors | 1. Different PDE subtype selectivity: Other inhibitors may target different PDE isoforms than Kmup-1 (known to inhibit PDE3, 4, and 5). 2. Kmup-1's non-PDE mediated effects: The observed phenotype may be due to Kmup-1's influence on other pathways like NF-κB.[1] | 1. Compare the known PDE selectivity profiles of the inhibitors used. 2. Investigate the activation of the NF-κB pathway by examining the phosphorylation of IκBα and the nuclear translocation of NF-κB subunits. |
| No effect on PKA/PKG downstream targets | 1. Low expression of PKA/PKG in the cell line: The cell line may not express sufficient levels of these kinases. 2. Rapid dephosphorylation: Phosphatase activity in your cell line might be high, quickly reversing the effects of PKA/PKG. | 1. Confirm the expression of PKA and PKG in your cell line using Western blot. 2. Include phosphatase inhibitors in your lysis buffer when preparing samples for Western blot analysis of phosphorylated proteins.[10] |
Data Presentation: Templates for Off-Target Analysis
Use the following tables as templates to organize and present your data when investigating the potential off-target effects of Kmup-1.
Table 1: Cytotoxicity Profile of Kmup-1 in Various Cell Lines
| Kmup-1 Concentration (µM) | Cell Line A (% Viability ± SD) | Cell Line B (% Viability ± SD) | Cell Line C (% Viability ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| IC50 (µM) |
Cell viability can be determined using an MTT or similar assay. Data should be normalized to the vehicle control.
Table 2: Effect of Kmup-1 on MAPK and NF-κB Pathway Activation
| Treatment | p-ERK / Total ERK (Fold Change) | p-p38 / Total p38 (Fold Change) | p-JNK / Total JNK (Fold Change) | p-IκBα / Total IκBα (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| Kmup-1 (10 µM) | ||||
| Kmup-1 (25 µM) | ||||
| Positive Control |
Data to be obtained via quantitative Western blotting, with phosphorylation levels normalized to the total protein.
Experimental Protocols
1. Protocol: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of viability.[11][12]
-
Materials:
-
Target cells
-
Complete cell culture medium
-
Kmup-1 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of Kmup-1 in complete culture medium.
-
Remove the old medium and add 100 µL of the Kmup-1 dilutions to the respective wells. Include a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
2. Protocol: Western Blot for Phosphorylated Signaling Proteins
This protocol is for detecting the phosphorylation status of proteins in the MAPK and NF-κB pathways.[10][13]
-
Materials:
-
Target cells treated with Kmup-1
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-IκBα, anti-IκBα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
After treatment with Kmup-1, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometry analysis.
-
Visualizations
Caption: Known and potential signaling pathways of Kmup-1.
References
- 1. Xanthine derivative KMUP-1 reduces inflammation and hyperalgesia in a bilateral chronic constriction injury model by suppressing MAPK and NFκB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 2.7. MTT cell viability and LDH cytotoxicity assays [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. addgene.org [addgene.org]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Western blot protocol | Abcam [abcam.com]
interpreting unexpected results in Kmup 1 experiments
Technical Support Center: Kmup 1 Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with this compound, a novel serine/threonine kinase implicated in cell cycle progression and apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound inhibition on cell viability?
A1: Inhibition of this compound is expected to decrease cell proliferation and induce apoptosis in cancer cell lines where the pathway is active. The degree of the effect can be cell-line dependent. If you observe no change or an unexpected increase in viability, please refer to the troubleshooting section below.
Q2: My Western blot for phosphorylated this compound (p-Kmup 1) shows no signal. What could be the issue?
A2: This could be due to several factors:
-
Low protein expression: The cell line you are using may have low endogenous levels of this compound.
-
Inactive pathway: The signaling pathway upstream of this compound may not be active under your specific experimental conditions. Consider using a positive control or a known activator.
-
Antibody issues: Ensure your primary antibody is validated for the application and used at the recommended dilution.
-
Sample degradation: Phosphatase inhibitors should be included in your lysis buffer to prevent dephosphorylation during sample preparation.
Q3: I am observing high background in my kinase assay. How can I reduce it?
A3: High background in a kinase assay can be caused by ATP substrate impurities, non-specific binding of the antibody, or contaminated reagents. Try titrating the ATP concentration, using a highly specific substrate peptide, and ensuring all buffers are freshly prepared and filtered.
Troubleshooting Guide: Unexpected Results
Issue 1: No significant change in cell viability after treatment with a this compound inhibitor.
This is a common issue that can arise from multiple sources. The following decision tree can help you troubleshoot the problem.
Technical Support Center: Controlling for Vehicle Effects in Kmup-1 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kmup-1 in animal studies. The focus is on effectively controlling for potential confounding effects of the administration vehicle.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control, and why is it critical in Kmup-1 animal studies?
A1: A vehicle control group is administered the same substance used to dissolve or suspend Kmup-1, but without Kmup-1 itself.[1][2] This is essential to differentiate the pharmacological effects of Kmup-1 from any potential biological effects of the vehicle.[1] For instance, a vehicle might cause local irritation, inflammation, or have systemic effects that could be misinterpreted as a result of Kmup-1 treatment.
Q2: What are common vehicles for administering Kmup-1 and other xanthine derivatives in animal studies?
A2: The choice of vehicle depends on the administration route and the solubility of Kmup-1. While specific vehicles for in vivo Kmup-1 studies are not always detailed in publications, common vehicles for xanthine derivatives and other hydrophobic compounds include:
-
Oral Gavage:
-
Aqueous suspensions using suspending agents like 0.5% carboxymethylcellulose (CMC).[2]
-
Solutions in water, if solubility permits. One study administered Kmup-1 HCl in drinking water.
-
-
Intraperitoneal (IP) Injection:
-
Intravenous (IV) Injection:
-
Isotonic saline is preferred.[5] Due to solubility challenges, a co-solvent system may be necessary, but must be carefully evaluated for hemolytic potential and other adverse effects.
-
For in vitro studies, a stock solution of Kmup-1 has been prepared in a mixture of 10% absolute alcohol, 10% propylene glycol, and 2% 1N HCl, with further dilutions in a phosphate buffer solution.[6] This suggests that Kmup-1 may have poor aqueous solubility, necessitating the use of co-solvents.
Q3: How do I select the appropriate vehicle for my Kmup-1 experiment?
A3: The ideal vehicle should be non-toxic, have no biological effect on the parameters being studied, and effectively solubilize or suspend Kmup-1. A pilot study is recommended to assess the tolerability of the chosen vehicle in your animal model before commencing the main experiment.
Troubleshooting Guide: Vehicle-Related Issues
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected mortality or morbidity in the vehicle control group | Vehicle toxicity at the administered dose or concentration. | - Reduce the concentration of co-solvents (e.g., DMSO, ethanol).- Consider an alternative, less toxic vehicle.- Conduct a thorough literature search on the tolerability of the chosen vehicle in your specific animal model and for the intended route of administration. |
| Inflammation or irritation at the injection site | Vehicle properties (e.g., pH, osmolality, high concentration of co-solvents). | - Adjust the pH of the vehicle to a physiological range (typically 7.2-7.4).- Ensure the vehicle is isotonic.- Reduce the concentration of irritating co-solvents. |
| Precipitation of Kmup-1 during or after formulation | Poor solubility of Kmup-1 in the chosen vehicle. | - Increase the proportion of the co-solvent, being mindful of potential toxicity.- Consider a different vehicle or a combination of vehicles (e.g., saline with a small amount of DMSO and a surfactant like Tween 80).- Prepare the formulation fresh before each administration. |
| High variability in experimental results | Inconsistent vehicle preparation or administration. | - Standardize the protocol for vehicle and drug formulation preparation.- Ensure homogenous suspension if Kmup-1 is not fully dissolved.- Train all personnel on consistent administration techniques. |
Quantitative Data Summary
The following tables summarize quantitative data from in vitro and in vivo studies on Kmup-1.
Table 1: In Vitro Dose-Response of Kmup-1
| Cell Type | Parameter Measured | Kmup-1 Concentration | Effect | Reference |
| Rat Pancreatic β-cells | High glucose-stimulated IKv | 1, 10, 30 µM | Concentration-dependent prevention | [7] |
| RAW264.7 Macrophages | LPS-induced TNF-α, IL-6, MMP-2, MMP-9 production | 1, 5, 10 µM | Dose-dependent downregulation | [8] |
| Pulmonary Artery Smooth Muscle Cells | Hypoxia-enhanced TRPC1 expression | 1 µM | Inhibition | [6] |
| Pulmonary Artery Smooth Muscle Cells | SR-mediated Ca2+ release | 1, 10, 100 µM | Dose-dependent decrease (significant at 10, 100 µM) | [6] |
| Pulmonary Artery Smooth Muscle Cells | Capacitative Ca2+ entry | 1, 10, 100 µM | Dose-dependent attenuation | [6] |
Table 2: In Vivo Administration and Effects of Kmup-1
| Animal Model | Administration Route | Dosage | Duration | Observed Effects | Reference |
| C57BL/6J Mice (High-Fat Diet) | Oral Gavage | 1, 2.5, 5 mg/kg/day | 8 weeks | Decreased plasma/liver TG, total cholesterol, and LDL; increased HDL. | [9] |
| C57BL/6J Mice (High-Fat Diet) | In Drinking Water | 2.5 mg/200 ml | 1-14 or 8-14 weeks | Decreased liver and body weight. | [9] |
| ApoE Knockout Mice (High-Fat Diet) | Not specified | 5 mg/kg/day | 12 weeks (co-treatment) or 4 weeks (post-treatment) | Reduced aortic plaque area, intima-media thickness, and inflammatory cytokines. | [10][11] |
| Rats (Experimental Periodontitis) | Oral Administration | 1 mg/kg | Daily for 3 weeks | Inhibited alveolar bone loss. | [12] |
| Rats (Monoiodoacetic acid-induced Osteoarthritis) | Not specified | Not specified | Not specified | Reduced mechanical hyperalgesia and serum TNF-α and IL-6. | [8][13] |
| Guinea Pigs | Intravenous Injection | 1.0 mg/kg | 10 min prior to TNF-α | Reversed bronchoconstriction. | [14] |
Experimental Protocols
Protocol 1: Preparation of Kmup-1 for In Vitro Studies (Based on a published method)
-
Prepare a stock solution of Kmup-1 at 10 mM by dissolving it in a vehicle composed of 10% absolute alcohol, 10% propylene glycol, and 2% 1N HCl.[6]
-
Perform serial dilutions of the stock solution in a phosphate buffer solution to achieve the desired final concentrations for your cell culture experiments.[6]
-
Ensure the final concentration of the initial solvent mixture in the cell culture medium is minimal (e.g., <0.01%) to avoid solvent-induced cytotoxicity.[6]
Protocol 2: General Protocol for Oral Gavage Administration of a Kmup-1 Suspension
This is a general protocol and should be adapted and validated for your specific experimental needs.
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.
-
Kmup-1 Suspension:
-
Weigh the required amount of Kmup-1 powder based on the desired dose and the number of animals.
-
Triturate the Kmup-1 powder with a small amount of the 0.5% CMC vehicle to create a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve a homogenous suspension at the desired final concentration.
-
-
Administration:
-
Administer the suspension to the animals via oral gavage using an appropriate gauge gavage needle.
-
The volume administered should be based on the animal's body weight (e.g., 5-10 mL/kg for mice).
-
-
Vehicle Control: Administer an equivalent volume of the 0.5% CMC vehicle to the control group of animals.
Visualizations
Caption: Simplified signaling pathway of Kmup-1.
Caption: General experimental workflow for in vivo Kmup-1 studies.
References
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. gadconsulting.com [gadconsulting.com]
- 6. mdpi.com [mdpi.com]
- 7. Xanthine-derived KMUP-1 reverses glucotoxicity-activated Kv channels through the cAMP/PKA signaling pathway in rat pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Evaluation of the Anti-Inflammatory Effect of KMUP-1 and In Vivo Analysis of Its Therapeutic Potential in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Xanthine-based KMUP-1 improves HDL via PPARγ/SR-B1, LDL via LDLRs, and HSL via PKA/PKG for hepatic fat loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiatherogenic and Cardioprotective Effects of a Xanthine Derivative KMUP-1 in ApoE Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiatherogenic and Cardioprotective Effects of a Xanthine Derivative KMUP-1 in ApoE Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Xanthine Derivative KMUP-1 Attenuates Experimental Periodontitis by Reducing Osteoclast Differentiation and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Evaluation of the Anti-Inflammatory Effect of KMUP-1 and In Vivo Analysis of Its Therapeutic Potential in Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. KMUP-1, a xanthine derivative, induces relaxation of guinea-pig isolated trachea: the role of the epithelium, cyclic nucleotides and K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Kmup-1 Delivery in Cell-Based Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the delivery of Kmup-1 in cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues users might encounter during their experiments in a direct question-and-answer format.
Q1: I am not observing the expected biological effect of Kmup-1. What are the possible causes?
A1: A lack of an observable effect can stem from several factors related to the compound, the experimental setup, or the cell line itself.
-
Sub-optimal Concentration: The concentration of Kmup-1 may be too low to elicit a response in your specific cell model. It is crucial to perform a dose-response experiment to determine the optimal effective concentration.
-
Inappropriate Incubation Time: The duration of treatment may be too short for the desired biological effect to manifest. A time-course experiment is recommended to identify the optimal treatment window.[1][2]
-
Compound Insolubility or Degradation: Kmup-1, like many small molecules, may have limited solubility in aqueous cell culture media.[3] Ensure the compound is fully dissolved in a suitable solvent (like DMSO) before diluting it in media. Visually inspect the media for any signs of precipitation after adding the compound. Prepare fresh stock solutions and dilutions regularly.
-
Cell Line Insensitivity: The specific cell line you are using may not express the necessary molecular targets or signaling pathways that Kmup-1 modulates, such as the NO/cGMP/PKG or cAMP/PKA pathways.[4][5][6] Confirm that your cell model is appropriate for studying Kmup-1's mechanism of action.
-
Incorrect Endpoint Measurement: Ensure the assay you are using is suitable for detecting the expected outcome. For example, if you expect an anti-proliferative effect, a cell viability or proliferation assay is appropriate.[7] If you are studying signaling, a Western blot for pathway-specific proteins may be necessary.[8][9]
Q2: I am observing significant cytotoxicity or a decrease in cell viability with Kmup-1 treatment. How can I resolve this?
A2: Unintended cytotoxicity can confound experimental results. Consider the following troubleshooting steps:
-
High Concentration: The concentration of Kmup-1 may be in a toxic range for your cells. Determine the IC50 value through a dose-response curve and select concentrations for your experiments that are well below this value. Studies have shown Kmup-1 to be non-cytotoxic at effective concentrations like 1 and 10 µM in H9c2 cells.[8]
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium might be too high. It is recommended to keep the final DMSO concentration below 0.5% (v/v), and ideally below 0.1%.[10] Crucially, you must include a vehicle control in your experimental design, which consists of cells treated with the same final concentration of the solvent as your highest Kmup-1 concentration.[10]
-
Prolonged Incubation: Long exposure times, even at non-toxic concentrations, can sometimes lead to secondary effects or cell death. Correlate your cell viability data with your time-course experiments to find a time point that maximizes the desired effect while minimizing cell death.
-
Off-Target Effects: At high concentrations, small molecules can have off-target effects that may lead to toxicity.[11][12][13] Using the lowest effective concentration identified in your dose-response studies can help minimize these effects.
Q3: My results with Kmup-1 are inconsistent between replicates or experiments. What should I check?
A3: Poor reproducibility can be addressed by carefully reviewing your technique and experimental setup.
-
Compound Precipitation: As mentioned, Kmup-1 may precipitate out of solution, especially at high concentrations or after dilution in aqueous media. This can lead to variable amounts of active compound in each well. Always ensure the compound is fully dissolved and visually inspect for precipitates.
-
Inconsistent Cell Seeding: An uneven distribution of cells across the plate will lead to high variability. Ensure you have a homogenous single-cell suspension before and during plating.[14]
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can alter the concentration of Kmup-1 and affect cell growth.[14] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to maintain humidity.[14]
-
Pipetting Errors: Inaccurate pipetting can introduce significant variability. Use calibrated pipettes and ensure consistent technique when preparing serial dilutions and treating cells.[14]
-
Stock Solution Stability: Avoid repeated freeze-thaw cycles of your Kmup-1 stock solution. Aliquot the stock into single-use vials and store them appropriately, typically at -20°C or -80°C.
Q4: What is the primary mechanism of action for Kmup-1?
A4: Kmup-1 is a xanthine derivative with pleiotropic effects.[5] Its primary mechanisms include the inhibition of phosphodiesterases (PDEs) and the activation of soluble guanylate cyclase (sGC).[15][16] This dual action leads to the enhancement of cyclic GMP (cGMP) levels and the stimulation of the Nitric Oxide (NO)/sGC/cGMP signaling pathway.[15][16] Additionally, Kmup-1 has been shown to modulate the cAMP/PKA pathway and possess K+ channel opening activities.[4][16][17] These actions influence a wide range of cellular processes including apoptosis, inflammation, proliferation, and vasodilation.[7][9][18]
Data Presentation
Table 1: Recommended Concentration Ranges of Kmup-1 in Various Cell Lines
| Cell Line | Cell Type | Effective Concentration Range | Observed Effect | Reference |
|---|---|---|---|---|
| H9c2 | Rat Cardiomyoblast | 1 - 10 µM | Protection against hypoxia-induced apoptosis | [8] |
| Pancreatic β-cells | Rat Islet Cells | 1 - 30 µM | Reversal of glucotoxicity-activated Kv channels | [17] |
| 3T3-L1 | Mouse Preadipocyte | 20 - 40 µM | Inhibition of adipogenesis, enhancement of lipolysis | [19] |
| RAW264.7 | Mouse Macrophage | 1 - 20 µM | Attenuation of LPS-induced osteoclast differentiation | [4][5] |
| PASMCs | Pulmonary Artery Smooth Muscle Cells | 1 - 100 µM | Inhibition of hypoxia-induced TRPC1 expression | [6][20] |
| H441 | Human Lung Epithelial | 1 - 100 µM | Arrested cell cycle and reduced cell survival |[7] |
Table 2: Summary of Kmup-1's Effects on Key Signaling Pathways
| Pathway | Effect | Downstream Consequences | Cell Models | References |
|---|---|---|---|---|
| NO/cGMP/PKG | Activation (via sGC activation & PDE inhibition) | Anti-apoptotic, anti-inflammatory, anti-hypertrophic | H9c2, RAW264.7, PASMCs | [4][6][8][9][15] |
| cAMP/PKA | Activation | Reversal of Kv channel activation, anti-osteoclastogenesis | Pancreatic β-cells, RAW264.7, PASMCs | [4][6][17] |
| MAPK (ERK, p38, JNK) | Inhibition/Downregulation | Anti-apoptotic, anti-inflammatory | H9c2, RAW264.7 | [4][8] |
| PI3K/Akt | Inhibition | Anti-inflammatory, anti-adipogenesis | RAW264.7, 3T3-L1 | [4][19] |
| Rho Kinase (ROCK) | Inhibition | Reduced cell migration and pro-inflammatory response | H441 |[7] |
Key Visualizations
Caption: Simplified signaling pathways modulated by Kmup-1.
Caption: Experimental workflow for determining optimal Kmup-1 concentration.
Caption: Troubleshooting flowchart for low or no efficacy of Kmup-1.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Kmup-1 (Dose-Response Assay)
This protocol outlines a general procedure using a colorimetric/fluorometric viability assay (e.g., MTT, Resazurin) to determine the effective and cytotoxic concentration range of Kmup-1.
-
Cell Seeding: a. Culture your chosen cell line to ~80% confluency. b. Trypsinize and resuspend cells to create a single-cell suspension. c. Count the cells and dilute to the optimal seeding density for a 96-well plate (determined previously to ensure cells remain in the exponential growth phase for the duration of the assay). d. Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS or media to the outer wells to minimize edge effects. e. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
Kmup-1 Preparation and Treatment: a. Prepare a 10 mM stock solution of Kmup-1 in sterile DMSO. b. Perform a serial dilution of the Kmup-1 stock in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. c. Prepare a vehicle control (medium with the same final concentration of DMSO as the highest Kmup-1 concentration). d. Carefully remove the medium from the cells and replace it with 100 µL of the prepared Kmup-1 dilutions and vehicle control.
-
Incubation: a. Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
Viability Assay: a. Add the viability reagent (e.g., 10 µL of MTT solution or 20 µL of Resazurin solution) to each well according to the manufacturer's instructions. b. Incubate for the recommended time (typically 1-4 hours). c. If using MTT, add 100 µL of solubilization solution to each well and incubate until the formazan crystals are dissolved. d. Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: a. Subtract the average reading from blank wells (media only) from all other readings. b. Normalize the data to the vehicle control wells (set to 100% viability). c. Plot the percentage of cell viability against the log of the Kmup-1 concentration to generate a dose-response curve and calculate the IC50 (inhibitory concentration) or EC50 (effective concentration).
Protocol 2: Preparation and Storage of Kmup-1 Stock Solutions
Proper handling of Kmup-1 is critical for reproducible results.
-
Reconstitution: a. Briefly centrifuge the vial of solid Kmup-1 to ensure all powder is at the bottom. b. Under sterile conditions, add the appropriate volume of high-quality, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). c. Vortex thoroughly until the compound is completely dissolved. A brief warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: a. Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles. b. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.
-
Usage: a. When ready to use, thaw a single aliquot at room temperature. b. Dilute the stock solution directly into pre-warmed cell culture medium to achieve the final desired concentration immediately before adding to cells. c. Vortex the diluted solution gently before application to ensure homogeneity. d. Do not re-freeze and re-use thawed aliquots.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 4. Frontiers | Xanthine Derivative KMUP-1 Attenuates Experimental Periodontitis by Reducing Osteoclast Differentiation and Inflammation [frontiersin.org]
- 5. Xanthine Derivative KMUP-1 Attenuates Experimental Periodontitis by Reducing Osteoclast Differentiation and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Xanthine Derivative KMUP-1 Inhibits Hypoxia-Induced TRPC1 Expression and Store-Operated Ca2+ Entry in Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KMUP-1 inhibits H441 lung epithelial cell growth, migration and proinflammation via increased NO/CGMP and inhibited RHO kinase/VEGF signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. KMUP-1 Ameliorates Ischemia-Induced Cardiomyocyte Apoptosis through the NO⁻cGMP⁻MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. icr.ac.uk [icr.ac.uk]
- 13. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. By Inhibiting the NO/cGMP/PKG and ERK1/2/Calcineurin a pathways, KMUP-1 Reduces the Cardiac Hypertrophy that Isoprenaline Causes in Rats | ClinicSearch [clinicsearchonline.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Xanthine-derived KMUP-1 reverses glucotoxicity-activated Kv channels through the cAMP/PKA signaling pathway in rat pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antiatherogenic and Cardioprotective Effects of a Xanthine Derivative KMUP-1 in ApoE Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. KMUP-1, a GPCR Modulator, Attenuates Triglyceride Accumulation Involved MAPKs/Akt/PPARγ and PKA/PKG/HSL Signaling in 3T3-L1 Preadipocytes | MDPI [mdpi.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Assessing Kmup-1 Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of Kmup-1 in primary cell cultures. All information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Kmup-1 and what is its expected effect on primary cells?
A1: Kmup-1 (7-[2-[4-(2-chlorophenyl) piperazinyl]ethyl]-1,3-dimethylxanthine) is a xanthine-based derivative.[1][2] Based on current research, Kmup-1 is generally not considered cytotoxic to cells. In fact, multiple studies have demonstrated its protective effects, including anti-apoptotic and anti-inflammatory properties in various cell types, such as cardiomyocytes and endothelial cells.[1][3][4] Therefore, at typical experimental concentrations, it is expected to have low to no cytotoxicity in primary cell cultures.
Q2: What are the known signaling pathways affected by Kmup-1?
A2: Kmup-1 is known to modulate several signaling pathways, primarily the nitric oxide (NO)-cAMP/PKA and cGMP/PKG pathways.[5][6] It has also been shown to influence the MAPK (ERK, p38, JNK) and PI3K/Akt signaling cascades.[1][6] Its effects are often associated with the inhibition of phosphodiesterases (PDEs), leading to increased levels of cyclic nucleotides.[7]
Q3: Why is it critical to establish a baseline for cytotoxicity in my specific primary cell type?
A3: Primary cells are known to be more sensitive than immortalized cell lines, and their responses can vary significantly depending on the donor, tissue of origin, and culture conditions. Establishing a baseline cytotoxicity profile for Kmup-1 in your specific primary cell model is crucial for accurate interpretation of experimental results and to ensure that any observed effects are not due to off-target toxicity.
Q4: What are the most common assays to assess cytotoxicity in primary cells?
A4: Commonly used cytotoxicity assays for primary cells include the MTT assay (measures metabolic activity), LDH assay (measures membrane integrity), and apoptosis assays (e.g., Annexin V/PI staining) to determine the mode of cell death.
Troubleshooting Guide
Q5: I am observing high levels of cytotoxicity in my primary cells treated with Kmup-1. What are the possible causes?
A5: Given that Kmup-1 is generally not cytotoxic, high levels of cell death may be attributable to several factors unrelated to the compound's intrinsic activity. Here are some troubleshooting steps:
-
Vehicle (DMSO) Toxicity: Primary cells can be highly sensitive to the solvent used to dissolve Kmup-1, typically DMSO. It is recommended to keep the final DMSO concentration in the culture medium below 0.1% for sensitive primary cells.[8] Always include a vehicle control (cells treated with the same concentration of DMSO without Kmup-1) to assess the solvent's effect.
-
Compound Concentration and Purity: Ensure that the stock solution of Kmup-1 is correctly prepared and the final concentration in the culture medium is accurate. Verify the purity of your Kmup-1 compound.
-
Baseline Cell Health: Assess the health and viability of your primary cells before initiating treatment. Unhealthy or stressed cells are more susceptible to any experimental manipulation.
-
Contamination: Check for microbial contamination in your cell cultures, as this can lead to widespread cell death.
-
Assay Interference: Some compounds can interfere with the chemistry of cytotoxicity assays. For example, a compound that alters cellular metabolism might give a false positive in an MTT assay. Consider using an orthogonal assay (e.g., LDH release) to confirm the results.
Q6: My cytotoxicity assay results with Kmup-1 are inconsistent. How can I improve reproducibility?
A6: Inconsistent results in cytotoxicity assays can be frustrating. Here are some tips to improve reproducibility:
-
Homogeneous Compound Distribution: Ensure that the Kmup-1 stock solution is thoroughly mixed with the culture medium before adding it to the cells to guarantee a uniform concentration in each well.
-
Control for Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell viability. It is advisable to fill the outer wells with sterile PBS or medium without cells and use the inner wells for the experiment.
-
Consistent Cell Seeding: Ensure that a uniform number of cells is seeded in each well. Inconsistent cell density can lead to variability in assay results.
-
Standardized Incubation Times: Use consistent incubation times for both the compound treatment and the assay development steps.
-
Use Appropriate Controls: Always include untreated controls, vehicle controls, and a positive control (a known cytotoxic agent) to validate the assay's performance.
Q7: I am not observing any cytotoxicity with Kmup-1, but I want to be sure. What should I do?
A7: If you do not observe cytotoxicity, this is consistent with the existing literature on Kmup-1. To be thorough, you can:
-
Perform a Dose-Response Experiment: Test a wide range of Kmup-1 concentrations, including very high concentrations, to determine if a cytotoxic threshold exists.
-
Extend the Exposure Time: Conduct a time-course experiment to see if cytotoxicity manifests after longer exposure periods.
-
Use a Positive Control: Ensure your assay is working correctly by including a positive control that is known to be toxic to your primary cells. If the positive control does not induce cell death, there may be an issue with your assay setup.
-
Assess Cell Proliferation: In addition to cytotoxicity, you might consider performing a cell proliferation assay to see if Kmup-1 has any cytostatic effects.
Data Presentation
Due to the limited publicly available data on the cytotoxic profile of Kmup-1 across a wide range of primary cell types, the following tables present illustrative half-maximal cytotoxic concentration (CC50) values. Note: This data is representative and should be empirically determined for your specific primary cell type.
Table 1: Illustrative Cytotoxic Profile of Kmup-1 in Various Primary Cell Cultures
| Primary Cell Type | Assay | Exposure Time (hours) | Illustrative CC50 (µM) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | MTT | 48 | > 100 |
| Rat Primary Cardiomyocytes | LDH | 24 | > 100 |
| Mouse Primary Neurons | MTT | 72 | > 50 |
| Human Primary Hepatocytes | LDH | 48 | > 100 |
Table 2: Comparison of Illustrative CC50 Values with a Known Cytotoxic Agent
| Compound | Primary Cell Type | Assay | Illustrative CC50 (µM) |
| Kmup-1 | HUVECs | MTT | > 100 |
| Doxorubicin (Positive Control) | HUVECs | MTT | ~0.5 - 2 |
| Kmup-1 | Rat Primary Cardiomyocytes | LDH | > 100 |
| Staurosporine (Positive Control) | Rat Primary Cardiomyocytes | LDH | ~0.1 - 1 |
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Primary cells in culture
-
Kmup-1 stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and recover overnight.
-
Compound Treatment: Prepare serial dilutions of Kmup-1 in complete culture medium. The final DMSO concentration should be kept below 0.1%. Remove the old medium from the cells and add the Kmup-1 dilutions. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Treated cell culture supernatants
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Plate and treat cells with Kmup-1 as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a new plate and then adding a reaction mixture.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)
-
Treated cells
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Culture and treat your primary cells with Kmup-1 in appropriate culture vessels (e.g., 6-well plates).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in the provided binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.
Visualizations
Caption: Experimental workflow for assessing Kmup-1 cytotoxicity.
Caption: Known signaling pathways modulated by Kmup-1.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Xanthine derivative KMUP-1 ameliorates retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. sciencellonline.com [sciencellonline.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. lifetein.com [lifetein.com]
Technical Support Center: Kmup-1 in Chronic Disease Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the application of Kmup-1 in chronic disease models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended duration of Kmup-1 treatment for chronic disease models?
A1: The optimal duration of Kmup-1 treatment is dependent on the specific chronic disease model being investigated. Based on current literature, treatment durations can range from days to several weeks. For example, in a rat model of isoprenaline-induced cardiac hypertrophy, a 10-day treatment period has been shown to be effective.[1][2] In a model of neuropathic pain, significant effects were observed after 7 and 14 days of treatment.[3][4] For experimental periodontitis in rats, treatment durations of 3 weeks and 1 month have been reported to inhibit alveolar bone loss.[5][6] In a mouse model of atherosclerosis, a longer treatment period of 12 weeks was utilized. It is recommended to conduct pilot studies to determine the optimal treatment duration for your specific model and experimental endpoints.
Q2: What is the typical dosage and route of administration for Kmup-1 in vivo?
A2: The dosage and administration route for Kmup-1 can vary between different animal models. Intraperitoneal (i.p.) injection and oral gavage are common routes of administration. For instance, in a rat model of cardiac hypertrophy, Kmup-1 was administered at 0.5 mg/kg/day via i.p. injection.[1][2] In a neuropathic pain model, a dose of 5 mg/kg/day i.p. was used.[4][7] For atherosclerosis studies in mice, dosages of 1, 2.5, and 5 mg/kg/day have been administered by oral gavage.
Q3: What are the known signaling pathways affected by Kmup-1?
A3: Kmup-1 is known to modulate several key signaling pathways involved in chronic diseases. Its primary mechanism involves the enhancement of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP)-protein kinase G (PKG) signaling pathway.[1] Additionally, Kmup-1 has been shown to influence the mitogen-activated protein kinase (MAPK) pathways (including ERK1/2, p38, and JNK), the PI3K/Akt pathway, and the NF-κB signaling cascade.[4]
Q4: Are there any known off-target effects of Kmup-1?
A4: While the primary mechanism of Kmup-1 is linked to the NO-cGMP-PKG pathway, its effects on other signaling cascades like MAPK and NF-κB suggest a broader range of action. It is important to consider these potential pleiotropic effects when interpreting experimental results. For instance, in some cellular contexts, Kmup-1's effects have been linked to the modulation of PKA and PKC signaling. Researchers should include appropriate controls to dissect the specific pathways involved in their model.
Q5: How should I prepare Kmup-1 for in vivo administration?
A5: Kmup-1 is often used as a hydrochloride (HCl) salt, which is soluble in aqueous solutions. For intraperitoneal injections, it can be dissolved in normal saline. For oral administration, it can be dissolved in drinking water or administered by gavage.[2] It is recommended to prepare fresh solutions daily to ensure stability and potency.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of therapeutic effect | - Insufficient treatment duration.- Inappropriate dosage.- Suboptimal route of administration.- Advanced stage of the disease model. | - Review the literature for established protocols for your specific model. Consider a dose-response study and/or varying the treatment duration.- Ensure the chosen administration route provides adequate bioavailability for the target tissue.- Initiate treatment at an earlier stage of the disease progression. |
| High variability in results | - Inconsistent drug preparation or administration.- Biological variability within the animal cohort.- Differences in the severity of the induced disease. | - Standardize the preparation of Kmup-1 solutions and ensure accurate and consistent administration.- Increase the number of animals per group to improve statistical power.- Implement stringent criteria for disease induction and randomize animals into treatment groups. |
| Unexpected side effects or toxicity | - Off-target effects.- High dosage.- Interaction with other experimental factors. | - Reduce the dosage of Kmup-1.- Carefully monitor animals for any adverse effects.- Review the literature for any reported off-target effects and consider if they may be relevant to your observations. |
| Inconsistent in vitro results | - Cell line variability.- Issues with Kmup-1 solubility or stability in culture media.- Contamination of cell cultures. | - Ensure consistent cell culture conditions and use low-passage number cells.- Prepare fresh Kmup-1 solutions for each experiment. Confirm the solubility and stability of Kmup-1 in your specific cell culture medium.- Regularly test cell cultures for mycoplasma contamination. |
Data Presentation: Kmup-1 Treatment Duration in Chronic Disease Models
| Chronic Disease Model | Animal Model | Treatment Duration | Dosage | Route of Administration | Key Findings | Reference(s) |
| Cardiac Hypertrophy | Rat (Wistar) | 10 days | 0.5 mg/kg/day | Intraperitoneal (i.p.) | Attenuated cardiac hypertrophy and fibrosis. | [1][2] |
| Neuropathic Pain | Rat (Sprague-Dawley) | Up to 14 days | 5 mg/kg/day | Intraperitoneal (i.p.) | Reduced thermal hyperalgesia and mechanical allodynia. | [3][4] |
| Periodontitis | Rat | 3 weeks | 1 mg/kg/day | Oral | Inhibited alveolar bone loss. | [6] |
| Periodontitis | Rat | 1 month | Not specified | Not specified | Inhibited alveolar bone loss. | [5] |
| Atherosclerosis | Mouse (ApoE knockout) | 12 weeks | 1, 2.5, 5 mg/kg/day | Oral gavage | Reduced aortic plaque area and inflammation. | |
| Osteoarthritis | Rat | 7 days (post-MIA injection) | Not specified | Oral | Reduced mechanical hyperalgesia and cartilage erosion. |
Experimental Protocols
1. Isoprenaline-Induced Cardiac Hypertrophy in Rats
-
Animal Model: Male Wistar rats.
-
Disease Induction: Subcutaneous (s.c.) injection of isoprenaline (5 mg/kg/day) for 10 consecutive days.[1][2]
-
Kmup-1 Treatment: Intraperitoneal (i.p.) injection of Kmup-1 (0.5 mg/kg/day) administered 1 hour prior to each isoprenaline injection for 10 days.[1][2]
-
Outcome Measures: Assessment of cardiac hypertrophy (heart weight to body weight ratio), fibrosis (histological analysis), and molecular markers of hypertrophy and NO/cGMP/PKG pathway activation.[1]
2. Chronic Constriction Injury (CCI)-Induced Neuropathic Pain in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Disease Induction: Ligation of the sciatic nerve to induce chronic constriction injury.
-
Kmup-1 Treatment: Intraperitoneal (i.p.) injection of Kmup-1 (5 mg/kg/day) starting from day 1 post-surgery and continued for up to 14 days.[4][7]
-
Outcome Measures: Behavioral tests for mechanical allodynia and thermal hyperalgesia, and analysis of inflammatory mediators and signaling pathways (MAPK, NF-κB) in sciatic nerve tissue.[4]
3. Experimental Periodontitis in Rats
-
Animal Model: Rats.
-
Disease Induction: Two models can be used:
-
Repeated gingival injections of Porphyromonas gingivalis lipopolysaccharide (PgLPS).
-
Placement of a ligature around the molars.[6]
-
-
Kmup-1 Treatment: Daily oral administration of Kmup-1 (1 mg/kg) for 3 weeks in the PgLPS model.[6]
-
Outcome Measures: Micro-CT analysis of alveolar bone loss and histological examination of osteoclast activity.[6]
Mandatory Visualizations
Caption: Kmup-1 activates the NO-cGMP-PKG signaling pathway.
Caption: Kmup-1 inhibits pro-inflammatory and pro-fibrotic signaling.
Caption: General experimental workflow for in vivo Kmup-1 studies.
References
- 1. Xanthine-based KMUP-1 improves HDL via PPARγ/SR-B1, LDL via LDLRs, and HSL via PKA/PKG for hepatic fat loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Xanthine Derivative KMUP-1 Inhibits Hypoxia-Induced TRPC1 Expression and Store-Operated Ca2+ Entry in Pulmonary Arterial Smooth Muscle Cells [mdpi.com]
- 4. Antiatherogenic and Cardioprotective Effects of a Xanthine Derivative KMUP-1 in ApoE Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xanthine Derivative KMUP-1 Attenuates Experimental Periodontitis by Reducing Osteoclast Differentiation and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xanthine derivative KMUP-1 reduces inflammation and hyperalgesia in a bilateral chronic constriction injury model by suppressing MAPK and NFκB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Kmup-1 Derivatives
Welcome to the technical support center for the synthesis of Kmup-1 and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of these potent xanthine-based compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for Kmup-1 and its derivatives?
A1: The most common synthetic route for Kmup-1 (7-[2-[4-(2-chlorophenyl)piperazin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione) involves a two-step process. The first step is the synthesis of a reactive theophylline intermediate, typically 7-(2-chloroethyl)theophylline. This is followed by a nucleophilic substitution reaction where the chloroethyl group is displaced by an appropriate N-substituted piperazine, in the case of Kmup-1, 1-(2-chlorophenyl)piperazine.
Q2: I am having trouble with the first step, the synthesis of 7-(2-chloroethyl)theophylline. What are the common issues?
A2: The synthesis of 7-(2-chloroethyl)theophylline, often achieved by reacting theophylline with 1,2-dichloroethane, can present challenges such as low yield and the formation of side products. Key factors to control are the reaction temperature and the choice of base. Overheating can lead to the formation of byproducts.
Q3: My final product yield is very low after the reaction of 7-(2-chloroethyl)theophylline with the piperazine derivative. What could be the reason?
A3: Low yields in the final nucleophilic substitution step can be attributed to several factors:
-
Incomplete reaction: The reaction may require longer reaction times or higher temperatures to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
-
Side reactions: The formation of N,N'-bis(theophyllin-7-ylethyl)piperazine as a byproduct can occur, especially if the stoichiometry of the reactants is not carefully controlled.
-
Degradation of reactants or products: The reactants or the final product might be sensitive to high temperatures or prolonged reaction times.
-
Inefficient purification: The purification method may not be optimal for separating the desired product from unreacted starting materials and byproducts.
Q4: How can I purify the final Kmup-1 derivative?
A4: Purification of Kmup-1 derivatives is typically achieved through column chromatography on silica gel. The choice of eluent system is critical for good separation. A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is commonly used. The polarity of the eluent can be gradually increased to elute the product. Recrystallization from a suitable solvent system can be employed for further purification.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the synthesis of Kmup-1 derivatives and offers potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of 7-(2-chloroethyl)theophylline | 1. Inappropriate base or solvent. 2. Reaction temperature is too low or too high. 3. Impure starting materials. | 1. Use a suitable base like potassium carbonate or sodium hydroxide in a polar aprotic solvent such as DMF or DMSO. 2. Optimize the reaction temperature. A typical range is 60-80 °C. Monitor the reaction progress using TLC. 3. Ensure theophylline and 1,2-dichloroethane are pure and dry. |
| Formation of multiple spots on TLC after the final reaction | 1. Presence of unreacted starting materials. 2. Formation of byproducts, such as the bis-substituted piperazine. 3. Degradation of the product. | 1. Increase the reaction time or temperature, or add a slight excess of the piperazine derivative. 2. Use a slight excess of the piperazine derivative to favor the formation of the mono-substituted product. 3. Avoid excessive heating and prolonged reaction times. |
| Difficulty in separating the product from impurities by column chromatography | 1. Inappropriate solvent system for elution. 2. Overloading of the column. 3. Product co-eluting with impurities. | 1. Perform small-scale TLC experiments with different solvent systems to find the optimal eluent for separation. A gradient elution might be necessary. 2. Use an appropriate amount of silica gel relative to the amount of crude product. 3. If impurities persist, consider a second chromatographic purification with a different solvent system or recrystallization. |
| Product appears as an oil instead of a solid | 1. Presence of residual solvent. 2. The product is inherently an oil at room temperature. 3. Presence of impurities that lower the melting point. | 1. Dry the product under high vacuum for an extended period. 2. Attempt to induce crystallization by scratching the flask with a glass rod or by adding a small seed crystal. Trituration with a non-polar solvent like hexane can sometimes induce solidification. 3. Further purify the product using the methods described above. |
Experimental Protocols
Protocol 1: Synthesis of 7-(2-Chloroethyl)theophylline
Materials:
-
Theophylline
-
1,2-Dichloroethane
-
Potassium Carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve theophylline (1 equivalent) in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Add 1,2-dichloroethane (5-10 equivalents) to the reaction mixture.
-
Heat the mixture to 70-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol 95:5).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of Kmup-1
Materials:
-
7-(2-Chloroethyl)theophylline
-
1-(2-Chlorophenyl)piperazine
-
Potassium Carbonate (anhydrous) or Triethylamine
-
Acetonitrile or N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
In a round-bottom flask, dissolve 7-(2-chloroethyl)theophylline (1 equivalent) in anhydrous acetonitrile or DMF.
-
Add 1-(2-chlorophenyl)piperazine (1.1 equivalents) to the solution.
-
Add a base such as anhydrous potassium carbonate (2 equivalents) or triethylamine (2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (for acetonitrile) or to 80-100 °C (for DMF) and stir for 24-48 hours.
-
Monitor the reaction by TLC (e.g., using a mobile phase of ethyl acetate:hexane 1:1).
-
After completion, cool the reaction mixture and filter off any inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent like dichloromethane or ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to get the crude product.
-
Purify the crude Kmup-1 by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Visualizations
Caption: General experimental workflow for the synthesis of Kmup-1.
Caption: A logical troubleshooting guide for low yield in Kmup-1 synthesis.
Kmup 1 interference with common laboratory assays
Disclaimer: The following troubleshooting guides and FAQs are based on the known biochemical properties of Kmup-1 and general principles of laboratory assay interference. As of the current literature, there are no specific documented instances of Kmup-1 directly interfering with the analytical performance of common laboratory assays. The scenarios described below are potential or theoretical issues to aid researchers in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is Kmup-1 and what are its known biochemical properties?
A1: Kmup-1 (7-[2-[4-(2-chlorophenyl)piperazinyl]ethyl]-1,3-dimethylxanthine) is a xanthine derivative with multiple pharmacological activities. Its primary mechanisms of action include:
-
Phosphodiesterase (PDE) Inhibition: Kmup-1 can non-selectively inhibit various PDE isoforms, leading to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1]
-
Protein Kinase Modulation: By increasing cAMP and cGMP, Kmup-1 activates Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.[2]
-
Nitric Oxide (NO) Signaling: It has been shown to stimulate the NO/sGC/cGMP pathway.[3]
-
K+ Channel Opening: It can activate K+ channels in smooth muscle cells.[3]
These biological activities are the basis of its therapeutic potential but should also be considered when designing and interpreting in vitro and in cell-based assays.
Q2: Could Kmup-1, as a xanthine derivative, cross-react in my immunoassay?
A2: It is a possibility, particularly if the antibodies used in your assay are not highly specific. Xanthine is a common chemical scaffold, and other derivatives like caffeine and theophylline have been noted to cause interference in certain biological assays.[4] If your assay is designed to detect a molecule structurally similar to Kmup-1, you may observe cross-reactivity.
Troubleshooting Steps:
-
Check Antibody Specificity: Review the manufacturer's data sheet for your primary antibody to check for any known cross-reactivities.
-
Perform a Spike-and-Recovery Experiment: Add a known amount of your analyte to a sample matrix with and without Kmup-1. A significant deviation from the expected recovery in the presence of Kmup-1 may suggest interference.
-
Run a Kmup-1-only Control: Test a sample containing only Kmup-1 in your assay. A positive signal would indicate direct cross-reactivity.
Troubleshooting Guides
Issue 1: Unexpected Results in Fluorescence-Based Assays
Users may encounter either artificially high or low signals in fluorescence assays (e.g., fluorescence polarization, FRET, calcium flux assays) when using Kmup-1. This could be due to the intrinsic fluorescent properties of the compound (autofluorescence) or its ability to absorb light (quenching).[5][6]
Q: I am observing a higher-than-expected fluorescence signal in my assay wells containing Kmup-1. What could be the cause?
A: This is likely due to autofluorescence , where Kmup-1 itself emits light at the same wavelength as your fluorescent reporter dye, leading to a false-positive signal.[5][7]
Troubleshooting Workflow:
-
Confirm Autofluorescence:
-
Prepare control wells containing only assay buffer and Kmup-1 at the concentrations used in your experiment.
-
Read the fluorescence of these wells using the same instrument settings as your main experiment. A signal significantly above the buffer-only blank confirms autofluorescence.
-
-
Mitigation Strategies:
-
Background Subtraction: Subtract the average signal from the "Kmup-1 only" wells from your experimental wells.
-
Use Red-Shifted Dyes: Autofluorescence from small molecules is more common at lower wavelengths (UV-blue).[8] Switching to a reporter dye that excites and emits at longer wavelengths (e.g., >600 nm) can often eliminate the interference.[2]
-
Q: My fluorescence signal is unexpectedly low in the presence of Kmup-1. Why is this happening?
A: This may be due to fluorescence quenching , where Kmup-1 absorbs the excitation light intended for your fluorophore or the light emitted by it, resulting in a false-negative signal.[5][6]
Troubleshooting Workflow:
-
Confirm Quenching:
-
Prepare a solution of your fluorescent product or reporter dye at a known concentration.
-
Add increasing concentrations of Kmup-1 and measure the fluorescence. A dose-dependent decrease in signal indicates quenching.
-
-
Mitigation Strategies:
-
Check Absorbance Spectrum: Measure the absorbance spectrum of Kmup-1. Significant overlap with your dye's excitation or emission wavelengths confirms the potential for quenching.
-
Orthogonal Assay: Validate your findings using a non-fluorescence-based assay, such as a luminescence or absorbance-based method, to confirm that the effect is not an artifact.[6]
-
Issue 2: Altered Readouts in Kinase Assays
Given that Kmup-1 is a known modulator of PKA and PKG, its presence in cell lysates or whole-cell kinase assays will produce a true biological effect that can be misinterpreted as assay interference.[9][10]
Q: When I treat my cell lysate with Kmup-1, I see changes in the phosphorylation of my protein of interest in a kinase assay. Is Kmup-1 interfering with my assay?
A: It is more likely that you are observing a true biological effect rather than a technical assay interference. Kmup-1 increases cAMP and cGMP, which in turn activates PKA and PKG.[2] These kinases have a broad range of substrates and can activate downstream signaling cascades, potentially affecting the phosphorylation state of your protein of interest, even if it is not a direct substrate of PKA or PKG.
Experimental Design Considerations:
-
Use Kinase Inhibitors: To confirm if the observed effect is mediated by PKA or PKG, co-incubate your samples with Kmup-1 and specific inhibitors for PKA (e.g., H89) or PKG (e.g., KT5823). Reversal of the effect suggests it is PKA/PKG-dependent.[10]
-
In Vitro Kinase Assay with Purified Components: To test for direct interference with the assay technology, perform the kinase assay using purified kinase, substrate, and Kmup-1. An effect in this system (without other cellular components) would be more indicative of direct interference (e.g., with the detection reagent).
-
Account for Endogenous Kinase Activity: When screening for inhibitors of a different kinase in a cell lysate, be aware that Kmup-1 may alter the baseline phosphorylation state. It is crucial to have appropriate controls, including a "lysate + Kmup-1" control, to understand this altered baseline.
Data Presentation: Hypothetical Interference Scenarios
The following tables summarize potential quantitative effects of Kmup-1 interference. Note: This data is illustrative and not based on published experimental results.
Table 1: Hypothetical Autofluorescence of Kmup-1 in a Fluorescence Intensity Assay
| Kmup-1 Concentration (µM) | Assay Buffer (RFU) | Kmup-1 in Buffer (RFU) | % Signal Increase vs. Blank |
| 0 | 510 | 510 | 0% |
| 1 | 510 | 850 | 66.7% |
| 10 | 510 | 2,400 | 370.6% |
| 50 | 510 | 9,800 | 1821.6% |
| 100 | 510 | 15,500 | 2939.2% |
| (RFU = Relative Fluorescence Units) |
Table 2: Hypothetical Quenching Effect of Kmup-1 on a Fluorescent Product
| Kmup-1 Concentration (µM) | Fluorescent Product (RFU) | Product + Kmup-1 (RFU) | % Signal Decrease |
| 0 | 20,000 | 20,000 | 0% |
| 1 | 20,000 | 18,500 | 7.5% |
| 10 | 20,000 | 14,200 | 29.0% |
| 50 | 20,000 | 7,100 | 64.5% |
| 100 | 20,000 | 3,500 | 82.5% |
| (RFU = Relative Fluorescence Units) |
Visualizations
Experimental Protocols
Protocol 1: Sandwich ELISA with Interference Checks
This protocol includes steps to identify potential interference from a test compound like Kmup-1.
Materials:
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Capture Antibody
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., 0.05% Tween-20 in PBS)
-
Samples, Standards, and Controls
-
Kmup-1 stock solution
-
Detection Antibody (conjugated to HRP)
-
TMB Substrate
-
Stop Solution (e.g., 2N H2SO4)
-
96-well ELISA plate
Methodology:
-
Coating: Dilute capture antibody in Coating Buffer and add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Aspirate wells and wash 3 times with 200 µL of Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature (RT).
-
Washing: Repeat step 2.
-
Sample Incubation:
-
Standard Curve: Prepare serial dilutions of the standard antigen in sample diluent. Add 100 µL to appropriate wells.
-
Samples: Add 100 µL of your samples to the wells.
-
Interference Controls:
-
Cross-Reactivity Control: Add 100 µL of sample diluent containing only Kmup-1 (at the highest concentration used in your experiments).
-
Spike-and-Recovery: Prepare two sets of a control sample. To one set, add a known concentration of the standard antigen ("Spike"). To the other set, add the same amount of antigen plus Kmup-1 ("Spike + Kmup-1").
-
-
Incubate for 2 hours at RT.
-
-
Washing: Repeat step 2.
-
Detection Antibody: Add 100 µL of diluted HRP-conjugated detection antibody to each well. Incubate for 1 hour at RT.
-
Final Washing: Aspirate and wash 5 times with Wash Buffer.
-
Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read absorbance at 450 nm within 30 minutes.
Protocol 2: Fluorescence-Based Kinase Assay with Interference Checks
This protocol is for a generic in vitro kinase assay and includes controls for compound autofluorescence and quenching.
Materials:
-
Kinase Reaction Buffer
-
Purified Kinase
-
Fluorescently Labeled Substrate
-
ATP
-
Kmup-1 stock solution
-
Kinase inhibitor (positive control)
-
Detection Reagent (if applicable, e.g., phospho-specific antibody with fluorescent secondary)
-
384-well black assay plate
Methodology:
-
Prepare Interference Control Plates:
-
Autofluorescence Plate: In a separate plate, add 20 µL of Kinase Buffer and 5 µL of Kmup-1 serial dilutions. Add 25 µL of buffer instead of enzyme/substrate.
-
Quenching Plate: In another plate, prepare the final fluorescent product of the reaction. Add 5 µL of Kmup-1 serial dilutions to these wells.
-
-
Set up Kinase Reaction Plate:
-
Add 20 µL of Kinase Buffer to all wells.
-
Add 5 µL of Kmup-1, inhibitor, or vehicle control to appropriate wells.
-
Add 10 µL of the fluorescent substrate to all wells.
-
To initiate the reaction, add 15 µL of a pre-warmed mix of Kinase and ATP in Kinase Buffer.
-
Negative Control Wells: Add buffer instead of kinase.
-
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for 60-90 minutes.
-
Stop Reaction & Detection (if applicable): Add stop reagent or detection reagent according to the assay kit instructions.
-
Reading:
-
Read the interference control plates and the main experimental plate on a fluorescence plate reader at the appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Subtract the average signal from the Autofluorescence plate from your experimental data.
-
Analyze the Quenching plate data to determine if Kmup-1 reduces the signal of the final product. Use this information to flag potential false negatives in your primary screen.
-
Protocol 3: Western Blotting Best Practices
This protocol provides general best practices to minimize variability and non-specific binding, which is crucial when assessing the effects of a new compound.
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and loading buffer
-
Transfer system (e.g., PVDF membrane, transfer buffer)
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated Secondary Antibodies
-
Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
ECL Substrate
Methodology:
-
Sample Preparation: Lyse cells/tissues in ice-cold Lysis Buffer. Quantify protein concentration using a BCA assay to ensure equal loading.[11]
-
Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) in loading buffer. Load onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer: Transfer proteins to a PVDF membrane. Confirm transfer efficiency by staining the membrane with Ponceau S.
-
Blocking: Block the membrane in Blocking Buffer for at least 1 hour at RT with gentle agitation. Crucial Step: For phospho-specific antibodies, BSA is often preferred over milk as milk contains casein, a phosphoprotein that can increase background.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in Blocking Buffer. Optimal dilution and incubation time (e.g., overnight at 4°C) must be determined empirically.[3]
-
Washing: Wash the membrane 3-5 times for 5-10 minutes each in TBST with vigorous agitation. Insufficient washing is a major cause of high background.[1]
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at RT.
-
Final Washing: Repeat step 6.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging: Image the blot using a chemiluminescence imager. Avoid overexposure to ensure bands are within the linear range for quantification.[12]
References
- 1. Common Errors in the Western Blotting Protocol - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 2. Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. Xanthine interference with dipyridamole-thallium-201 myocardial imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PKA & PKG [sigmaaldrich.com]
- 10. Potential and limitations of PKA/ PKG inhibitors for platelet studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. wildtypeone.substack.com [wildtypeone.substack.com]
Validation & Comparative
A Comparative Guide to Kmup-1 and Theophylline as Phosphodiesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Kmup-1 and theophylline as phosphodiesterase (PDE) inhibitors, focusing on their performance, supporting experimental data, and underlying mechanisms of action.
At a Glance: Key Differences
| Feature | Kmup-1 | Theophylline |
| PDE Isoform Selectivity | Primarily inhibits PDE3, PDE4, and PDE5.[1] Also activates soluble guanylate cyclase (sGC). | Non-selective inhibitor of various PDEs, with notable effects on PDE3 and PDE4.[2][3] |
| Mechanism of Action | Dual-action: PDE inhibition and sGC activation, leading to increased intracellular cGMP and cAMP. | Primarily non-selective PDE inhibition, leading to increased intracellular cAMP. Also acts as an adenosine receptor antagonist and a histone deacetylase (HDAC) activator.[4][5] |
| Potency | Demonstrates inhibitory activity at micromolar concentrations. | Generally considered a less potent PDE inhibitor, with bronchodilator effects observed at concentrations greater than 50 µM.[5] |
Quantitative Analysis of PDE Inhibition
Table 1: PDE Inhibitory Activity of Kmup-1
| PDE Isoform | % Inhibition at 10 µM Kmup-1 |
| PDE3 | 25.3 ± 3.6 |
| PDE4 | 21.7 ± 2.8 |
| PDE5 | 28.9 ± 4.1 |
Data sourced from a study on a related compound, where Kmup-1's activity was presented for comparison.[1] It is important to note that a related xanthine derivative, KMUP-3, has been shown to be a more potent phosphodiesterase inhibitor than KMUP-1.[6][7]
For theophylline, one study reported an IC50 of 419 µM for PDE activity in a cell-free enzymatic assay.[8] Another study indicated that its bronchodilator effects, attributed to PDE inhibition, occur at concentrations greater than 50 µM.[5]
Signaling Pathways and Downstream Effects
Both Kmup-1 and theophylline exert their cellular effects by modulating cyclic nucleotide signaling pathways, albeit through distinct mechanisms.
Kmup-1 Signaling Pathway
Kmup-1's dual-action mechanism involves both the inhibition of cGMP and cAMP degradation by targeting PDEs and the direct activation of soluble guanylate cyclase (sGC), which synthesizes cGMP. This leads to the accumulation of both cyclic nucleotides and the subsequent activation of their downstream effectors, Protein Kinase G (PKG) and Protein Kinase A (PKA), respectively.
Theophylline Signaling Pathway
Theophylline's primary mechanism is the non-selective inhibition of PDEs, leading to an increase in intracellular cAMP and subsequent PKA activation. Additionally, it exhibits PDE-independent effects by antagonizing adenosine receptors and activating histone deacetylases (HDACs), which contributes to its anti-inflammatory properties.
Experimental Protocols
Phosphodiesterase (PDE) Inhibition Assay (Colorimetric)
This protocol outlines a general method for determining the inhibitory activity of compounds on PDE enzymes. The specific protocol used to generate the Kmup-1 data in Table 1 was not detailed in the source publication; however, the following represents a standard colorimetric approach.
Principle: The assay measures the amount of phosphate released in a two-step enzymatic reaction. First, PDE hydrolyzes the cyclic nucleotide (cAMP or cGMP) to its corresponding 5'-monophosphate. Then, a 5'-nucleotidase cleaves the 5'-monophosphate, releasing free phosphate. The amount of phosphate is quantified using a malachite green-based reagent, and the inhibition of this process is measured.[9]
Materials:
-
Purified PDE enzyme
-
3',5'-cAMP or 3',5'-cGMP substrate
-
5'-Nucleotidase
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Test compounds (Kmup-1, theophylline) dissolved in an appropriate solvent (e.g., DMSO)
-
Malachite green reagent
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and a phosphate standard curve.
-
In a 96-well plate, add the assay buffer, substrate, and 5'-nucleotidase to each well.
-
Add the test compounds at various concentrations to the respective wells. Include a positive control (a known PDE inhibitor) and a negative control (vehicle).
-
Initiate the reaction by adding the PDE enzyme to all wells except the blank.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a wavelength of approximately 620-650 nm.
-
Calculate the percentage of PDE inhibition for each compound concentration relative to the negative control and determine the IC50 value.
Western Blot Analysis of PKA and PKG Pathway Activation
This protocol describes a standard method to assess the activation of PKA and PKG signaling pathways by examining the phosphorylation of downstream target proteins.
Principle: Western blotting is used to detect specific proteins in a sample. Following treatment with Kmup-1 or theophylline, cell lysates are prepared and proteins are separated by size via SDS-PAGE. The separated proteins are then transferred to a membrane and probed with primary antibodies specific for phosphorylated (activated) and total forms of key signaling proteins (e.g., PKA substrates, PKG substrates like VASP). A secondary antibody conjugated to an enzyme or fluorophore is used for detection.
Materials:
-
Cell culture reagents
-
Test compounds (Kmup-1, theophylline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKA substrate, anti-phospho-VASP, anti-total PKA, anti-total VASP, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of Kmup-1 or theophylline for a specified time.
-
Lyse the cells with ice-cold lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate the proteins by SDS-PAGE. Include a lane with molecular weight markers to determine protein size.[10][11]
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane several times with wash buffer (e.g., TBST).
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again several times with wash buffer.
-
Apply the ECL detection reagent and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and/or loading control.
Conclusion
Kmup-1 and theophylline are both xanthine-derived PDE inhibitors, but they exhibit distinct pharmacological profiles. Kmup-1 demonstrates a more defined inhibitory action against PDE3, PDE4, and PDE5, and possesses a unique dual mechanism through the activation of sGC. Theophylline, while a cornerstone in respiratory therapy, is a non-selective PDE inhibitor with a lower potency and additional mechanisms of action that contribute to both its therapeutic and adverse effects. The choice between these compounds for research or therapeutic development would depend on the desired selectivity, potency, and the specific signaling pathways to be targeted. Further head-to-head studies with standardized assays are warranted for a more definitive quantitative comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KMUP-3 attenuates ventricular remodelling after myocardial infarction through eNOS enhancement and restoration of MMP-9/TIMP-1 balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KMUP-3 attenuates ventricular remodelling after myocardial infarction through eNOS enhancement and restoration of MMP-9/TIMP-1 balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Xanthine derivatives: comparison between suppression of tumour necrosis factor-alpha production and inhibition of cAMP phosphodiesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. content.abcam.com [content.abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
A Comparative Guide to the Efficacy of Kmup-1 and Other PDE4 Inhibitors in Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory efficacy of Kmup-1, a xanthine-based phosphodiesterase (PDE) inhibitor, with established PDE4 inhibitors: Roflumilast, Apremilast, Cilomilast, and Crisaborole. This document summarizes key experimental data, outlines methodologies for crucial experiments, and visualizes relevant biological pathways and workflows to support research and development in inflammatory diseases.
Executive Summary
Phosphodiesterase 4 (PDE4) inhibitors are a class of drugs that have shown significant promise in treating a variety of inflammatory conditions by modulating intracellular cyclic adenosine monophosphate (cAMP) levels. While Roflumilast, Apremilast, Cilomilast, and Crisaborole are selective PDE4 inhibitors, Kmup-1 exhibits a broader inhibitory profile, targeting PDE3, PDE4, and PDE5. This guide presents available data on their comparative efficacy in preclinical inflammatory models, focusing on the inhibition of key pro-inflammatory cytokines, TNF-α and IL-6.
Mechanism of Action: PDE4 Inhibition and Anti-Inflammatory Signaling
PDE4 is the predominant PDE isoform in most immune and inflammatory cells. Its inhibition leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). This activation triggers a cascade of downstream signaling events that ultimately suppress the inflammatory response, primarily by inhibiting the transcription of pro-inflammatory cytokines like TNF-α and IL-6.
Comparative Efficacy: Inhibition of Pro-inflammatory Cytokines
The following tables summarize the available quantitative data on the inhibitory effects of Kmup-1 and other PDE4 inhibitors on the production of TNF-α and IL-6, key mediators of inflammation. It is important to note that the experimental conditions, such as cell types and stimuli, may vary between studies, warranting cautious interpretation of direct comparisons.
Table 1: In Vitro Inhibition of TNF-α Production
| Compound | Cell Type | Stimulus | IC50 / EC50 / % Inhibition | Citation(s) |
| Kmup-1 | RAW 264.7 macrophages | LPS | Significant reduction at 1, 5, 10 µM | [1] |
| Roflumilast | Human Alveolar Macrophages (COPD) | LPS | EC50: 0.87 nM | |
| Human Lung Macrophages | LPS | Concentration-dependent reduction | ||
| Apremilast | Human PBMC | LPS | IC50: 104 nM | |
| Human Rheumatoid Synovial Cells | Spontaneous | 46% inhibition at 100 nM | [2] | |
| Cilomilast | Human Alveolar Macrophages (COPD) | LPS | 34.2% inhibition at 10 µM | [3] |
| Crisaborole | Murine Model | DNCB | Significant serum level reduction | [4] |
Table 2: In Vitro Inhibition of IL-6 Production
| Compound | Cell Type | Stimulus | IC50 / % Inhibition | Citation(s) |
| Kmup-1 | RAW 264.7 macrophages | LPS | Significant reduction at 1, 5, 10 µM | [1] |
| Roflumilast | Human Bronchial Explants | LPS | No significant effect | [5] |
| Apremilast | Human Rheumatoid Synovial Cells | Spontaneous | No significant inhibition | [2] |
| Cilomilast | Human Alveolar Macrophages (COPD) | LPS | No inhibition | [3] |
| Crisaborole | Murine Model | DNCB | Significant serum level reduction | [4] |
Experimental Protocols
In Vitro Anti-inflammatory Assay in Macrophages
This protocol outlines the general procedure for assessing the anti-inflammatory effects of PDE inhibitors on lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 24-well plates at a density of approximately 2 x 10^5 cells/well and allowed to adhere overnight.
-
Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (Kmup-1 or other PDE4 inhibitors) or vehicle (DMSO) for 1 hour.[6]
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.[6]
-
Incubation: The cells are incubated for 24 hours.[6]
-
Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.
-
Cytokine Measurement: The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
In Vivo Anti-inflammatory and Chondroprotective Assay: Monoiodoacetate-Induced Osteoarthritis in Rats
This protocol describes the induction and evaluation of an osteoarthritis model in rats to assess the in vivo efficacy of anti-inflammatory compounds.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used for this model. All animal procedures are conducted in accordance with approved animal care and use protocols.
-
Osteoarthritis Induction: Osteoarthritis is induced by a single intra-articular injection of monoiodoacetic acid (MIA) (e.g., 2 mg in 50 µL of saline) into the right knee joint of anesthetized rats.[7] The contralateral knee is injected with saline as a control.
-
Treatment: Animals are treated with the test compound (e.g., Kmup-1, administered intraperitoneally or orally) or vehicle daily for a specified period (e.g., 28 days).
-
Assessment of Mechanical Hyperalgesia: Paw withdrawal threshold in response to mechanical stimulation is measured using von Frey filaments to assess pain, a key symptom of osteoarthritis.
-
Serum Cytokine Analysis: At the end of the study, blood is collected, and serum levels of TNF-α and IL-6 are measured by ELISA to evaluate the systemic anti-inflammatory effects of the treatment.
-
Histopathological Evaluation: After sacrifice, the knee joints are harvested, fixed, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) and Safranin O-Fast Green to assess cartilage degradation, synovial inflammation, and overall joint morphology.
Conclusion
Kmup-1 demonstrates significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory cytokines, TNF-α and IL-6, in preclinical models. Its broader PDE inhibitory profile, targeting PDE3, PDE4, and PDE5, distinguishes it from selective PDE4 inhibitors like Roflumilast, Apremilast, Cilomilast, and Crisaborole. While direct comparative efficacy data is limited, the available information suggests that Kmup-1 is a potent inhibitor of inflammation. Further head-to-head studies employing standardized experimental protocols are warranted to definitively establish the comparative efficacy of Kmup-1 against selective PDE4 inhibitors and to elucidate the full therapeutic potential of its unique multi-PDE inhibitory mechanism in various inflammatory diseases.
References
- 1. Effective Technical Protocol for Producing a Mono-Iodoacetate-Induced Temporomandibular Joint Osteoarthritis in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KMUP-1, a xanthine derivative, induces relaxation of guinea-pig isolated trachea: the role of the epithelium, cyclic nucleotides and K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crisaborole combined with vitamin D demonstrates superior therapeutic efficacy over either monotherapy in mice with allergic contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioactive Collagen Peptides Ameliorate Monoiodoacetic acid Induced Osteoarthritis in Rats [gavinpublishers.com]
- 7. Evaluation of Monoiodoacetic Acid-induced Knee Osteoarthritis SD Rats with Diseasse Progression at Different Time Points [slarc.org.cn]
A Comparative Analysis of Kmup-1 and Other Xanthine Derivatives: A Guide for Researchers
An in-depth examination of the pharmacological properties, mechanisms of action, and therapeutic potential of Kmup-1 in relation to established xanthine derivatives such as theophylline and pentoxifylline.
This guide provides a comprehensive comparative analysis of Kmup-1, a novel xanthine derivative, alongside other well-known xanthine compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective comparison of their performance across various biological activities.
Introduction to Xanthine Derivatives
Xanthine derivatives are a class of alkaloids naturally found in substances like coffee, tea, and chocolate.[1] They are structurally related to xanthine and include well-known compounds such as caffeine, theophylline, and theobromine.[2] The pharmacological effects of these compounds are primarily attributed to their ability to inhibit phosphodiesterases (PDEs) and act as antagonists at adenosine receptors.[2] By inhibiting PDEs, xanthine derivatives increase intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to a range of physiological responses including smooth muscle relaxation, bronchodilation, and anti-inflammatory effects.[1][2]
Kmup-1 (7-[2-[4-(2-chlorophenyl) piperazinyl]ethyl]-1,3-dimethylxanthine) is a newer, synthetic xanthine derivative that has demonstrated a unique and potent pharmacological profile, distinguishing it from traditional xanthines.[3] This guide will delve into a comparative analysis of Kmup-1 with other xanthine derivatives, focusing on their mechanisms of action and performance in preclinical studies.
Mechanism of Action: A Comparative Overview
The primary mechanism of action for most xanthine derivatives involves the non-selective inhibition of phosphodiesterase enzymes.[2] This leads to an accumulation of cAMP and cGMP, which in turn activates protein kinase A (PKA) and protein kinase G (PKG), respectively. These signaling pathways are central to the therapeutic effects of xanthines.
Kmup-1 exhibits a multi-faceted mechanism of action. It is a known inhibitor of several PDE isoenzymes, including PDE3, PDE4, and PDE5.[3][4] This broad-spectrum PDE inhibition contributes to its ability to increase both cAMP and cGMP levels.[5][6] Furthermore, Kmup-1 has been shown to enhance the nitric oxide (NO)-cGMP signaling pathway, leading to vasodilation and other cardiovascular benefits.[6]
Theophylline , a widely used bronchodilator, is also a non-selective PDE inhibitor. However, its PDE inhibitory activity is considered relatively weak compared to newer, more selective inhibitors. At therapeutic concentrations, other mechanisms, such as adenosine receptor antagonism and histone deacetylase (HDAC) activation, are thought to contribute significantly to its anti-inflammatory effects.[7]
Pentoxifylline is another xanthine derivative primarily used to improve blood flow.[8] Its mechanism involves increasing red blood cell deformability and decreasing blood viscosity, effects also linked to PDE inhibition and subsequent increases in intracellular cAMP.[9]
The following diagram illustrates the generalized signaling pathway of xanthine derivatives.
Quantitative Comparison of Performance
Direct comparative studies providing IC50 values for Kmup-1 against other xanthines are limited. However, available data allows for a semi-quantitative comparison of their PDE inhibitory activity and other biological effects.
Phosphodiesterase (PDE) Inhibition
| Compound | PDE3 Inhibition | PDE4 Inhibition | PDE5 Inhibition | Reference |
| Kmup-1 (10 µM) | 23 ± 2.7% | 18 ± 2.5% | 29 ± 3.1% | [1] |
| Theophylline (10 µM) | 8 ± 1.0% | 8 ± 1.2% | 12 ± 2.1% | [1] |
| Kmup-3 (10 µM) | 35.2 ± 3.5% | 28.5 ± 2.8% | 41.3 ± 4.2% | [4] |
Data represents the percentage of enzyme activity inhibition at a concentration of 10 µM.
As shown in the table, at a concentration of 10 µM, Kmup-1 demonstrates greater inhibitory activity against PDE3, PDE4, and PDE5 compared to theophylline.[1] Its analogue, Kmup-3, appears to be an even more potent PDE inhibitor.[4]
Tracheal Smooth Muscle Relaxation
In a study using guinea-pig isolated trachea, Kmup-1 was found to be a more potent relaxant than theophylline and other selective PDE inhibitors.[1] This suggests a superior bronchodilatory potential for Kmup-1.
Comparative Analysis of Biological Activities
Cardiovascular Effects
Kmup-1 has shown significant cardioprotective effects in various preclinical models. It can attenuate cardiac hypertrophy and fibrosis, and has demonstrated beneficial effects in models of atherosclerosis by reducing plaque formation and inflammation.[10] Its vasodilatory effects are mediated through the enhancement of the NO/cGMP pathway.[6]
Theophylline has more complex cardiovascular effects. While it can cause vasodilation, its use is associated with side effects like tachycardia.[11]
Pentoxifylline is primarily used for its effects on blood rheology, improving microcirculation in peripheral vascular disease.[8] It has also been shown to have cardioprotective actions in models of myocardial ischemia.[12]
Anti-inflammatory Effects
Kmup-1 exhibits potent anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in models of neuropathic pain and periodontitis.[13][14]
Theophylline also possesses anti-inflammatory effects, which are thought to be important for its therapeutic action in asthma and COPD.[15] These effects are mediated, in part, by the activation of histone deacetylases.[7]
Pentoxifylline has well-documented anti-inflammatory effects, primarily through the inhibition of TNF-α synthesis.[9] It has been investigated for its therapeutic potential in various inflammatory conditions.[16]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Phosphodiesterase (PDE) Inhibition Assay
A standard method for determining PDE inhibitory activity involves measuring the hydrolysis of radiolabeled cAMP or cGMP.
Protocol:
-
Prepare a reaction mixture containing the purified PDE enzyme, a buffer solution (e.g., Tris-HCl), and MgCl2.
-
Add the test compound (e.g., Kmup-1, theophylline) at various concentrations.
-
Initiate the reaction by adding radiolabeled cAMP or cGMP.
-
Incubate the mixture at 30°C for a defined period.
-
Terminate the reaction by boiling.
-
Separate the product (radiolabeled AMP or GMP) from the substrate using chromatography (e.g., anion-exchange).
-
Quantify the amount of product formed using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Western Blot Analysis for MAPK Signaling
Western blotting is a common technique to assess the activation of signaling pathways like the MAPK/ERK pathway.
Protocol:
-
Culture cells (e.g., smooth muscle cells, macrophages) and treat with the xanthine derivative of interest.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-ERK).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., total ERK or β-actin).
Measurement of Intracellular cAMP and cGMP Levels
Enzyme-linked immunosorbent assays (ELISAs) are widely used for the quantification of intracellular cyclic nucleotides.
Protocol:
-
Culture cells and treat with the test compounds.
-
Lyse the cells using a lysis buffer provided in the ELISA kit.
-
Add the cell lysates to a microplate pre-coated with an antibody specific for cAMP or cGMP.
-
Add a known amount of enzyme-linked cAMP or cGMP to each well.
-
Incubate the plate to allow for competitive binding between the sample's cyclic nucleotide and the enzyme-linked cyclic nucleotide.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that is converted by the enzyme to a colored product.
-
Measure the absorbance of the product using a microplate reader.
-
Calculate the concentration of cAMP or cGMP in the samples based on a standard curve.
Conclusion
Kmup-1 emerges as a promising xanthine derivative with a distinct and potent pharmacological profile. Its superior PDE inhibitory activity compared to theophylline, coupled with its ability to enhance the NO/cGMP signaling pathway, translates into significant cardiovascular and anti-inflammatory benefits in preclinical models. While further direct comparative studies with other xanthine derivatives are warranted, the existing evidence suggests that Kmup-1 holds considerable potential for the development of novel therapeutics for a range of disorders, including cardiovascular and inflammatory diseases. The detailed experimental protocols provided in this guide aim to support and standardize future research in this area.
References
- 1. KMUP-1, a xanthine derivative, induces relaxation of guinea-pig isolated trachea: the role of the epithelium, cyclic nucleotides and K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthine Derivative KMUP-1 Attenuates Experimental Periodontitis by Reducing Osteoclast Differentiation and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KMUP-1, a xanthine derivative, induces relaxation of guinea-pig isolated trachea: the role of the epithelium, cyclic nucleotides and K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A xanthine-based KMUP-1 with cyclic GMP enhancing and K+ channels opening activities in rat aortic smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. Pentoxifylline Decreases Serum Level of Adhesion Molecules in Atherosclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pentoxifylline: A Drug with Antiviral and Anti-Inflammatory Effects to Be Considered in the Treatment of Coronavirus Disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiatherogenic and Cardioprotective Effects of a Xanthine Derivative KMUP-1 in ApoE Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Theophylline, aminophylline, caffeine and analogues for acute ischaemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardioprotective actions of pentoxifylline in an animal model of acute myocardial ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Xanthine derivative KMUP-1 reduces inflammation and hyperalgesia in a bilateral chronic constriction injury model by suppressing MAPK and NFκB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Xanthine Derivative KMUP-1 Attenuates Experimental Periodontitis by Reducing Osteoclast Differentiation and Inflammation [frontiersin.org]
- 15. A narrative review of theophylline: is there still a place for an old friend? - Scurek - Journal of Thoracic Disease [jtd.amegroups.org]
- 16. Pentoxifylline reduces pro-inflammatory and increases anti-inflammatory activity in patients with coronary artery disease--a randomized placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Kmup 1's Efficacy Across Diverse Animal Models: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the therapeutic effects of Kmup 1, a novel xanthine derivative, across various preclinical animal models. The information presented is supported by experimental data, detailing the quantitative outcomes and methodologies of key studies.
This compound has demonstrated significant therapeutic potential in a range of conditions, primarily attributed to its complex mechanism of action involving the modulation of key signaling pathways. This guide synthesizes the current scientific findings to offer a clear comparison of its efficacy in models of cardiovascular, inflammatory, and ischemic diseases.
Quantitative Comparison of this compound's Effects
The following tables summarize the key quantitative effects of this compound observed in different animal models.
Table 1: Effects of this compound on Cardiac Pathologies in Rat Models
| Animal Model | Key Pathological Feature | This compound Treatment Protocol | Observed Effect | Key Biomarkers Modulated |
| Isoprenaline-induced cardiac hypertrophy | Increased heart weight, cardiac fibrosis | Pretreatment with this compound prior to isoprenaline injection (5 mg/kg/day, s.c.) for 10 days | Increased survival rate, reduced heart hypertrophy and fibrosis.[1] | ↑ eNOS, cGMP, PKG, Plasma NOx; ↓ Calcineurin A, ERK1/2 activation.[1] |
| Myocardial ischemia (in vitro H9c2 cells) | Hypoxia-induced apoptosis, increased intracellular calcium | Pretreatment with this compound (0.1, 1, and 10 μM) | Improved cell viability, inhibited apoptosis, attenuated calcium overload.[2] | ↑ eNOS, sGCα1, PKG, Bcl-2/Bax ratio; ↓ iNOS, p-ERK1/2, p-p38, p-JNK, ROS.[2][3] |
Table 2: Anti-inflammatory and Protective Effects of this compound in Rat Models
| Animal Model | Key Pathological Feature | This compound Treatment Protocol | Observed Effect | Key Biomarkers Modulated |
| Experimental Periodontitis (PgLPS injection & Ligature-induced) | Alveolar bone loss, inflammation | - | Inhibited alveolar bone loss and osteoclastogenesis.[4][5][6] | ↓ MAPKs, PI3K/Akt, NF-κB signaling; ↓ c-Fos, NFATc1 expression.[4] |
| Monoiodoacetic acid (MIA)-induced Osteoarthritis | Articular cartilage erosion, mechanical hyperalgesia | - | Reduced cartilage erosion and mechanical hyperalgesia.[7][8] | ↓ Serum TNF-α, IL-6.[7][8] |
Table 3: Vascular and Retinal Protective Effects of this compound in Mouse Models
| Animal Model | Key Pathological Feature | This compound Treatment Protocol | Observed Effect | Key Biomarkers Modulated |
| Atherosclerosis (ApoE Knockout Mice on High-Fat Diet) | Aortic plaque formation, intima-media thickness | Co- and post-treatment with this compound for 12 weeks | Reduced aortic plaque area, intima-media thickness, and intima-lumen thickness.[9] | ↓ Serum IL-1β, TNF-α, IL-6, MCP-1; ↑ Atg7, LC3-II.[9] |
| Oxygen-Induced Retinopathy | Retinal neovascularization, vaso-obliteration | - | Mitigated vaso-obliteration and neovascularization.[10] | ↓ VEGF, ICAM-1, TNF-α, IL-1β; ↑ Bcl-2/Bax ratio.[10] |
Experimental Protocols
Isoprenaline-Induced Cardiac Hypertrophy in Rats
-
Animal Model: Wistar rats.[1]
-
Induction of Hypertrophy: Subcutaneous injection of isoprenaline (ISO) at a dose of 5 mg/kg/day for 10 consecutive days.[1]
-
This compound Treatment: this compound was administered one hour prior to each ISO injection.[1]
-
Outcome Measures: Survival rate was monitored daily. After 10 days, rats were euthanized, and hearts were excised. Heart weight to body weight ratio was calculated to assess hypertrophy. Cardiac fibrosis was evaluated through histological analysis.[1]
-
Biochemical Analysis: Plasma levels of NOx (nitrite and nitrate) were measured using the Griess reaction. The expression and activation of proteins in the NO/cGMP/PKG and ERK1/2/calcineurin A pathways were determined by Western blotting.[1]
Experimental Periodontitis in Rats
Two models were utilized to induce periodontitis:[4][6]
-
Porphyromonas gingivalis Lipopolysaccharide (PgLPS) Injection: This model represents the acute inflammatory phase of periodontitis. PgLPS is injected into the gingiva to induce a rapid inflammatory response and subsequent bone loss.[4][6]
-
Ligature Placement: A more chronic model where a ligature is placed around the molar teeth, leading to plaque accumulation, chronic inflammation, and progressive alveolar bone resorption.[4][6]
-
Outcome Measures: Alveolar bone loss was assessed using micro-computed tomography (micro-CT). Osteoclast numbers were quantified through histological staining of the maxillary alveolar bone.[4]
-
Mechanism of Action Studies: In vitro studies using RANKL-primed RAW264.7 cells treated with PgLPS were conducted to investigate the molecular mechanisms. The effects of this compound on osteoclast differentiation were determined by measuring TRAP-positive multinuclear cells and TRAP activity. Signaling pathway components were analyzed by Western blotting.[4]
Atherosclerosis in ApoE Knockout Mice
-
Animal Model: Apolipoprotein E (ApoE) knockout mice, which are genetically predisposed to developing atherosclerosis.[11]
-
Induction of Atherosclerosis: Mice were fed a high-fat diet (HFD) for 12 weeks to accelerate the development of atherosclerotic plaques.[11][9]
-
This compound Treatment: this compound was administered in two regimens: co-treatment (along with the HFD) and post-treatment (after the establishment of atherosclerosis).[11][9]
-
Outcome Measures: The extent of atherosclerosis was quantified by measuring the aortic plaque area using Oil Red O staining and the intima-media thickness and intima-lumen thickness through hematoxylin-eosin staining of aortic sections.[11][9]
-
Biochemical and Molecular Analysis: Serum levels of inflammatory cytokines (IL-1β, TNF-α, IL-6, and MCP-1) were measured by ELISA. The expression of proteins related to apoptosis (Bax, Bcl-2) and autophagy (Atg7, LC3-II) in the vasculature was assessed by immunofluorescence and Western blotting.[11][9]
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are underpinned by its ability to modulate multiple intracellular signaling cascades. The diagrams below, generated using the DOT language, illustrate these complex interactions.
Caption: General signaling pathway of this compound.
Caption: Workflow for atherosclerosis studies.
Caption: Logical relationships of this compound's effects.
References
- 1. By Inhibiting the NO/cGMP/PKG and ERK1/2/Calcineurin a pathways, KMUP-1 Reduces the Cardiac Hypertrophy that Isoprenaline Causes in Rats | ClinicSearch [clinicsearchonline.org]
- 2. KMUP-1 Ameliorates Ischemia-Induced Cardiomyocyte Apoptosis through the NO⁻cGMP⁻MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KMUP-1 Ameliorates Ischemia-Induced Cardiomyocyte Apoptosis through the NO–cGMP–MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Xanthine Derivative KMUP-1 Attenuates Experimental Periodontitis by Reducing Osteoclast Differentiation and Inflammation [frontiersin.org]
- 5. Xanthine Derivative KMUP-1 Attenuates Experimental Periodontitis by Reducing Osteoclast Differentiation and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xanthine Derivative KMUP-1 Attenuates Experimental Periodontitis by Reducing Osteoclast Differentiation and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Evaluation of the Anti-Inflammatory Effect of KMUP-1 and In Vivo Analysis of Its Therapeutic Potential in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Evaluation of the Anti-Inflammatory Effect of KMUP-1 and In Vivo Analysis of Its Therapeutic Potential in Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiatherogenic and Cardioprotective Effects of a Xanthine Derivative KMUP-1 in ApoE Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Xanthine derivative KMUP-1 ameliorates retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiatherogenic and Cardioprotective Effects of a Xanthine Derivative KMUP-1 in ApoE Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
Kmup-1 vs. Rolipram: A Comparative Guide for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Neuroinflammation is a critical component in the pathogenesis of numerous neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Targeting the molecular drivers of this inflammatory cascade is a primary focus of therapeutic development. This guide provides an objective comparison of two compounds, Kmup-1 and Rolipram, which have demonstrated significant anti-neuroinflammatory properties through distinct mechanisms of action.
Introduction to the Compounds
Rolipram is a well-characterized selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, Rolipram elevates intracellular cAMP levels, which in turn activates downstream signaling pathways, primarily the Protein Kinase A (PKA) and cAMP-response element-binding protein (CREB) pathway, to exert its anti-inflammatory effects.[3][4][5] It is considered a prototypic PDE4 inhibitor and has been extensively studied in various models of central nervous system (CNS) inflammation.[3][6][7][8]
Kmup-1 , or 7-[2-[4-(2-chlorobenzene)piperazinyl]ethyl]-1,3-dimethylxanthine, is a xanthine derivative with a multi-faceted mechanism of action. While it also exhibits PDE inhibitory activity, its anti-inflammatory effects in the context of neuroinflammation are predominantly attributed to its ability to suppress the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[9][10]
Comparative Efficacy and Mechanism of Action
Both Kmup-1 and Rolipram effectively reduce the expression of key pro-inflammatory mediators. However, their primary targets and upstream signaling pathways differ significantly, which may have implications for their therapeutic application and side-effect profiles.
Impact on Pro-inflammatory Cytokines and Enzymes
Both compounds have been shown to successfully downregulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). Rolipram achieves this primarily through the cAMP/PKA pathway, which can suppress the expression of these inflammatory mediators.[2][4][11] Kmup-1 directly targets the upstream signaling of these cytokines by inhibiting NF-κB and MAPK activation.[9][10]
| Parameter | Kmup-1 | Rolipram |
| TNF-α | ↓ (Reduced in sciatic nerve)[9][10] | ↓ (Reduced in various neuroinflammation models)[1][7][8][11][12] |
| IL-1β | ↓ (Reduced in sciatic nerve)[9][10] | ↓ (Reduced in various neuroinflammation models)[1][4][7][8][11][12] |
| IL-6 | Data not prominent in provided search results | ↓ (Reduced in neuroinflammation models)[4][8][11][12] |
| COX-2 | ↓ (Reduced in sciatic nerve)[9][10] | Data not prominent in provided search results |
| iNOS | ↓ (Reduced in sciatic nerve)[9][10] | Data not prominent in provided search results |
| IL-10 (Anti-inflammatory) | Data not prominent in provided search results | ↑ (Increased in spinal cord injury model)[13] |
Effects on Key Signaling Pathways
The fundamental difference between the two compounds lies in their modulation of intracellular signaling cascades. Rolipram's effects are mediated by cAMP, while Kmup-1 acts on MAPK and NF-κB pathways.
| Signaling Molecule | Kmup-1 | Rolipram |
| cAMP | Indirectly affected (as a PDE inhibitor) | ↑ (Primary mechanism of action)[1][2][3][11] |
| p-CREB | Data not prominent in provided search results | ↑ (Key downstream effector of cAMP/PKA)[3][5][14][15] |
| p-NF-κB | ↓ (Inhibited translocation to nuclei)[9][10] | ↓ (Inhibits activation and nuclear translocation)[1][3][16][17] |
| p-p38 (MAPK) | ↓ (Inhibited activation)[9][10] | ↓ (Inhibited by rolipram-induced MKP-1)[18][19] |
| p-ERK (MAPK) | ↓ (Inhibited activation)[9][10] | ↑ or ↓ (Effect can be context-dependent)[11][20] |
Signaling Pathway Diagrams
The following diagrams illustrate the primary mechanisms of action for Rolipram and Kmup-1 in mitigating neuroinflammation.
References
- 1. Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antidepressant and antiinflammatory effects of rolipram in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The phosphodiesterase-4 inhibitor rolipram reverses Aβ-induced cognitive impairment and neuroinflammatory and apoptotic responses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Subchronic rolipram delivery activates hippocampal CREB and arc, enhances retention and slows down extinction of conditioned fear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Unleashing Spinal Cord Repair: The Role of cAMP-Specific PDE Inhibition in Attenuating Neuroinflammation and Boosting Regeneration after Traumatic Spinal Cord Injury | MDPI [mdpi.com]
- 8. Rolipram Ameliorates Memory Deficits and Depression-Like Behavior in APP/PS1/tau Triple Transgenic Mice: Involvement of Neuroinflammation and Apoptosis via cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Xanthine derivative KMUP-1 reduces inflammation and hyperalgesia in a bilateral chronic constriction injury model by suppressing MAPK and NFκB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rolipram Ameliorates Memory Deficits and Depression-Like Behavior in APP/PS1/tau Triple Transgenic Mice: Involvement of Neuroinflammation and Apoptosis via cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antidepressant- and anxiolytic-like effects of the phosphodiesterase-4 (PDE4) inhibitor rolipram on behavior depend on cyclic AMP-response element binding protein (CREB)-mediated neurogenesis in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rolipram Rescues Memory Consolidation Deficits Caused by Sleep Deprivation: Implication of the cAMP/PKA and cAMP/Epac Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The PDE4 inhibitor rolipram prevents NF-kappaB binding activity and proinflammatory cytokine release in human chorionic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Attenuation of TNF production and experimentally induced inflammation by PDE4 inhibitor rolipram is mediated by MAPK phosphatase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mitogen-Activated Protein Kinase-Mediated Reinforcement of Hippocampal Early Long-Term Depression by the Type IV-Specific Phosphodiesterase Inhibitor Rolipram and Its Effect on Synaptic Tagging - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Kmup-1 and Pentoxifylline: A Comprehensive Guide for Researchers
An in-depth analysis of two xanthine derivatives, Kmup-1 and pentoxifylline, reveals distinct pharmacological profiles and therapeutic potentials. While both molecules share a common heritage as phosphodiesterase (PDE) inhibitors, their nuanced mechanisms of action, signaling pathway engagement, and ultimate physiological effects warrant a detailed comparative evaluation for researchers and drug development professionals.
This guide provides a comprehensive, data-driven comparison of Kmup-1 and pentoxifylline, summarizing their performance based on available experimental data. We will delve into their mechanisms of action, impact on key signaling pathways, and present quantitative data in a structured format to facilitate a clear understanding of their respective strengths and potential applications.
At a Glance: Key Differences and Similarities
| Feature | Kmup-1 | Pentoxifylline |
| Primary Mechanism | Phosphodiesterase (PDE) inhibitor (PDE3, PDE4, PDE5) | Non-selective phosphodiesterase (PDE) inhibitor |
| Key Signaling Pathways | ↑ cAMP/PKA, ↑ cGMP/PKG, NO-cGMP-MAPK | ↑ cAMP, PKA activation, ↓ TNF-α & leukotriene synthesis |
| Primary Therapeutic Focus (Research) | Cardioprotection, anti-inflammatory, anti-fibrotic, neuroprotection | Peripheral artery disease (intermittent claudication), hemorheologic agent |
| Reported Effects | Vasodilation, anti-inflammatory, anti-apoptotic, anti-hypertrophic, anti-atherosclerotic, neuroprotective | Improved red blood cell deformability, reduced blood viscosity, decreased platelet aggregation, anti-inflammatory |
Mechanism of Action and Signaling Pathways
Both Kmup-1 and pentoxifylline exert their effects primarily through the inhibition of phosphodiesterases, enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). However, their specificity and the resulting downstream signaling cascades differ significantly.
Kmup-1: A potent inhibitor of PDE isoforms 3, 4, and 5, Kmup-1 leads to the accumulation of both cAMP and cGMP.[1] This dual elevation activates protein kinase A (PKA) and protein kinase G (PKG), respectively.[2][3] The activation of these kinases triggers a cascade of downstream events, including the modulation of mitogen-activated protein kinase (MAPK) signaling pathways (ERK1/2, p38, and JNK), which are crucial in cellular processes like inflammation, apoptosis, and hypertrophy.[2][4] Furthermore, Kmup-1 has been shown to enhance the nitric oxide (NO)-cGMP signaling pathway, contributing to its vasodilatory and cardioprotective effects.[4][5]
Pentoxifylline: As a non-selective PDE inhibitor, pentoxifylline increases intracellular cAMP levels, leading to the activation of PKA.[6] This, in turn, inhibits the synthesis of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and leukotrienes.[6] A key distinguishing feature of pentoxifylline is its hemorheological effect; it improves the deformability of red blood cells, reduces blood viscosity, and decreases platelet aggregation.[6][7] Pentoxifylline also acts as an antagonist at adenosine A2 receptors.[6]
Signaling Pathway Diagrams
Quantitative Data Summary
The following tables summarize quantitative data from various experimental studies. It is important to note that these data are from different experimental setups and are not from direct head-to-head comparative studies.
Table 1: Anti-Inflammatory Effects
| Compound | Model | Marker | Effect | Concentration/Dose | Reference |
| Kmup-1 | LPS-induced RAW264.7 macrophages | TNF-α, IL-6 | Reduction in protein and gene expression | 1, 5, 10 μM | [8] |
| Kmup-1 | LPS-induced RAW264.7 macrophages | iNOS, COX-2 | Inhibition of expression | 1, 5, 10 μM | [8] |
| Kmup-1 | TNF-α-induced tracheal smooth muscle cells | iNOS | Inhibition of expression | Not specified | [9] |
| Pentoxifylline | Human T-cells | TNF-α, IL-2, IL-4 | Inhibition of production | 3.5 x 10-5 M | [10] |
| Pentoxifylline | General | TNF-α, leukotrienes | Inhibition of synthesis | Not specified | [6] |
Table 2: Cardiovascular Effects
| Compound | Model | Parameter | Effect | Concentration/Dose | Reference |
| Kmup-1 | Ischemia-induced cardiomyocyte apoptosis | Bcl-2/Bax ratio | Increased | Not specified | [4] |
| Kmup-1 | Isoprenaline-induced cardiac hypertrophy in rats | Cardiac hypertrophy and fibrosis | Reduced | Not specified | [5] |
| Kmup-1 | ApoE knockout mice on a high-fat diet | Aortic plaque area, intima-media thickness | Reduced | 5 mg/kg/day | [11][12] |
| Pentoxifylline | Patients with intermittent claudication | Pain-free walking distance | Increased by 60% | 400 mg t.d.s. | [13] |
| Pentoxifylline | Patients with intermittent claudication | Initial and absolute claudication distances | Significantly increased | up to 1200 mg/day | [14] |
Experimental Protocols
In Vitro Anti-Inflammatory Assay (Kmup-1)
Cell Culture: RAW264.7 mouse macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
Treatment: Cells are pretreated with Kmup-1 (1, 5, 10 μM) for a specified duration (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
Analysis:
-
ELISA: Supernatants are collected to measure the protein levels of inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.
-
Western Blot: Cell lysates are prepared to determine the protein expression levels of inflammatory mediators like iNOS and COX-2.
-
RT-qPCR: Total RNA is extracted to analyze the gene expression levels of inflammatory markers.
In Vivo Cardiovascular Remodeling (Kmup-1)
Animal Model: ApoE knockout mice are fed a high-fat diet for a specified period (e.g., 12 weeks) to induce atherosclerosis.
Treatment: Mice are administered Kmup-1 (e.g., 5 mg/kg/day) orally.
Analysis:
-
Histology: Aortic tissues are sectioned and stained with Oil Red O and hematoxylin-eosin to visualize and quantify atherosclerotic plaque area and intima-media thickness.
-
Echocardiography: Cardiac function and dimensions are assessed to evaluate cardiac hypertrophy and remodeling.
-
Serum Analysis: Blood samples are collected to measure levels of inflammatory cytokines and lipid profiles.
Clinical Trial for Intermittent Claudication (Pentoxifylline)
Study Design: A double-blind, placebo-controlled, randomized clinical trial.
Participants: Patients diagnosed with intermittent claudication due to peripheral artery disease.
Intervention: Patients receive oral pentoxifylline (e.g., 400 mg three times daily) or a placebo for a defined period (e.g., 24 weeks).
Primary Endpoint: Change in maximal walking distance on a standardized treadmill test from baseline to the end of the treatment period.
Experimental Workflow Diagram
Conclusion
This comparative guide highlights that while both Kmup-1 and pentoxifylline are xanthine derivatives with PDE inhibitory activity, they exhibit distinct pharmacological profiles. Pentoxifylline is an established therapeutic for peripheral artery disease, primarily acting through its hemorheological and anti-inflammatory effects. In contrast, preclinical studies on Kmup-1 suggest a broader therapeutic potential, particularly in cardiovascular and inflammatory diseases, owing to its more specific PDE inhibition and robust engagement of the cAMP/PKA and cGMP/PKG signaling pathways.
The provided data and experimental outlines offer a foundation for researchers to design further studies, including direct head-to-head comparisons, to fully elucidate the relative efficacy and therapeutic niches of these two compounds. Future research should focus on comparative dose-response studies and evaluation in a wider range of disease models to translate these preclinical findings into potential clinical applications.
References
- 1. Xanthine Derivative KMUP-1 Attenuates Experimental Periodontitis by Reducing Osteoclast Differentiation and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Xanthine Derivative KMUP-1 Attenuates Experimental Periodontitis by Reducing Osteoclast Differentiation and Inflammation [frontiersin.org]
- 3. Xanthine-derived KMUP-1 reverses glucotoxicity-activated Kv channels through the cAMP/PKA signaling pathway in rat pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KMUP-1 Ameliorates Ischemia-Induced Cardiomyocyte Apoptosis through the NO–cGMP–MAPK Signaling Pathways | MDPI [mdpi.com]
- 5. By Inhibiting the NO/cGMP/PKG and ERK1/2/Calcineurin a pathways, KMUP-1 Reduces the Cardiac Hypertrophy that Isoprenaline Causes in Rats | ClinicSearch [clinicsearchonline.org]
- 6. Pentoxifylline - Wikipedia [en.wikipedia.org]
- 7. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In Vitro Evaluation of the Anti-Inflammatory Effect of KMUP-1 and In Vivo Analysis of Its Therapeutic Potential in Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of proinflammatory tumor necrosis factor-{alpha}-induced inducible nitric-oxide synthase by xanthine-based 7-[2-[4-(2-chlorobenzene)piperazinyl]ethyl]-1,3-dimethylxanthine (KMUP-1) and 7-[2-[4-(4-nitrobenzene)piperazinyl]ethyl]-1, 3-dimethylxanthine (KMUP-3) in rat trachea: The involvement of soluble guanylate cyclase and protein kinase G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different regulatory effects of pentoxifylline on human T cell activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiatherogenic and Cardioprotective Effects of a Xanthine Derivative KMUP-1 in ApoE Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiatherogenic and Cardioprotective Effects of a Xanthine Derivative KMUP-1 in ApoE Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Placebo controlled double blind study with pentoxifylline of walking performance in patients with intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pentoxifylline efficacy in the treatment of intermittent claudication: multicenter controlled double-blind trial with objective assessment of chronic occlusive arterial disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of sGC Activation in Kmup-1's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the xanthine derivative Kmup-1 and its mechanism of action, with a specific focus on validating the role of soluble guanylate cyclase (sGC) activation. By comparing its performance with other sGC activators and providing detailed experimental data and protocols, this document serves as a valuable resource for researchers in pharmacology and drug development.
Unveiling the Mechanism: Kmup-1 and the NO/sGC/cGMP Pathway
Kmup-1 is a novel xanthine derivative that has demonstrated significant potential in various therapeutic areas, including cardiovascular and pulmonary diseases.[1][2] Its mechanism of action is primarily attributed to its ability to modulate the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cyclic guanosine monophosphate (cGMP) signaling pathway.[3][4] This pathway is crucial for regulating vascular tone, with sGC acting as the primary receptor for NO.[5][6] Activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cGMP, a second messenger that mediates various physiological effects, including smooth muscle relaxation.[3][6]
Experimental evidence strongly supports the role of sGC activation in Kmup-1's effects. Studies have shown that Kmup-1 induces a dose-dependent increase in intracellular cGMP levels in vascular smooth muscle cells.[3][4] Furthermore, the effects of Kmup-1 are significantly attenuated by sGC inhibitors such as methylene blue and 1H-[1][3][7]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), confirming the critical involvement of sGC in its signaling cascade.[3][4][8]
Comparative Analysis: Kmup-1 vs. Other sGC Modulators
To better understand the unique properties of Kmup-1, it is essential to compare it with other compounds that target the sGC pathway. These can be broadly categorized as sGC stimulators and sGC activators.
-
sGC Stimulators (e.g., YC-1, Riociguat, BAY 41-2272): These compounds, like NO, require the presence of the reduced prosthetic heme group on sGC for their activity.[5][9] They act synergistically with NO to enhance sGC activation.[9]
-
sGC Activators (e.g., Cinaciguat, BAY 58-2667): These molecules can activate sGC even when the heme group is oxidized or lost, a state often associated with pathological conditions characterized by oxidative stress.[5][9][10]
Kmup-1's mechanism appears to involve direct stimulation of the NO/sGC/cGMP pathway, and it also exhibits phosphodiesterase (PDE) inhibitory activity, which prevents the breakdown of cGMP, further augmenting its effects.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, comparing the efficacy of Kmup-1 with other sGC modulators.
| Compound | Assay | Cell/Tissue Type | Parameter | Value | Reference |
| Kmup-1 | cGMP Accumulation | Rat A10 Vascular Smooth Muscle Cells | EC50 | Not explicitly stated, but significant increase at 1-100 µM | [3] |
| Vasorelaxation | Rat Aortic Rings | -log EC50 | 7.03 ± 0.10 | [3] | |
| PDE Inhibition | Human Platelets | % Inhibition at 100 µM | 29 ± 3.1% | [3] | |
| Cinaciguat | sGC Activation (heme-free) | Purified Bovine Lung sGC | EC50 | ~0.2 µM | [10] |
| cGMP Accumulation | Porcine Endothelial Cells | EC50 | 0.3 µM | [10] | |
| YC-1 | cGMP Accumulation | Washed Rabbit Platelets | EC50 | 14.6 µM (for inhibition of aggregation) | [7] |
| Vasorelaxation | Rabbit Aortic Rings | EC50 | 1.9 µM | [7] | |
| BAY 41-2272 | cGMP Accumulation | sGC-overexpressing CHO cells | EC50 | 0.09 µM | [7] |
Key Experimental Protocols
Reproducible experimental design is paramount for validating research findings. Below are detailed methodologies for key experiments used to assess the role of sGC activation in the mechanism of action of compounds like Kmup-1.
Protocol 1: In Vitro sGC Activity Assay with Purified Enzyme
This assay directly measures the ability of a compound to activate purified sGC by quantifying the production of cGMP from GTP.
Materials:
-
Purified sGC enzyme
-
Assay buffer (e.g., 50 mM TEA/HCl, pH 7.4)
-
GTP (substrate)
-
MgCl₂
-
Test compound (e.g., Kmup-1, Cinaciguat)
-
PDE inhibitor (e.g., IBMX) to prevent cGMP degradation
-
[α-³²P]GTP (for radiometric detection) or cGMP ELISA kit (for non-radiometric detection)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, MgCl₂, GTP, and a PDE inhibitor.
-
Add a known amount of purified sGC to the reaction mixture.
-
To test heme-independent activators, the heme group can be removed by adding a detergent like Tween 20.[10]
-
Add varying concentrations of the test compound to the reaction tubes. Include a vehicle control.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding EDTA or by heat inactivation).
-
Quantify the amount of cGMP produced using either a radiometric method with [α-³²P]GTP or a cGMP ELISA kit.[11][12]
Protocol 2: Measurement of cGMP Levels in Cultured Cells
This cell-based assay determines the effect of a compound on intracellular cGMP accumulation.
Materials:
-
Cultured cells known to express sGC (e.g., vascular smooth muscle cells, endothelial cells, HEK293 cells)[7][12]
-
Cell culture medium
-
PDE inhibitor (e.g., IBMX)
-
Test compound
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
cGMP ELISA kit
Procedure:
-
Seed cells in multi-well plates and grow to an appropriate confluency.
-
Pre-treat the cells with a PDE inhibitor in a serum-free medium for 10-30 minutes to prevent cGMP degradation.[7]
-
Add varying concentrations of the test compound to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.[7]
-
Aspirate the medium and lyse the cells using a lysis buffer.
-
Centrifuge the lysate to pellet cell debris.
-
Measure the cGMP concentration in the supernatant using a competitive cGMP ELISA kit according to the manufacturer's instructions.[12]
Visualizing the Molecular Mechanisms
Diagrams are powerful tools for illustrating complex biological processes and experimental designs.
Caption: Validated signaling pathway of Kmup-1.
Caption: Experimental workflow for cGMP measurement.
Caption: Comparison of sGC modulator mechanisms.
References
- 1. By Inhibiting the NO/cGMP/PKG and ERK1/2/Calcineurin a pathways, KMUP-1 Reduces the Cardiac Hypertrophy that Isoprenaline Causes in Rats | ClinicSearch [clinicsearchonline.org]
- 2. mdpi.com [mdpi.com]
- 3. A xanthine-based KMUP-1 with cyclic GMP enhancing and K+ channels opening activities in rat aortic smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A xanthine-based KMUP-1 with cyclic GMP enhancing and K(+) channels opening activities in rat aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. The xanthine derivative KMUP-1 inhibits models of pulmonary artery hypertension via increased NO and cGMP-dependent inhibition of RhoA/Rho kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inactivation of soluble guanylyl cyclase in living cells proceeds without loss of haem and involves heterodimer dissociation as a common step - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of KMUP-1: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of KMUP-1
This document provides procedural guidance for the proper disposal of KMUP-1 (7-[2-[4-(2-chlorophenyl)piperazin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione), a xanthine derivative used in research. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
Key Considerations:
-
Chemical Nature: KMUP-1 is a complex organic molecule. Its disposal should follow protocols for chemical waste.
-
Contaminated Materials: All items that have come into contact with KMUP-1, such as personal protective equipment (PPE), pipette tips, and culture plates, are considered contaminated and must be disposed of accordingly.
Segregation and Collection of KMUP-1 Waste
Proper segregation of waste at the point of generation is the first and most critical step in the disposal process.
-
Solid Waste:
-
Pure KMUP-1: Unused or expired KMUP-1 powder should be collected in a clearly labeled, sealed container.
-
Contaminated Labware: Disposable items such as gloves, weighing paper, and plasticware should be placed in a designated, lined chemical waste bin.
-
-
Liquid Waste:
-
Stock Solutions: Unused or expired stock solutions of KMUP-1 should be collected in a dedicated, sealed, and properly labeled waste container. Do not mix with other solvent waste unless compatibility has been confirmed.
-
Aqueous Solutions: Aqueous waste containing KMUP-1 should be collected in a separate, labeled container.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with KMUP-1 must be disposed of in a designated sharps container for chemical waste.
-
Labeling and Storage of Waste
Accurate and clear labeling is mandatory for all waste containers.
-
Labeling Requirements: Each container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "KMUP-1 (7-[2-[4-(2-chlorophenyl)piperazin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione)"
-
The CAS Number: "81996-46-5"
-
The primary hazard(s) (e.g., "Chemical Waste," "Toxic")
-
The date of accumulation
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Ensure containers are sealed to prevent leaks or spills.
-
Follow all institutional guidelines for the storage of chemical waste.
-
Disposal Procedure
The final disposal of KMUP-1 waste must be handled by a certified hazardous waste disposal company.
Step-by-Step Disposal Protocol:
-
Segregate and Collect: At the point of generation, separate KMUP-1 waste into solid, liquid, and sharps containers.
-
Label: Clearly and accurately label all waste containers as described above.
-
Store: Securely store the labeled waste containers in your laboratory's designated hazardous waste accumulation area.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Documentation: Retain all documentation related to the disposal of KMUP-1 waste as required by your institution and local regulations.
Experimental Protocols
As no specific experimental protocols for the neutralization or deactivation of KMUP-1 prior to disposal are publicly available, it is imperative to treat all KMUP-1 waste as chemically active and hazardous. Do not attempt to neutralize the compound without a validated protocol and appropriate safety measures in place.
Quantitative Data Summary
There is no publicly available quantitative data regarding disposal parameters for KMUP-1. The following table outlines the types of waste and the recommended containment.
| Waste Type | Containment | Key Disposal Guideline |
| Solid Waste | ||
| Pure KMUP-1 Powder | Sealed, labeled chemical waste container | Dispose of as hazardous chemical waste. |
| Contaminated PPE | Lined, labeled chemical waste bin | Incineration by a certified facility is recommended. |
| Liquid Waste | ||
| Stock Solutions | Sealed, labeled chemical waste container | Do not pour down the drain. Dispose of as chemical waste. |
| Aqueous Solutions | Sealed, labeled chemical waste container | Do not pour down the drain. Dispose of as chemical waste. |
| Sharps Waste | ||
| Contaminated Sharps | Designated sharps container for chemicals | Dispose of as hazardous chemical sharps waste. |
KMUP-1 Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of KMUP-1 waste.
Disclaimer: This information is provided as a general guide. Always consult your institution's specific waste disposal policies and procedures, and adhere to all local, state, and federal regulations. If a detailed Safety Data Sheet for KMUP-1 becomes available, its instructions should supersede the guidance provided here.
Personal protective equipment for handling Kmup 1
Essential Safety and Handling Guide for Kmup-1
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical information for the handling and disposal of Kmup-1, a xanthine derivative known for its vasodilator activity.[1] The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.
Chemical and Physical Properties
Kmup-1 is a xanthine derivative and a phosphodiesterase (PDE) inhibitor.[1][2] It functions as an activator of soluble guanylyl cyclase (sGC), stimulating the NO/sGC/cyclic GMP pathway, and also exhibits K+ channels opening activity.[1] These properties make it a subject of interest in cardiovascular and anti-inflammatory research.[1]
| Property | Value | Source |
| Molecular Formula | C19H23ClN6O2 | [2][3] |
| Molar Mass | 402.88 g·mol−1 | [2][3] |
| Physical State | Solid (Assumed, based on typical form of similar compounds) | N/A |
| Solubility | Water-soluble | N/A |
| Storage | Room temperature in continental US; may vary elsewhere.[1] | MedchemExpress[1] |
Personal Protective Equipment (PPE)
Given that Kmup-1 is a pharmacologically active material, appropriate PPE is mandatory to prevent accidental exposure.[4]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves. Double gloving is recommended when handling the pure compound or concentrated solutions.[5] |
| Body Protection | Lab Coat | A cuffed lab coat that is resistant to permeability by hazardous drugs.[6] |
| Eye Protection | Safety Goggles/Face Shield | Chemical safety goggles are required. A face shield should be worn in addition to goggles if there is a risk of splashing.[6] |
| Respiratory Protection | Respirator | Required when handling the powder form to avoid inhalation of dust particles. |
Operational Plans
Handling and Experimental Protocol
All manipulations of Kmup-1 should be performed within a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of aerosol generation and surface contamination.[5]
Step-by-Step Handling Procedure:
-
Preparation: Designate a specific work area for handling Kmup-1. Ensure the area is clean and uncluttered.
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Weighing: If working with the solid form, carefully weigh the required amount in a chemical fume hood to prevent inhalation of the powder.
-
Solution Preparation: When preparing solutions, add the solvent to the Kmup-1 powder slowly to avoid splashing.
-
Experimentation: Conduct all experimental procedures involving Kmup-1 within the designated ventilated enclosure.
-
Post-Handling: After completing the work, decontaminate all surfaces with a suitable cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove outer gloves first, followed by the lab coat, face shield/goggles, and finally the inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[6]
Disposal Plan
All waste contaminated with Kmup-1 is considered hazardous chemical waste and must be disposed of according to institutional and local regulations.[7]
Step-by-Step Disposal Procedure:
-
Segregation: Collect all Kmup-1 contaminated waste, including empty containers, pipette tips, and gloves, in a designated hazardous waste container.[5]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list "Kmup-1" as a chemical content.[7]
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area away from incompatible materials.[7]
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EH&S) office.[7]
Visual Guides
Logical Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when handling Kmup-1.
Caption: PPE selection workflow for handling Kmup-1.
Experimental Workflow for Handling Kmup-1
This diagram illustrates the standard operating procedure for a typical laboratory experiment involving Kmup-1, from preparation to disposal.
Caption: Standard operating procedure for Kmup-1 experiments.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
